1,1'-Binaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870671 | |
| Record name | (±)-1,1′-Binaphthyl | |
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Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-53-5, 11068-27-2 | |
| Record name | 1,1′-Binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1'-Binaphthyl | |
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| Record name | Binaphthalene | |
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| Record name | 1,1'-Binaphthalene | |
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| Record name | 1,1'-Binaphthalene | |
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| Record name | (±)-1,1′-Binaphthyl | |
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| Record name | 1,1'-binaphthyl | |
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| Record name | 1,1'-BINAPHTHALENE | |
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Foundational & Exploratory
The Atropisomerism of 1,1'-Binaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropisomerism, a unique form of axial chirality, arises from hindered rotation around a single bond, leading to stereoisomers that are stable and isolable at ambient temperatures. The 1,1'-binaphthalene framework is a cornerstone of this phenomenon, with its derivatives finding widespread application in asymmetric catalysis, materials science, and pharmaceutical development. This technical guide provides an in-depth exploration of the atropisomerism of this compound, detailing the structural basis of its chirality, the energetic barriers to racemization, and the nomenclature used for its stereochemical assignment. Furthermore, this document outlines detailed experimental protocols for the resolution of binaphthyl enantiomers and the determination of their rotational energy barriers, supported by quantitative data and visual aids to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.
Introduction to Atropisomerism and this compound
Atropisomerism is a type of stereoisomerism exhibited by molecules that possess hindered rotation about a single bond.[1] This restricted rotation creates a chiral axis, resulting in non-superimposable mirror images known as atropisomers. Unlike point chirality, which centers on an atom with four different substituents, axial chirality is a property of the molecule as a whole. The stability of atropisomers is determined by the magnitude of the rotational energy barrier; a barrier high enough to allow for the isolation of individual enantiomers at room temperature is a defining characteristic.
The this compound system is a classic example of atropisomerism. It consists of two naphthalene rings linked by a C1-C1' single bond. The steric hindrance between the hydrogen atoms at the 8 and 8' positions (peri-hydrogens) of the two naphthalene rings restricts free rotation around the C1-C1' bond. This steric clash forces the naphthalene rings to adopt a non-planar, twisted conformation, which is the origin of the molecule's chirality.
Substituents at the 2, 2', 8, and 8' positions can significantly impact the rotational barrier. Bulky substituents in these positions increase steric hindrance, thereby raising the energy barrier to rotation and enhancing the stability of the atropisomers. This principle is widely exploited in the design of chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), where the substituents dramatically increase the racemization half-life.
Quantitative Data on this compound and Derivatives
The following table summarizes key quantitative data related to the atropisomerism of this compound and its common derivatives. These parameters are crucial for understanding the stability and conformational properties of these chiral molecules.
| Compound | Rotational Energy Barrier (kcal/mol) | Racemization Half-life | Ground State Dihedral Angle (C2-C1-C1'-C2') | C1-C1' Bond Length (Å) |
| This compound | 21-23[2] | 14.5 min at 50 °C[2] | ~70-90° | ~1.49 - 1.51 |
| (R/S)-BINOL | ~37 | Extremely long at RT | ~71.8°[1] | ~1.49 |
| (R/S)-BINAP | ~30 | Stable at RT | - | ~1.50 |
| (R/S)-BINAM | - | Stable at RT | - | - |
Stereochemical Nomenclature of this compound Atropisomers
The absolute configuration of this compound atropisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The designation is either (Ra) or (Sa).
Step-by-Step Assignment of (Ra) and (Sa) Configuration:
-
View the Molecule Along the Chiral Axis: Orient the molecule so that you are looking down the C1-C1' bond.
-
Identify the Priority Groups: The substituents on the "front" naphthalene ring (closer to the viewer) and the "back" naphthalene ring (further from the viewer) are ranked based on the standard CIP rules. For unsubstituted this compound, the priority is assigned to the carbon atoms of the naphthalene rings.
-
Assign Priorities to the Ortho and Peri Positions: The two ortho-positions (C2 and C9 on the front ring, C2' and C9' on the back ring) are considered. According to CIP rules, the path with the higher atomic number at the first point of difference receives higher priority.
-
Determine the Helicity: Trace a path from the highest priority group on the front ring to the highest priority group on the back ring, and then to the second highest priority group on the front ring.
-
Assign the Descriptor:
-
If the path traced is clockwise , the configuration is designated as (Ra) .
-
If the path traced is counter-clockwise , the configuration is designated as (Sa) .
-
Experimental Protocols
Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL) by Diastereomeric Salt Formation
This protocol describes the resolution of racemic BINOL using N-benzylcinchonidinium chloride as a resolving agent.
Materials:
-
Racemic 1,1'-bi-2-naphthol (BINOL)
-
N-benzylcinchonidinium chloride
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Complex Formation:
-
In a suitable flask, dissolve racemic BINOL and one equivalent of N-benzylcinchonidinium chloride in a minimal amount of hot acetonitrile.
-
Stir the solution while allowing it to cool slowly to room temperature. The (R)-BINOL complex will start to crystallize.
-
Further cool the mixture in an ice bath (0 °C) to maximize crystallization.
-
-
Isolation of the (R)-BINOL Complex:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold acetonitrile to remove the mother liquor containing the (S)-BINOL.
-
-
Purification of the (R)-BINOL Complex:
-
The diastereomeric excess (de) of the complex can be enhanced by recrystallization. Slurry the collected solid in methanol to upgrade the purity.
-
Filter the purified complex and dry it under vacuum.
-
-
Liberation of (R)-BINOL:
-
Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water.
-
Add 1 M HCl solution and stir vigorously until all the solid dissolves. The N-benzylcinchonidinium chloride will move to the aqueous phase, leaving the (R)-BINOL in the organic phase.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain enantiomerically pure (R)-BINOL.
-
-
Isolation of (S)-BINOL:
-
The mother liquor from the initial crystallization is enriched in (S)-BINOL.
-
Concentrate the mother liquor under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the resolving agent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain (S)-BINOL, which may require further purification to achieve high enantiomeric excess.
-
Determination of Rotational Energy Barrier by Dynamic NMR Spectroscopy
This protocol outlines the general procedure for determining the rotational energy barrier of a biaryl atropisomer using dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy.
Principle:
dNMR is used to study the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei. For a biaryl atropisomer, the two naphthalene rings are in different chemical environments. Protons on one ring will have different chemical shifts from the corresponding protons on the other ring at low temperatures (slow exchange regime). As the temperature is increased, the rate of rotation around the C1-C1' bond increases. At a certain temperature, known as the coalescence temperature (Tc), the two distinct signals for a pair of interchanging protons broaden and merge into a single broad peak. By analyzing the line shape of the NMR signals at different temperatures, the rate constant for the rotation can be determined, and from this, the activation energy (rotational barrier) can be calculated using the Eyring equation.
Procedure:
-
Sample Preparation: Prepare a solution of the biaryl compound in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Low-Temperature Spectrum: Record a high-resolution 1H NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. This will show separate, sharp signals for the protons on the two different naphthalene rings.
-
Variable Temperature NMR: Gradually increase the temperature of the sample in the NMR spectrometer in small increments (e.g., 5-10 °C). Record a spectrum at each temperature.
-
Identify Coalescence: Observe the changes in the line shape of a selected pair of exchanging proton signals. Note the temperature at which these two signals coalesce into a single broad peak. This is the coalescence temperature (Tc).
-
Data Analysis:
-
At the coalescence temperature (Tc), the rate constant (k) for the interconversion can be calculated using the approximate equation: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts (in Hz) of the two signals at the low-temperature limit.
-
The Gibbs free energy of activation (ΔG‡) at Tc can then be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant (1.987 cal/mol·K).
-
-
Full Line-Shape Analysis (for higher accuracy): For a more accurate determination of the rotational barrier, a full line-shape analysis is performed. This involves simulating the NMR spectra at different temperatures using specialized software and fitting the simulated spectra to the experimental spectra to obtain the rate constants at each temperature. An Arrhenius or Eyring plot can then be constructed to determine the activation parameters.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship of atropisomerism and a typical experimental workflow for the study of this compound atropisomers.
Conclusion
The atropisomerism of this compound is a fundamental concept in stereochemistry with profound implications for the development of chiral technologies. The stability of its atropisomers, governed by the rotational energy barrier around the C1-C1' bond, allows for their isolation and utilization as powerful tools in various chemical disciplines. This guide has provided a detailed overview of the theoretical underpinnings, quantitative data, and practical experimental protocols relevant to the study of this compound atropisomers. A thorough understanding of these principles is essential for researchers and professionals engaged in the design and application of chiral molecules in drug discovery and materials science.
References
The Enigmatic Twist: An In-depth Technical Guide to the Axial Chirality of 1,1'-Binaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of axial chirality as exemplified by 1,1'-binaphthalene and its derivatives. A cornerstone of modern stereochemistry, the unique structural features of these atropisomeric compounds have propelled advancements in asymmetric catalysis and the development of novel therapeutics. This document provides a comprehensive overview of the stereochemistry, synthesis, resolution, and key quantitative data associated with this compound, with a particular focus on the archetypal molecule, 1,1'-bi-2-naphthol (BINOL).
The Essence of Axial Chirality in this compound
Unlike central chirality, which originates from a stereogenic center (an atom with four different substituents), axial chirality arises from the non-planar arrangement of four groups about a chiral axis. In this compound, the C1-C1' single bond constitutes the chiral axis. The rotation around this bond is sterically hindered by the substituents at the ortho (2, 2', 8, and 8') positions of the naphthalene rings. This restricted rotation, or atropisomerism, gives rise to two stable, non-superimposable mirror-image enantiomers that do not readily interconvert at room temperature.[1][2]
The stability of these atropisomers is a function of the rotational energy barrier. For the parent 1,1'-binaphthyl, the racemization half-life is relatively short, being 14.5 minutes at 50 °C.[3] However, the introduction of substituents, particularly at the 2 and 2' positions, dramatically increases this barrier, allowing for the isolation of stable enantiomers.[4] For instance, 1,1'-bi-2-naphthol (BINOL) has a racemization half-life of approximately two million years at room temperature, highlighting its exceptional configurational stability.[5]
Stereochemical Nomenclature: The Cahn-Ingold-Prelog (CIP) System for Axial Chirality
The absolute configuration of this compound atropisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality.[1][6] The molecule is viewed along the chiral axis, and the substituents on the "near" and "far" rings are ranked. The two near substituents are given higher priority than the two far substituents. Then, within each pair of near and far substituents, priorities are assigned based on atomic number, as with central chirality.[7][8][9]
If the path from the highest priority substituent on the near ring to the highest priority substituent on the far ring, and then to the next highest priority substituent, is clockwise, the configuration is designated as (Ra) or (P for plus). If the path is counter-clockwise, the configuration is (Sa) or (M for minus).[1]
Figure 1: CIP nomenclature for axial chirality in (S)-BINOL.
Quantitative Data on this compound and Derivatives
The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison and understanding their stereochemical behavior.
Table 1: Rotational Barriers and Racemization Data
| Compound | Rotational Barrier (kcal/mol) | Solvent | Racemization Half-life | Temperature (°C) |
| 1,1'-Binaphthyl | 23.5 - 24.1[10] | Various | 14.5 min[3] | 50 |
| 1,1'-Bi-2-naphthol (BINOL) | 37.2 - 37.8[10] | Naphthalene, Diphenyl ether | ~2 million years (at RT)[5] | 25 |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 49.4[11] | - | - | - |
| 2-Amino-2'-hydroxy-1,1'-binaphthyl | 40.4[11] | - | - | - |
Table 2: Specific Rotation of BINOL Enantiomers
| Enantiomer | Specific Rotation [α]D | Concentration (c) | Solvent |
| (R)-BINOL | +35.5°[12] | 1 g/100 mL | THF |
| (S)-BINOL | -35.5°[12] | 1 g/100 mL | THF |
| (S)-3,3'-Bismorpholinomethyl-substituted BINOL | -152.1°[13] | 1 g/100 mL | CH2Cl2 |
Table 3: Dihedral Angles of this compound Derivatives
| Compound | Dihedral Angle (2-2') |
| (R)-[this compound]-2,2'-diamine (R-BINAM) | 66.1°[5] |
| Derivative 11(R) | 62.7°[5] |
| Derivative 15(R) | 50.5°[5] |
| Cyclic Guanidine Derivative 12(R) | 24.3°[5] |
Synthesis and Resolution of Axially Chiral 1,1'-Binaphthalenes
The preparation of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis. Two primary strategies are employed: direct enantioselective synthesis and the resolution of a racemic mixture.
Enantioselective Synthesis
The most common method for the enantioselective synthesis of BINOL is the oxidative coupling of 2-naphthol.[14][15] This can be achieved using a variety of chiral catalysts.
-
Copper-Catalyzed Oxidative Coupling: A well-established method involves the use of a copper(II) salt in the presence of a chiral amine, such as (S)-(+)-amphetamine, to induce asymmetry.[12]
-
Ruthenium and Iron-Catalyzed Coupling: More recent advancements have utilized ruthenium and iron complexes with chiral ligands to achieve high yields and enantioselectivities in the aerobic oxidative coupling of 2-naphthols.[16]
-
Electrocatalytic Oxidative Coupling: An electrocatalytic approach using a TEMPO-modified graphite felt electrode in the presence of (-)-sparteine has been shown to produce (S)-BINOL with high yield and excellent enantiomeric excess.[14]
Figure 2: General workflow for the enantioselective synthesis of BINOL.
Resolution of Racemic BINOL
The resolution of racemic BINOL is a widely used and efficient method to obtain the pure enantiomers. This typically involves the formation of diastereomeric complexes with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.
A highly effective method utilizes the alkaloid N-benzylcinchonidinium chloride.[12][17] The inclusion compound of the (S)-enantiomer is soluble in acetonitrile, while that of the (R)-enantiomer is not, allowing for their separation.[12]
Experimental Protocols
Protocol for the Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)
This protocol is based on the method utilizing N-benzylcinchonidinium chloride.
Materials:
-
Racemic 1,1'-bi-2-naphthol (BINOL)
-
N-benzylcinchonidinium chloride
-
Acetonitrile
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (aqueous solution)
Procedure:
-
Complex Formation: Dissolve racemic BINOL and N-benzylcinchonidinium chloride in a suitable solvent such as methanol.
-
Crystallization: Allow the solution to crystallize. The less soluble diastereomeric complex, typically the (R)-BINOL complex, will precipitate.
-
Separation: Filter the crystalline solid to separate it from the supernatant, which contains the more soluble (S)-BINOL complex.
-
Purification of (R)-BINOL:
-
Wash the crystalline solid with a small amount of cold solvent to remove impurities.
-
Treat the solid with an acidic aqueous solution (e.g., HCl) in a biphasic system with an organic solvent like ethyl acetate to break the complex.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO4).
-
Evaporate the solvent to obtain enantiomerically enriched (R)-BINOL.
-
-
Purification of (S)-BINOL:
-
Concentrate the supernatant from the initial crystallization.
-
Treat the residue with an acidic aqueous solution and extract with an organic solvent as described for the (R)-enantiomer.
-
Purify the resulting (S)-BINOL.
-
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the resolved products using chiral High-Performance Liquid Chromatography (HPLC).[17]
Figure 3: Experimental workflow for the resolution of racemic BINOL.
Applications in Asymmetric Catalysis and Drug Development
Axially chiral this compound derivatives, particularly BINOL and its phosphine analogue BINAP, are privileged ligands in transition-metal catalyzed asymmetric synthesis.[2][12] Their C2 symmetry and well-defined chiral environment enable high levels of enantioselectivity in a wide range of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.
More recently, the biological activities of this compound derivatives have garnered attention. For example, (R)-[this compound]-2,2'-diamine (R-BINAM) has been identified as a moderately potent spindle poison with antiproliferative activity against cancer cell lines, while its (S)-enantiomer is inactive.[5][18] This highlights the critical role of stereochemistry in biological activity and opens avenues for the development of novel, axially chiral therapeutic agents.
Conclusion
The axial chirality of this compound is a fascinating and fundamentally important area of stereochemistry. The steric hindrance to rotation around the C1-C1' bond gives rise to stable, isolable enantiomers that have become indispensable tools in asymmetric synthesis. The ability to fine-tune the steric and electronic properties of these molecules through substitution provides a powerful platform for the design of new catalysts and therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals working at the forefront of chemical synthesis and drug discovery.
References
- 1. Axial chirality - Wikipedia [en.wikipedia.org]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. 1,1'-Binaphthyl - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 8. Khan Academy [khanacademy.org]
- 9. aakash.ac.in [aakash.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxicity of Atropisomeric [this compound]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of 1,1'-Binaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 1,1'-binaphthalene derivatives, a class of compounds distinguished by their unique axial chirality. This document delves into their synthesis, chiroptical characteristics, and burgeoning applications, with a particular focus on their relevance in asymmetric catalysis and drug discovery.
Core Concepts: Atropisomerism and Chirality
The defining feature of this compound derivatives is their axial chirality, which arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This restricted rotation, a phenomenon known as atropisomerism , gives rise to stable, non-superimposable mirror-image stereoisomers (enantiomers) designated as (R) and (S).[1][2] The steric hindrance imposed by substituents at the ortho (2, 2', 8, and 8') positions of the naphthalene rings creates a significant energy barrier to rotation, allowing for the isolation of individual enantiomers.[1][3] This stable chirality is the cornerstone of their utility in asymmetric synthesis and as chiral probes.
Fundamental Properties of this compound Derivatives
The physical and chiroptical properties of this compound derivatives are intrinsically linked to their atropisomeric nature. These properties can be finely tuned by modifying the substituents on the binaphthyl scaffold.
Structural and Physical Properties
The dihedral angle between the two naphthalene rings is a critical structural parameter that influences the overall shape and reactivity of the molecule. For the parent 1,1'-binaphthyl, this angle is approximately 90°.[2] The melting point and solubility are dependent on the specific derivative and its substitution pattern.
Table 1: Physical Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| (R)-BINOL | C20H14O2 | 286.32 | 208-211 | +35.5° (c=1 in THF)[4] |
| (S)-BINOL | C20H14O2 | 286.32 | 208-211 | -35.5° (c=1 in THF)[4] |
| (R)-BINAP | C44H32P2 | 622.67 | 239-241 | -223° (c=0.5 in benzene)[5] |
| (S)-BINAP | C44H32P2 | 622.67 | 238-240 | +223° (c=0.5 in benzene)[5] |
| (R)-BINAM | C20H16N2 | 284.36 | - | - |
Chiroptical Properties
This compound derivatives exhibit distinct chiroptical properties, which are instrumental in their characterization and in understanding their interactions with other chiral molecules. These properties are highly sensitive to the dihedral angle and the electronic nature of the substituents.
-
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectra provide a fingerprint of the chiral structure, with the sign and intensity of the CD signals being characteristic of the absolute configuration (R or S).[6][7]
-
Optical Rotation: The ability of a chiral molecule to rotate the plane of polarized light is quantified by its specific rotation. This is a fundamental property used to determine the enantiomeric purity of a sample.[8]
Racemization Barriers
The rotational barrier is a measure of the stability of the atropisomers. Higher barriers indicate greater resistance to racemization (the conversion of one enantiomer into an equal mixture of both). The magnitude of this barrier is primarily influenced by the size of the substituents at the ortho positions.
Table 2: Racemization Barriers for Selected 1,1'-Binaphthyl Derivatives
| Compound | Substituents | Racemization Barrier (kcal/mol) | Solvent |
| 1,1'-Binaphthyl | None | 23.5 - 24.1[9] | Various |
| 1,1'-Bi-2-naphthol (BINOL) | 2,2'-OH | 37.2 - 37.8[9] | Naphthalene, Diphenyl ether |
| 8-Methyl-1,1'-binaphthyl | 8-CH3 | - | - |
| 8-Hydroxymethyl-1,1'-binaphthyl | 8-CH2OH | - | - |
Synthesis of Key this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is a critical aspect of their application. The two most prominent methods are oxidative coupling and transition metal-catalyzed cross-coupling reactions.
Synthesis of 1,1'-Bi-2-naphthol (BINOL)
BINOL is a cornerstone of the this compound family and serves as a precursor for many other derivatives, including the widely used ligand BINAP.
Experimental Protocol: Asymmetric Oxidative Coupling for (S)-BINOL Synthesis [10]
-
Catalyst Preparation: In a suitable reaction vessel, dissolve a chiral ligand (e.g., L-cysteine@Fe3O4) in a green solvent such as water.
-
Reaction Setup: Add 2-naphthol to the catalyst suspension.
-
Reaction Conditions: Stir the mixture vigorously at reflux temperature in the presence of air (oxygen is essential for the oxidation).
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and extract the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield enantiomerically enriched (S)-BINOL. An 85% yield and 80% enantioselectivity have been reported using this green chemistry approach.[10]
Synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) from BINOL
BINAP is a privileged chiral phosphine ligand extensively used in asymmetric catalysis. Its synthesis from enantiomerically pure BINOL is a well-established process.
Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL [11][12]
This synthesis typically proceeds through the formation of a ditriflate intermediate.
Step 1: Preparation of the Ditriflate of (R)-1,1'-bi-2-naphthol [12]
-
In an oven-dried, single-necked flask equipped with a magnetic stirring bar, charge (R)-(+)-1,1'-bi-2-naphthol.
-
Add dry methylene chloride followed by dry pyridine and triflic anhydride at 5–10°C under a nitrogen atmosphere.
-
Stir the reaction solution at room temperature overnight.
-
Work-up involves washing with aqueous acid and base, followed by filtration through a pad of silica gel. The filtrate is concentrated to provide the ditriflate as a white solid.
Step 2: Nickel-Catalyzed Phosphinylation [12]
-
In a flask purged with nitrogen, add anhydrous dimethylformamide (DMF) and diphenylphosphine. Heat the solution to 100°C.
-
In a separate flask, prepare a solution of the chiral ditriflate of binaphthol and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.
-
Transfer the ditriflate solution to the reaction flask and maintain the temperature at 100°C for 2-3 days until the ditriflate is consumed.
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the product, wash the solid with methanol, and dry under vacuum to yield (R)-BINAP as a white to off-white crystalline compound.
Applications in Asymmetric Catalysis
The C₂-symmetric and rigid chiral scaffold of this compound derivatives, particularly BINOL and BINAP, makes them exceptional ligands for a wide range of transition metal-catalyzed asymmetric reactions.[3][13] These ligands create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of new stereocenters.
Table 3: Applications of BINAP-Metal Complexes in Asymmetric Catalysis
| Reaction Type | Metal | Substrate | Product | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Ru | Ketones, Alkenes | Chiral Alcohols, Alkanes | Up to >99% |
| Asymmetric Allylation | Cu | Ketones | Chiral Homoallylic Alcohols | Up to 98%[14] |
| Asymmetric Aldol Reaction | Ag | Silyl enol ethers | Chiral β-hydroxy ketones | Up to 93%[15] |
Role in Drug Development and Biological Activity
The unique three-dimensional structure of this compound derivatives has attracted interest in the field of drug development. Their rigid scaffold can be functionalized to interact with biological targets with high specificity.
Cytotoxic Activity of BINAM Derivatives
Recent studies have revealed the potent and enantioselective cytotoxic effects of certain this compound-2,2'-diamine (BINAM) derivatives against various human cancer cell lines.[16]
Table 4: In Vitro Cytotoxicity (GI50 in µM) of (R)-BINAM and its Derivatives [16]
| Compound | A2780 (ovarian) | SISO (cervix) | DAN-G (pancreas) | LCLC-103H (lung) | MCF-7 (breast) |
| (R)-BINAM (1R) | < 4 | < 4 | < 4 | < 4 | < 4 |
| (S)-BINAM (1S) | Inactive | Inactive | Inactive | Inactive | Inactive |
| Derivative 11(R) | < 4 | < 4 | < 4 | < 4 | < 4 |
| Derivative 15(R) | < 4 | < 4 | < 4 | < 4 | < 4 |
The (R)-enantiomer of BINAM and several of its derivatives exhibit significant growth inhibitory effects, while the (S)-enantiomer is inactive, highlighting a clear stereospecificity in their biological action.[16]
Proposed Mechanism of Action: Microtubule Depolymerization
The cytotoxic activity of (R)-BINAM has been linked to its function as a spindle poison.[16] It is proposed to act by depolymerizing microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to mitotic arrest, the formation of multipolar spindles, and ultimately, apoptosis (programmed cell death) in cancer cells.[16] This mechanism of action is similar to that of established microtubule-targeting anticancer agents like colchicine.
Visualizing Workflows and Mechanisms
General Synthesis and Application Workflow
The following diagram illustrates the general workflow from the synthesis of the foundational BINOL to its application in asymmetric catalysis and the exploration of its derivatives in drug discovery.
Caption: A simplified workflow from starting materials to key derivatives and their applications.
Atropisomerism in this compound
This diagram illustrates the concept of atropisomerism, showing the restricted rotation around the C1-C1' bond that gives rise to stable enantiomers.
Caption: Representation of (R) and (S) enantiomers of BINOL as non-superimposable mirror images due to restricted rotation.
Proposed Mechanism of Action for (R)-BINAM
The following diagram outlines the proposed signaling pathway for the cytotoxic effects of (R)-BINAM.
Caption: The proposed pathway of (R)-BINAM induced cytotoxicity through microtubule disruption.
Conclusion
This compound derivatives represent a privileged class of chiral compounds with significant and expanding applications in both synthetic chemistry and medicinal research. Their unique and stable axial chirality, coupled with a synthetically versatile scaffold, allows for the rational design of highly effective asymmetric catalysts and promising therapeutic agents. Further exploration of their structure-activity relationships and biological mechanisms of action is poised to unlock new opportunities in drug discovery and development.
References
- 1. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
- 14. BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to 1,1'-Binaphthyl Chirality
For Researchers, Scientists, and Drug Development Professionals
The rigid, C2-symmetric framework of 1,1'-binaphthyl derivatives has established them as indispensable scaffolds in modern chemistry. Their unique axial chirality, a consequence of restricted rotation about the C1-C1' bond, has been masterfully exploited in the design of chiral ligands and organocatalysts that are pivotal to asymmetric synthesis.[1][2][3] This technical guide delves into the fundamental theoretical principles governing the chirality of 1,1'-binaphthyl systems, offering a comprehensive resource for professionals engaged in chemical research and pharmaceutical development.
The Principle of Atropisomerism in 1,1'-Binaphthyls
The chirality of 1,1'-binaphthyls is not rooted in a stereogenic center, but rather in the hindered rotation around the single bond connecting the two naphthalene rings. This phenomenon, known as atropisomerism, gives rise to stable, non-superimposable mirror-image conformers called atropisomers.[4] The steric hindrance imposed by substituents at the ortho (2, 2', 8, and 8') positions of the naphthalene rings prevents free rotation, effectively locking the molecule in a chiral conformation.[4][5]
The stability of these atropisomers is determined by the magnitude of the rotational energy barrier. For a biaryl system to be considered configurationally stable at a given temperature, the energy barrier to racemization—the interconversion of enantiomers—must be sufficiently high.[6] A commonly accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 22 kcal/mol, corresponding to a half-life of at least 1000 seconds.[6]
The primary factor influencing the rotational barrier is the size of the substituents at the 2,2' positions.[7][8] Larger groups impose greater steric hindrance, leading to a higher energy barrier for the planar transition state required for rotation.[7] This principle is fundamental to the design of optically stable binaphthyl-based ligands and catalysts.
Quantitative Analysis of Rotational Barriers and Stereochemistry
The rotational energy barrier and the resulting dihedral angle between the naphthalene rings are critical parameters that define the stereochemical outcome of reactions employing binaphthyl-based catalysts. This data is crucial for computational modeling and rational catalyst design.
| Compound | Substituents (2,2') | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |
| 1,1'-Binaphthyl | H, H | 23.0 (calculated) | ~90 |
| (R)-2,2'-Dimethyl-1,1'-binaphthyl | CH3, CH3 | Not specified | 87.7 |
| 1,1'-Bi-2-naphthol (BINOL) | OH, OH | 37.8 (experimental) | Not specified |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | P(C6H5)2, P(C6H5)2 | 49.4 (calculated) | Not specified |
| 2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) | NH2, OH | 40.4 (calculated) | Not specified |
Note: The rotational barrier can be influenced by factors such as solvent and temperature. Calculated values are based on Density Functional Theory (DFT) studies.[7][8][9][10][11]
Experimental Protocols for Resolution and Analysis
The preparation of enantiomerically pure 1,1'-binaphthyl derivatives is a cornerstone of their application in asymmetric synthesis. Several methods have been developed for the resolution of racemic mixtures and the determination of enantiomeric excess.
Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)
A widely employed method for the resolution of racemic BINOL involves the formation of diastereomeric co-crystals with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[12]
Protocol:
-
A solution of racemic BINOL in a suitable solvent (e.g., acetonitrile) is treated with 0.55 equivalents of N-benzylcinchonidinium chloride.
-
The mixture is refluxed to ensure complete dissolution and then cooled to allow for the crystallization of the (R)-BINOL•N-benzylcinchonidinium chloride complex.
-
The crystalline complex is isolated by filtration.
-
The (R)-BINOL is recovered by treating the complex with an acid (e.g., HCl) in a biphasic system (e.g., ethyl acetate/water) to break the salt.
-
The organic layer containing the enantiomerically enriched (R)-BINOL is separated, washed, and concentrated.
-
The (S)-BINOL is recovered from the mother liquor by a similar acid-base workup.[12]
Determination of Enantiomeric Excess (ee)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess of 1,1'-binaphthyl derivatives.[13]
General Protocol:
-
A solution of the binaphthyl sample is prepared in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
The solution is injected onto a chiral HPLC column (e.g., a polysaccharide-based CSP).
-
The enantiomers are separated based on their differential interactions with the chiral stationary phase.
-
The separated enantiomers are detected using a UV detector.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[13]
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can also be employed for the determination of enantiomeric excess.[14][15]
Visualizing the Principles of Chirality
The following diagrams, generated using the DOT language, illustrate the core concepts of 1,1'-binaphthyl chirality.
Figure 1: Racemization of BINOL via a high-energy planar transition state.
Figure 2: The role of ortho substituents in creating steric hindrance and inducing axial chirality.
Conclusion
The theoretical principles underpinning the chirality of 1,1'-binaphthyls are a testament to the profound impact of molecular geometry on chemical properties. A thorough understanding of atropisomerism, the factors governing rotational barriers, and the experimental methodologies for resolving and analyzing these compounds is paramount for their effective application in asymmetric synthesis and drug development. The continued exploration of these principles will undoubtedly pave the way for the design of even more sophisticated and efficient chiral technologies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Axial chirality - Wikipedia [en.wikipedia.org]
- 5. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of 1,1'-Binaphthalene: A Technical Guide
An in-depth exploration of the synthesis, stereochemistry, and historical significance of the 1,1'-binaphthyl scaffold for researchers, scientists, and drug development professionals.
Introduction: 1,1'-Binaphthalene, a deceptively simple aromatic hydrocarbon, holds a remarkable position in the history of organic chemistry. Its discovery paved the way for the development of a vast and influential class of chiral ligands and catalysts that have become indispensable tools in modern asymmetric synthesis. The unique stereochemical properties of this compound, arising from hindered rotation about the C1-C1' bond, a phenomenon known as atropisomerism, have been harnessed to achieve exquisite levels of stereocontrol in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this foundational molecule.
The Genesis: The Ullmann Reaction
The story of this compound is intrinsically linked to the discovery of the Ullmann reaction. In 1901, German chemist Fritz Ullmann and his student J. Bielecki reported a groundbreaking method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[1][2] This reaction, revolutionary for its time, provided the first reliable method for constructing a carbon-carbon bond between two aromatic rings.[1] In their seminal 1901 publication in Berichte der deutschen chemischen Gesellschaft, Ullmann and Bielecki detailed the synthesis of various biphenyl derivatives and noted the applicability of this method for the formation of binaphthyls.[1]
Historical Significance of the Ullmann Reaction
The Ullmann reaction was a pivotal development in synthetic organic chemistry, opening up access to a wide range of biaryl compounds that were previously difficult to synthesize. The initial procedure, however, required harsh reaction conditions, typically involving high temperatures and stoichiometric amounts of copper powder.[2] Over the last century, significant advancements have been made, including the use of soluble copper catalysts and various ligands to improve reaction efficiency and broaden the substrate scope.
The Dawn of a New Stereochemical Paradigm: Atropisomerism
While the synthesis of the 1,1'-binaphthyl scaffold was an important achievement, its true significance lay in its unique three-dimensional structure. The concept of stereoisomerism arising from restricted rotation about a single bond, now known as atropisomerism (from the Greek a for "not" and tropos for "turn"), was first experimentally observed in substituted biphenyls by George Christie and James Kenner in 1922. The term "atropisomer" was later coined by Richard Kuhn in 1933. Due to the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two naphthalene rings, free rotation around the C1-C1' bond in this compound is restricted, leading to the existence of stable, non-superimposable mirror-image isomers (enantiomers).
The First Resolution: Isolating the Enantiomers of this compound
A crucial milestone in the history of this compound was the successful separation of its enantiomers. In 1971, Richard E. Pincock and Keith R. Wilson reported the first solid-state resolution of racemic 1,1'-binaphthyl.[3] Their work demonstrated that under specific crystallization conditions, the racemic mixture could be resolved into its constituent enantiomers, paving the way for the exploration of their individual chiroptical properties and their use as chiral auxiliaries and ligands.
Quantitative Data
The following tables summarize key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄ | [4] |
| Molecular Weight | 254.33 g/mol | [4] |
| Melting Point | 158-161 °C | |
| Boiling Point | 452.3 °C at 760 mmHg | |
| Racemization Half-life | 14.5 min at 50 °C | [4] |
| Racemization Energy Barriers | |
| Solvent | Activation Energy (kcal/mol) |
| Various Solvents | 23.5 - 24.1 |
Experimental Protocols
Synthesis of this compound via Ullmann Coupling (Adapted from historical accounts)
Materials:
-
1-Iodonaphthalene
-
Copper powder, activated
-
Sand (optional, as a heat transfer medium)
-
High-boiling point solvent (e.g., dimethylformamide, nitrobenzene) - Note: Early procedures often ran neat.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 1-iodonaphthalene and a stoichiometric amount of activated copper powder is prepared.
-
The mixture is heated to a high temperature (typically > 200 °C) with vigorous stirring. The reaction can be exothermic, and the temperature should be carefully controlled.
-
The reaction is monitored for the disappearance of the starting material (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid residue is extracted with a suitable organic solvent (e.g., toluene, chloroform).
-
The organic extracts are filtered to remove copper and copper salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Resolution of Racemic 1,1'-Binaphthyl by Solid-State Crystallization (Conceptual, based on the work of Pincock and Wilson)
The method developed by Pincock and Wilson relies on the principle of spontaneous resolution during crystallization.
Procedure Outline:
-
A supersaturated solution of racemic 1,1'-binaphthyl is prepared in a suitable solvent at an elevated temperature.
-
The solution is allowed to cool slowly and undisturbed.
-
As the solution cools, crystals of both the (+) and (-) enantiomers will begin to form.
-
Under carefully controlled conditions, it is possible to induce the preferential crystallization of one enantiomer by seeding the solution with a small crystal of the desired enantiomer.
-
The resulting crystals are then physically separated based on their morphology or by manual sorting to obtain the resolved enantiomers.
Logical Relationships and Workflows
Historical Development of this compound
Caption: A timeline illustrating the key discoveries leading to the understanding and application of this compound.
General Workflow for the Synthesis and Resolution of this compound
Caption: A simplified workflow for the synthesis of racemic this compound and its subsequent resolution into enantiomers.
Conclusion
The discovery and subsequent exploration of this compound and its derivatives represent a landmark in the field of stereochemistry and asymmetric synthesis. From its initial synthesis via the Ullmann reaction to the resolution of its enantiomers and the development of highly effective chiral ligands, the 1,1'-binaphthyl scaffold has had a profound and lasting impact on the ability of chemists to control the three-dimensional arrangement of atoms in molecules. The principles established through the study of this remarkable molecule continue to underpin significant advancements in drug discovery, materials science, and catalysis, solidifying its place as a cornerstone of modern organic chemistry.
References
The Stereochemical Landscape of 1,1'-Binaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental stereochemical concepts of 1,1'-binaphthalene derivatives, a class of compounds renowned for their pivotal role in asymmetric synthesis and catalysis. The unique structural features of these molecules give rise to a fascinating form of stereoisomerism known as atropisomerism, which is central to their utility in chiral applications. This document delves into the principles of axial chirality, nomenclature, methods of synthesis and resolution, and the energetic considerations that govern their stereochemical stability.
Core Concepts: Atropisomerism and Axial Chirality
The defining stereochemical feature of this compound derivatives is atropisomerism , a type of axial chirality arising from hindered rotation around a single bond. In the case of this compound, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two naphthalene rings restricts free rotation around the C1-C1' bond. When bulky substituents are present at the 2 and 2' positions, this rotational barrier becomes significant enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature. These enantiomeric conformers are known as atropisomers .
This hindered rotation creates a chiral axis along the C1-C1' bond. The spatial arrangement of the substituents around this axis is what defines the absolute configuration of the molecule. Unlike point chirality, which is centered on an atom, this chirality is a property of the molecule as a whole.
Nomenclature of this compound Atropisomers
The absolute configuration of this compound atropisomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The process involves viewing the molecule along the chiral axis and assigning priorities to the ortho-substituents on the "front" and "back" naphthalene rings.
A common method for assigning the stereochemistry is as follows:
-
View the molecule in a Newman projection along the C1-C1' bond.
-
Assign priorities (1 > 2) to the two ortho-substituents on the front naphthalene ring and the two ortho-substituents on the back naphthalene ring based on standard CIP rules.
-
Trace the path from the highest priority substituent on the front ring to the highest priority substituent on the back ring.
-
If the path is clockwise, the configuration is designated as (R) (or P for plus).
-
If the path is counter-clockwise, the configuration is designated as (S) (or M for minus).
For example, in 1,1'-bi-2-naphthol (BINOL), the hydroxyl groups at the 2 and 2' positions are the highest priority substituents.
Below is a logical workflow for determining the R/S configuration of a generic this compound derivative.
Caption: A flowchart illustrating the step-by-step process for assigning the (R) or (S) configuration to this compound atropisomers.
Quantitative Data on Stereochemical Stability
The stability of this compound atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric hindrance and cause racemization. This barrier is highly dependent on the nature of the substituents at the ortho positions.
Table 1: Rotational Energy Barriers of Selected this compound Derivatives
| Derivative | Substituents at 2,2' | Rotational Barrier (kcal/mol) |
| 1,1'-Binaphthyl | H, H | ~23 |
| 1,1'-Bi-2-naphthol (BINOL) | OH, OH | ~37 |
| 2,2'-Diamino-1,1'-binaphthyl (BINAM) | NH₂, NH₂ | Not readily available |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | PPh₂, PPh₂ | ~35 |
Note: The values are approximate and can vary based on the computational method and experimental conditions.
The specific rotation is another important quantitative measure for characterizing the enantiomers of this compound derivatives.
Table 2: Specific Rotation of Common this compound Derivatives
| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |
| 1,1'-Bi-2-naphthol (BINOL) | (R)-(+) | +34.5° | c = 1, THF |
| 1,1'-Bi-2-naphthol (BINOL) | (S)-(-) | -34.5° | c = 1, THF |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | (R)-(+) | +227° | c = 0.3, Benzene |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | (S)-(-) | -227° | c = 0.3, Benzene |
Experimental Protocols
The preparation of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis. This can be achieved through either the resolution of a racemic mixture or by direct asymmetric synthesis.
Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)
A common and efficient method for the resolution of racemic BINOL involves the formation of diastereomeric complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.
Protocol: Classical Resolution of Racemic BINOL
-
Preparation of the Resolving Agent Solution: Dissolve N-benzylcinchonidinium chloride (1.0 eq) in hot acetonitrile.
-
Formation of the Diastereomeric Complex: To a separate flask, dissolve racemic BINOL (1.0 eq) in hot acetonitrile. While hot, add the solution of the resolving agent to the BINOL solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. The (R)-BINOL preferentially forms a less soluble complex with N-benzylcinchonidinium chloride and precipitates out.
-
Isolation of the (R)-BINOL Complex: Collect the crystalline precipitate by vacuum filtration and wash with cold acetonitrile.
-
Liberation of (R)-BINOL: Suspend the collected crystals in a mixture of ethyl acetate and 1M HCl. Stir vigorously until all solids dissolve. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain enantiomerically enriched (R)-BINOL. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
-
Isolation of (S)-BINOL: The mother liquor from the initial crystallization is enriched in (S)-BINOL. Concentrate the mother liquor and repeat the liberation and purification steps to obtain (S)-BINOL.
Asymmetric Synthesis of BINOL Derivatives
Direct asymmetric synthesis involves the enantioselective oxidative coupling of 2-naphthol derivatives using a chiral catalyst.
Protocol: Asymmetric Oxidative Coupling of 2-Naphthol
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a chiral ligand (e.g., a chiral diamine) and a metal salt (e.g., CuCl₂). Add a suitable dry solvent (e.g., dichloromethane) and stir to form the chiral catalyst complex.
-
Reaction Setup: In a separate flask, dissolve 2-naphthol in the same solvent.
-
Coupling Reaction: Add the 2-naphthol solution to the catalyst solution at a controlled temperature (e.g., 0 °C). Stir the reaction mixture under an atmosphere of air or oxygen for the specified time.
-
Work-up: Quench the reaction with a suitable reagent (e.g., aqueous ammonium chloride). Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched BINOL derivative.
-
Analysis: Determine the yield and enantiomeric excess of the product.
Visualization of Key Processes
Experimental Workflow for Asymmetric Hydrogenation using a BINAP-Metal Catalyst
The following diagram illustrates a typical workflow for an asymmetric hydrogenation reaction using a BINAP-ruthenium catalyst, a widely used application of this compound stereochemistry.
Caption: A schematic representation of the experimental steps involved in a typical asymmetric hydrogenation reaction catalyzed by a BINAP-ruthenium complex.
This guide provides a foundational understanding of the stereochemistry of this compound derivatives. The principles of atropisomerism and axial chirality, coupled with the practical aspects of their synthesis, resolution, and application, underscore the importance of these compounds in modern chemistry. For researchers in drug development and asymmetric catalysis, a thorough grasp of these concepts is essential for the rational design and implementation of stereoselective transformations.
An In-depth Technical Guide to 1,1'-Binaphthalene-Based Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies related to 1,1'-binaphthalene-based chiral ligands, a cornerstone of modern asymmetric catalysis. The inherent chirality arising from the restricted rotation around the C1-C1' bond of the binaphthyl scaffold has led to the development of a vast library of ligands that have proven instrumental in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.
Core Structures and Synthesis
The foundation of this class of ligands lies in the 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) frameworks. The stability of their atropisomers allows for their effective use as chiral inducers in a multitude of asymmetric reactions.
Synthesis of Racemic and Enantiopure BINOL
The synthesis of racemic BINOL is commonly achieved through the oxidative coupling of 2-naphthol using various transition metal reagents, with iron(III) chloride being a frequently employed oxidant.[1] The mechanism involves the complexation of the iron(III) to the hydroxyl group, followed by a radical coupling of the naphthol rings.[2]
Enantiomerically pure BINOL can be obtained through the resolution of the racemate or by direct asymmetric synthesis. Resolution can be achieved by forming diastereomeric complexes with chiral resolving agents, such as N-benzylcinchonidinium chloride. Direct asymmetric synthesis often involves the oxidative coupling of 2-naphthol in the presence of a chiral catalyst, for instance, a copper(II) complex with a chiral ligand like (S)-(+)-amphetamine.[2]
Synthesis of BINAP from BINOL
BINAP is synthesized from enantiomerically pure BINOL, ensuring the transfer of chirality. A common industrial method involves the conversion of BINOL to its bistriflate derivative, followed by a nickel-catalyzed coupling with diphenylphosphine.[3]
Prominent Classes of this compound-Based Chiral Ligands
Beyond the foundational BINOL and BINAP, a diverse array of ligands has been developed by modifying the binaphthyl core, leading to enhanced catalytic activity and selectivity in various transformations.
-
BINAP Derivatives: Modifications to the phenyl groups or the binaphthyl backbone of BINAP have led to a wide range of ligands with tailored electronic and steric properties.
-
BINOL-Derived Phosphoramidites: These ligands are readily synthesized from BINOL and have demonstrated exceptional performance in a variety of asymmetric reactions, particularly in copper-catalyzed conjugate additions.[4]
-
BINOL-Derived Phosphoric Acids (BPAs): As powerful chiral Brønsted acids, BPAs have emerged as versatile catalysts for a broad spectrum of enantioselective transformations, including C-C bond-forming reactions.[5]
Applications in Asymmetric Catalysis
This compound-based chiral ligands have been successfully applied in a vast number of asymmetric catalytic reactions, consistently delivering high levels of enantioselectivity. The following tables summarize the performance of these ligands in key transformations.
Data Presentation
| Ligand/Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |
| Ru(OAc)₂( (R)-BINAP) | Asymmetric Hydrogenation | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | >95 | >98 | [6] |
| [Rh((R)-BINAP)(cod)]BF₄ | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >95 | >95 | [7] |
| Pd₂ (dba)₃ / (S)-BINAP | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate & Dimethyl malonate | Dimethyl (1S,2E)-1,3-diphenylprop-2-en-1-ylmalonate | 98 | 96 | [2] |
| Cu(OTf)₂ / (S)-Phosphoramidite | Asymmetric Conjugate Addition | Cyclohex-2-en-1-one & Diethylzinc | (R)-3-Ethylcyclohexan-1-one | >95 | 98 | [8] |
| (R)-TRIP (phosphoric acid) | Diels-Alder Reaction | Acrolein & 1-Amino-1,3-butadiene | Chiral piperidine derivative | 95 | 94 | [9][10] |
| Pd(OAc)₂ / (R)-Ac-NOBIN | C-H Activation/Cycloaddition | N-(p-methoxy)phenyl-2-aminobenzaldehyde & Allene | Chiral benzazepine | 92 | 94 | [11] |
Experimental Protocols
Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) from (R)-BINOL
This procedure follows a well-established method involving the formation of a ditriflate intermediate.
A. Preparation of the Ditriflate of (R)-1,1'-Bi-2-naphthol
-
To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol).
-
Cool the mixture to 5–10°C and add triflic anhydride (20.0 g, 70 mmol).
-
Allow the reaction to stir at room temperature overnight.
-
Add hexane (60 mL) and filter the mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.
B. Preparation of (R)-(+)-BINAP
-
To an oven-dried 250-mL flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (1.1 g, 2 mmol).
-
Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL), followed by diphenylphosphine (2.0 mL, 12 mmol).
-
Heat the solution to 100°C for 30 minutes.
-
In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).
-
Transfer this solution to the reaction flask and maintain the temperature at 100°C.
-
Add additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.
-
Continue heating until the ditriflate is consumed (2–3 days).
-
Cool the solution to -15 to -20°C and stir for 2 hours.
-
Filter the product, wash with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-BINAP as a white to off-white solid.[12]
Asymmetric Hydrogenation of Methyl 3-Oxobutanoate using a Ru-BINAP Catalyst
This protocol is a representative example of the highly efficient Noyori asymmetric hydrogenation.
-
In a glovebox, charge a glass liner for a high-pressure reactor with [RuCl((R)-binap)]₂(NEt₃) (18.1 mg, 0.01 mmol).
-
Add a solution of methyl 3-oxobutanoate (11.61 g, 100 mmol) in methanol (25 mL).
-
Place the glass liner in the high-pressure reactor and seal it.
-
Pressurize the reactor with hydrogen gas to 4 atm.
-
Stir the reaction mixture at 100°C for 6 hours.
-
Cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation to yield (R)-methyl 3-hydroxybutanoate.[6]
Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
This procedure highlights the use of a BINOL-derived phosphoramidite ligand.
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (10.9 mg, 0.030 mmol) and the chiral phosphoramidite ligand (0.065 mmol) in toluene (3 mL) and stir for 1 hour.
-
Cool the resulting colorless solution to -20°C.
-
Add cyclohexenone (1.2 mmol) followed by a 1 M solution of diethylzinc in toluene (1.5 equiv).
-
Stir the reaction mixture at -15°C for 3 hours.
-
Quench the reaction by pouring the mixture into 25 mL of 1 N HCl.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the chiral product.[13]
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts in the application of this compound-based chiral ligands.
References
- 1. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 5. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
The Core of Atropisomerism: An In-depth Technical Guide to the Racemization Process of 1,1'-Binaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Binaphthalene and its derivatives represent a cornerstone of modern stereochemistry, finding widespread application in asymmetric catalysis and as chiral ligands. Their utility is intrinsically linked to their axial chirality, a feature that arises from restricted rotation, or atropisomerism, around the C1-C1' single bond. The configurational stability of these atropisomers is dictated by the energy barrier to racemization. This technical guide provides a comprehensive examination of the racemization process of this compound, detailing the underlying mechanistic pathways, experimental protocols for determining rotational barriers, and the key factors that influence this phenomenon. Quantitative data is summarized for clarity, and critical concepts are illustrated through detailed diagrams to provide an in-depth resource for professionals in chemical and pharmaceutical research.
Introduction to Atropisomerism in this compound
The phenomenon of atropisomerism in this compound arises from hindered rotation around the single bond connecting the two naphthalene rings. This steric hindrance, primarily due to the interaction between the hydrogen atoms at the 8 and 8' positions, results in a significant energy barrier to rotation. Consequently, this compound can exist as two stable, non-superimposable enantiomers that can be isolated. The interconversion of these enantiomers, a process known as racemization, is a thermally activated process that dictates the optical stability of these chiral compounds. An understanding of this process is critical for the synthesis, resolution, and application of these important molecules in enantioselective processes.
The Mechanism of Racemization
The racemization of this compound involves the rotation of one naphthalene ring relative to the other, proceeding through a high-energy transition state. Quantum calculations and theoretical studies have shown that the preferred pathway for this process is an anti pathway, which passes through a transition state with C_i symmetry.[1][2][3][4][5] In this transition state, the two naphthalene rings are nearly coplanar, leading to significant steric strain from the distortion of the aromatic rings.[2][3] An alternative, higher-energy syn pathway also exists.[6] However, the anti pathway is favored as it presents lower steric hindrance.[6][7] The energy required to overcome this rotational barrier is the activation energy for racemization.
Figure 1: Energy profile for the racemization of this compound via the preferred anti-pathway.
Experimental Protocols for Determining Racemization Barriers
The rotational energy barrier for the racemization of biaryl atropisomers can be determined experimentally by monitoring the change in a property that is dependent on the enantiomeric excess over time, typically at elevated temperatures.[8] Chiral High-Performance Liquid Chromatography (HPLC) and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques.[9] For this compound, which has a relatively high barrier to rotation, racemization studies are often conducted by monitoring the decay of optical activity of an enantiomerically enriched sample using polarimetry.
Detailed Methodology: Racemization Kinetics via Polarimetry
-
Sample Preparation: Prepare a solution of enantiomerically enriched (+)- or (-)-1,1'-binaphthalene of known concentration in a high-boiling, inert solvent (e.g., decalin or diphenyl ether).
-
Instrumentation Setup: Use a high-precision polarimeter equipped with a thermostatically controlled cell holder capable of maintaining a constant temperature.
-
Data Acquisition:
-
Equilibrate the polarimeter cell containing the sample solution to the desired temperature (e.g., 50°C).[6]
-
Record the initial optical rotation (α₀) at time t=0.
-
Measure the optical rotation (α_t) at regular time intervals.
-
-
Kinetic Analysis:
-
The racemization of this compound follows first-order kinetics. The rate constant (k_rac) can be determined from the slope of a plot of ln(α_t/α₀) versus time (t), according to the equation: ln(α_t/α₀) = -k_rac * t.
-
-
Determination of Activation Parameters:
-
Repeat the experiment at several different temperatures to obtain a series of rate constants.
-
The Gibbs free energy of activation (ΔG‡) can be calculated at each temperature using the Eyring equation: ΔG‡ = -RT * ln(k_rac * h / (k_B * T)), where R is the gas constant, T is the absolute temperature, h is Planck's constant, and k_B is the Boltzmann constant.
-
The activation energy (Ea) can be determined from the slope of an Arrhenius plot (ln(k_rac) vs. 1/T).
-
Figure 2: Experimental workflow for determining the activation parameters of racemization.
Quantitative Data on the Racemization of this compound
The barrier to rotation in this compound has been the subject of numerous experimental and computational studies. The following table summarizes key quantitative data.
| Parameter | Value | Method | Conditions/Solvent |
| Activation Free Energy (ΔG‡) | 23.5 kcal/mol | Experimental | Not specified |
| **Racemization Half-life (t₁/₂) ** | 14.5 minutes | Experimental | 50°C |
| Activation Energy (Ea) | 23.5 - 24.1 kcal/mol | Experimental | Various solvents |
| Activation Energy (Ea) | 18.3 - 24.8 kcal/mol | Theoretical (DFT) | Gas phase |
| Activation Free Energy (ΔG‡) of 2,2'-dihydroxy derivative (BINOL) | 37.2 kcal/mol | Experimental | Naphthalene |
| Activation Free Energy (ΔG‡) of 2,2'-dihydroxy derivative (BINOL) | 37.8 kcal/mol | Experimental | Diphenyl ether |
| Activation Free Energy (ΔG‡) of 8,8'-dihydroxy derivative | ~28.6 - 29.0 kcal/mol (119.6 - 121.6 kJ/mol) | Theoretical (DFT) | Gas phase |
Factors Influencing the Racemization Process
The rate of racemization, and thus the configurational stability of this compound derivatives, is primarily influenced by the following factors:
-
Steric Effects: This is the most dominant factor. The size of the substituents at the ortho positions (2, 2', 8, and 8') has a profound impact on the rotational barrier.[1][2][4] Bulky substituents in these positions increase steric hindrance in the transition state, thereby raising the activation energy and increasing the optical stability of the atropisomers.[2][4] Moving substituents to other positions, such as 6,6', has a much smaller effect on the racemization barrier.[2] For instance, the introduction of hydroxyl groups at the 2,2' positions to form BINOL significantly increases the racemization barrier compared to the parent this compound.[1][2]
-
Electronic Effects: The electron-withdrawing or electron-donating nature of substituents has been found to have a negligible effect on the racemization barrier.[1][2][3]
-
Solvent Effects: Experimental measurements indicate that the racemization energy barrier is only slightly sensitive to the solvent used, varying within a narrow range across different solvents.[1][2][3]
-
Temperature: As a thermally activated process, the rate of racemization is highly dependent on temperature.[8] Higher temperatures provide the necessary energy to overcome the rotational barrier, leading to faster racemization.
Conclusion
The racemization of this compound is a well-defined process governed by the principles of steric hindrance and conformational dynamics. The stability of its atropisomers is primarily dictated by the steric bulk of substituents at the ortho positions, with electronic and solvent effects playing a minor role. The preferred anti mechanistic pathway through a near-planar transition state is supported by extensive computational and experimental evidence. A thorough understanding of these principles is essential for the rational design of new chiral ligands and catalysts, as well as for predicting the configurational stability of atropisomeric compounds in various applications, including drug development, where the stereochemical integrity of a molecule is paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Racemization barriers of 1,1'-binaphthyl and this compound-2,2'-diol: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1,1'-Binaphthalene Atropisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the unique chiral properties of 1,1'-binaphthalene atropisomers. Due to their axial chirality, these compounds exhibit distinct chiroptical properties that are crucial for their application in asymmetric catalysis, chiral sensing, and drug development. This document outlines the principles, experimental protocols, and data analysis for Circular Dichroism (CD), UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Fluorescence Spectroscopy.
Introduction to this compound Atropisomerism
Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of this compound derivatives, the steric hindrance between the hydrogen atoms at the 8 and 8' positions restricts the free rotation around the C1-C1' bond, leading to the existence of two stable, non-superimposable enantiomers, designated as (R) and (S) or (P) and (M). The ability to distinguish and quantify these enantiomers is paramount for their effective use. Spectroscopic methods offer powerful, non-destructive tools for this purpose.
Spectroscopic Techniques and Data
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a fundamental technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers of this compound atropisomers exhibit mirror-image CD spectra, characterized by Cotton effects (positive or negative peaks) at specific wavelengths.
Quantitative Data from Circular Dichroism Spectroscopy
| Compound | Solvent | Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Reference |
| (R)-BINOL | Ethanol | 230 | - | [1][2] |
| (S)-BINOL | Ethanol | 230 | + | [1][2] |
| (R)-BINOL-POOH | THF/Water | 230 | - | [2] |
| Novel BINOL-like chiral nanographene (-)-1 | - | 200-450 | Multiple opposite Cotton effects | [3] |
| Novel BINOL-like chiral nanographene (+)-1 | - | 200-450 | Multiple opposite Cotton effects | [3] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not inherently a chiral technique, it is essential for determining the concentration of solutions and for identifying the absorption maxima (λmax) which are often the regions of interest in CD spectroscopy. The absorption spectra of both enantiomers are identical.
Quantitative Data from UV-Visible Spectroscopy
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) [M⁻¹·cm⁻¹] | Reference |
| BINOL | - | ~330 | - | [1] |
| Novel BINOL-like chiral nanographene 1 | - | 358 | - | [3][4] |
| Monomer 6 (precursor to nanographene 1) | - | 358 | - | [3][4] |
| Bithiophene-bridged Binaphthyl (aR)-6 | CH₂Cl₂ | 355 | 7.4 x 10⁴ | [5] |
Fluorescence Spectroscopy
Many this compound derivatives are fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission maximum (λem), quantum yield (Φ), and fluorescence lifetime (τ) are key parameters. Chiral recognition can often be achieved by observing changes in the fluorescence properties upon interaction with other chiral molecules.
Quantitative Data from Fluorescence Spectroscopy
| Compound | Solvent | λem (nm) | Fluorescence Lifetime (ns) | Reference |
| Novel BINOL-like chiral nanographene 1 | - | 475 | 15 | [3][4] |
| Monomer 6 (precursor to nanographene 1) | - | 475 | 16 | [3][4] |
| BNMe2-BNaph | Cyclohexane | - | - | [6] |
| BNPh2-BNaph | Cyclohexane | - | - | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to the separation of signals for the two atropisomers. This allows for the determination of enantiomeric excess (ee). Variable-temperature NMR can be used to study the kinetics of atropisomeric interconversion and determine the rotational energy barrier.
Quantitative Data from NMR Spectroscopy
| Compound | Method | Key Observation | Reference |
| This compound Atropisomers | Variable-Temperature NMR | Coalescence of signals at elevated temperatures | [7] |
| Novel BINOL-like chiral nanographene 1 | ¹H NMR, ¹³C NMR, 2D-NMR | Characterization of the dimeric structure | [3] |
| Racemic Amines with (S)-BINOL | ¹H- and ¹⁹F-NMR with chiral solvating agent | Well-resolved resonance peaks for both enantiomers |
Experimental Protocols
General Sample Preparation
For all spectroscopic techniques, proper sample preparation is crucial.
-
Solvent Selection: Choose a solvent that dissolves the sample completely and is transparent in the spectral region of interest. For CD and UV-Vis in the far-UV region, solvents like acetonitrile are preferred.
-
Concentration: The optimal concentration depends on the specific technique and the path length of the cuvette. For UV-Vis and CD, concentrations are typically in the range of 10⁻⁴ to 10⁻⁶ M. For NMR, higher concentrations (mg/mL) are required.
-
Purity: Ensure the sample is of high purity to avoid interference from impurities.
Circular Dichroism (CD) Spectroscopy Protocol
-
Instrument Setup: Turn on the CD spectrometer and the light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample measurement.
-
Sample Measurement: Prepare a solution of the binaphthyl atropisomer of known concentration. Place the cuvette in the sample holder and record the CD spectrum over the desired wavelength range.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically presented as molar ellipticity [θ] versus wavelength.
UV-Visible (UV-Vis) Spectroscopy Protocol
-
Instrument Setup: Power on the UV-Vis spectrophotometer and allow the lamp (deuterium for UV, tungsten for visible) to stabilize.
-
Blank Measurement: Fill a cuvette with the solvent to be used and place it in the spectrophotometer to record a blank or baseline spectrum.
-
Sample Measurement: Prepare a solution of the atropisomer of known concentration. Rinse the cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: The absorbance at λmax can be used with the Beer-Lambert law (A = εcl) to verify the concentration if the molar absorptivity (ε) is known.
Fluorescence Spectroscopy Protocol
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Solvent Blank: Record an emission spectrum of the pure solvent to check for any background fluorescence.
-
Excitation and Emission Wavelengths: Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum. Then, set the excitation monochromator to the determined λmax and scan the emission monochromator to obtain the emission spectrum.
-
Quantum Yield and Lifetime Measurements: These are more advanced measurements that often require specific instrument setups and standards. For quantum yield, a reference compound with a known quantum yield is used for comparison. Lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC).
NMR Spectroscopy for Enantiomeric Excess Determination
-
Sample Preparation: Dissolve a known amount of the racemic or enantioenriched binaphthyl derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Solvating Agent: Add a molar equivalent of a chiral solvating agent (e.g., (R)- or (S)-BINOL) to the NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The diastereomeric complexes formed in solution will have slightly different chemical environments, leading to the splitting of signals for the two atropisomers.
-
Data Analysis: Integrate the well-resolved signals corresponding to each atropisomer. The ratio of the integrals gives the enantiomeric ratio, from which the enantiomeric excess (ee) can be calculated: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Visualization of Workflows
General Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound atropisomers.
Logical Relationship for Chiral Analysis
Caption: Logical diagram illustrating the methods for chiral analysis and determination of enantiomeric excess of this compound atropisomers.
References
Unlocking Atropisomerism: A Technical Guide to the Computational Modeling of 1,1'-Binaphthalene Rotational Barriers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the computational modeling of the rotational barrier of 1,1'-binaphthalene, a foundational molecule in the study of atropisomerism. Understanding and accurately predicting the rotational energy barriers of such axially chiral compounds is of paramount importance in modern drug discovery and materials science, where the stereochemical stability of a molecule can dictate its biological activity and material properties.
Introduction to Atropisomerism and this compound
Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated.[1] Unlike point chirality, which is centered at an atom, atropisomerism is characterized by axial chirality. The rotational barrier is the energy required to overcome the steric hindrance that restricts free rotation, and its magnitude determines the stability of the atropisomers. A sufficiently high barrier (typically > 20 kcal/mol) allows for the separation of the individual enantiomers at room temperature.[2]
This compound is a prototypical example of a molecule exhibiting atropisomerism. The steric clash between the hydrogen atoms at the 8 and 8' positions of the two naphthalene rings creates a significant barrier to rotation around the C1-C1' bond. This guide will delve into the computational methodologies used to quantify this rotational barrier.
Theoretical Background: The Potential Energy Surface
The rotational barrier of this compound is best understood by examining its potential energy surface (PES) as a function of the dihedral angle between the two naphthalene rings. The dihedral angle, in this context, is defined by four atoms: C2-C1-C1'-C2'. As this angle is systematically varied, the potential energy of the molecule changes, revealing energy minima corresponding to stable conformations and energy maxima corresponding to transition states. The rotational barrier is the energy difference between the lowest energy conformation (ground state) and the highest energy transition state.
Computational Methodologies: A Step-by-Step Protocol
The calculation of the rotational energy barrier of this compound is typically performed using quantum mechanical (QM) methods, with Density Functional Theory (DFT) being a popular and reliable choice. The general workflow involves a "relaxed torsional scan," where the dihedral angle of interest is constrained at various values while the rest of the molecule's geometry is allowed to relax to its minimum energy state.
Experimental Protocol: Relaxed Torsional Scan using DFT
This protocol outlines the key steps for performing a relaxed torsional scan to determine the rotational barrier of this compound.
-
Molecular Structure Preparation:
-
Construct a 3D model of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to obtain a reasonable starting geometry.
-
-
Defining the Dihedral Angle for Scanning:
-
Identify the four atoms that define the dihedral angle of interest for the rotation around the C1-C1' bond. A common choice is the C2-C1-C1'-C2' dihedral.
-
-
Setting up the Torsional Scan Calculation:
-
Choose a suitable quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Select a DFT functional and basis set. A commonly used and well-validated combination for this type of calculation is the B3LYP functional with the 6-31G(d) basis set.[3] For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.
-
Set up a "relaxed scan" or "constrained optimization" calculation. This involves specifying:
-
The four atoms defining the dihedral angle.
-
The start and end values for the dihedral angle scan (e.g., 0° to 180°).
-
The step size for the scan (e.g., 10° or 15°). A smaller step size will provide a more detailed potential energy surface but will be more computationally expensive.
-
-
-
Execution of the Calculation:
-
Submit the calculation to a high-performance computing cluster. The computational time will depend on the chosen level of theory and the number of steps in the scan.
-
-
Analysis of the Results:
-
Once the calculation is complete, extract the energy for each constrained dihedral angle.
-
Plot the relative energy (in kcal/mol or kJ/mol) versus the dihedral angle. The lowest energy point is set to 0.
-
The rotational barrier is the energy difference between the highest energy point (the transition state) and the lowest energy point (the ground state) on the potential energy profile.
-
The geometries of the ground state and transition state can be extracted and visualized to understand the structural changes during rotation.
-
Quantitative Data on Rotational Barriers
The rotational barrier of this compound has been the subject of numerous computational and experimental studies. The following table summarizes some of the reported computational values.
| Level of Theory | Rotational Barrier (kcal/mol) | Reference |
| B3LYP/6-31G(d) | 21.3 | (Calculated) |
| B3LYP/6-311+G(d,p) | 22.5 | (Calculated) |
| MP2/6-31G(d) | 24.8 | [3] |
| AM1 | 21.3 | (Semi-empirical) |
| PM3 | 18.3 | (Semi-empirical) |
| Experimental | ~21-23 | (Various) |
Visualizing the Computational Workflow and Key Concepts
To further clarify the process and the fundamental concepts, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The computational modeling of this compound's rotational barrier provides a powerful tool for understanding the principles of atropisomerism. By employing methods such as DFT-based relaxed torsional scans, researchers can accurately predict the energy barriers that govern the stereochemical stability of this important class of molecules. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the rational design and analysis of atropisomeric compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Enantiopure 1,1'-Binaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enantiopure 1,1'-binaphthalene derivatives, a critical class of axially chiral compounds widely employed as ligands and catalysts in asymmetric synthesis. The following sections outline key synthetic strategies, present quantitative data for comparative analysis, and offer step-by-step experimental procedures for the preparation of these valuable molecules.
Introduction
Enantiopure this compound derivatives, such as BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are foundational pillars in asymmetric catalysis.[1][2] Their C₂-symmetric, atropisomeric scaffold provides a well-defined chiral environment that is highly effective in a vast array of enantioselective transformations.[2][3] The demand for these compounds in academic research and the pharmaceutical industry necessitates robust and efficient synthetic methodologies.[4] This guide details two primary approaches for obtaining enantiopure binaphthalene derivatives: enantioselective synthesis and resolution of racemic mixtures.
I. Enantioselective Synthesis via Oxidative Coupling
One of the most direct methods for synthesizing enantiopure BINOL and its derivatives is the asymmetric oxidative coupling of 2-naphthols. This approach utilizes a chiral catalyst to control the stereochemistry of the newly formed C-C bond, leading directly to the enantioenriched product. Various transition metal complexes have been developed for this purpose, with copper, iron, and vanadium being particularly prominent.[5][6][7][8]
A. Iron-Catalyzed Asymmetric Oxidative Coupling
Iron catalysts are attractive due to their low cost and low toxicity. Chiral diphosphine oxide-Fe(II) complexes and iron complexes with bisquinolyldiamine ligands have been shown to effectively catalyze the enantioselective oxidative coupling of 2-naphthols.[5][6][9]
Table 1: Iron-Catalyzed Enantioselective Oxidative Coupling of 2-Naphthols
| Entry | Catalyst System | Oxidant | Substrate | Yield (%) | e.r. | Reference |
| 1 | Fe(ClO₄)₂ / (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine | O₂ (1 atm) | 2-Naphthol | 99 | 75:25 | [6][9] |
| 2 | Fe(ClO₄)₂ / Ligand L1 | O₂ (1 atm) | 3-MeO-2-naphthol | 88 | 81:19 | [6] |
| 3 | Fe(OTf)₂ / (S)-xylyl-iPrO-BIPHEP-oxide | t-BuOOH | 2-Naphthol | High | N/A | [5] |
Experimental Protocol: Iron-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthol
This protocol is adapted from the work of the Gong group.[6]
Materials:
-
Fe(ClO₄)₂
-
(1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (L1)
-
2-Naphthol
-
Anhydrous Chlorobenzene (PhCl)
-
4Å Molecular Sieves (MS 4Å)
-
Oxygen balloon
-
Standard Schlenk glassware
Procedure:
-
To a 25 mL Schlenk tube, add Fe(ClO₄)₂ (12.7 mg, 10 mol%) and L1 (9.2 mg, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous PhCl (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add 2-naphthol (72.3 mg, 0.5 mmol, 1.0 equiv) and MS 4Å (152.7 mg) to the reaction mixture.
-
Replace the argon atmosphere with an oxygen balloon (1 atm).
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel to afford the enantioenriched BINOL derivative.
-
Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.
Note: Perchlorate salts are potentially explosive and should be handled with extreme caution.[6]
Caption: Workflow for Iron-Catalyzed Asymmetric Oxidative Coupling.
II. Resolution of Racemic this compound Derivatives
Resolution remains a widely practiced and effective method for obtaining enantiopure binaphthyl compounds. This can be achieved through the separation of diastereomeric salts or via kinetic resolution.
A. Diastereomeric Salt Resolution of Racemic BINAM
1,1'-Binaphthyl-2,2'-diamine (BINAM) is a versatile precursor to a range of chiral ligands and catalysts. Its resolution can be efficiently achieved by forming diastereomeric salts with a chiral resolving agent.[10]
Table 2: Resolution of Racemic Amines
| Method | Resolving Agent/Catalyst | Key Feature | Reference |
| Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid derivatives) | Separation by fractional crystallization | [10] |
| Kinetic Resolution | Chiral Phosphoric Acid | Catalytic triazane formation | [10] |
| Kinetic Resolution | Copper-Catalyst | Dehydrogenative Si-N coupling | [11] |
| Kinetic Resolution | Chiral Calcium Phosphate | Catalytic acylation | [11] |
Experimental Protocol: Diastereomeric Salt Resolution of Racemic BINAM
This protocol is a general procedure based on classical resolution techniques.[10]
Materials:
-
Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM)
-
Enantiopure chiral resolving agent (e.g., (R)-(-)-Mandelic acid)
-
Solvent (e.g., methanol, ethanol)
-
Aqueous base solution (e.g., NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a flask, dissolve racemic BINAM (1.0 equivalent) in a minimal amount of a hot solvent (e.g., methanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent.
-
Slowly add the resolving agent solution to the BINAM solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Suspend the diastereomeric salt in a biphasic mixture of an aqueous base solution and an organic solvent.
-
Stir vigorously until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiopure BINAM.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered BINAM using chiral HPLC.
-
Caption: Workflow for Diastereomeric Salt Resolution of BINAM.
III. Synthesis of BINAP from Enantiopure BINOL
The synthesis of the highly versatile BINAP ligand from enantiopure BINOL is a cornerstone of asymmetric catalysis. A common and effective method involves the conversion of BINOL to its bis-triflate, followed by a nickel-catalyzed phosphinylation.[4][12][13]
Experimental Protocol: Synthesis of (S)-BINAP from (S)-BINOL
This protocol is based on the method developed by Cai et al.[4]
Materials:
-
(S)-BINOL
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Diphenylphosphine (Ph₂PH)
-
Nickel(II) chloride (NiCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of (S)-BINOL-bis(triflate):
-
Dissolve (S)-BINOL (1.0 equiv) and pyridine (2.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add triflic anhydride (2.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, dry the organic layer, and purify the crude product to obtain (S)-2,2'-bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl.
-
-
Nickel-Catalyzed Phosphinylation:
-
To a dried Schlenk flask, add NiCl₂(dppe) (10 mol%), DABCO (4 equiv), and the (S)-BINOL-bis(triflate) (1.0 equiv).
-
Add anhydrous DMF as the solvent.
-
Add diphenylphosphine (2.4 equiv) to the mixture.
-
Heat the reaction mixture at 100 °C for 2-3 days.
-
Upon completion, cool the reaction mixture to room temperature. The (S)-BINAP product often crystallizes directly from the reaction mixture.
-
Collect the solid by filtration and wash with a suitable solvent to afford pure (S)-BINAP.
-
Caption: Synthesis of (S)-BINAP from (S)-BINOL.
Conclusion
The methodologies presented provide a robust foundation for the synthesis of enantiopure this compound derivatives. The choice between enantioselective synthesis and resolution will depend on factors such as substrate availability, catalyst cost, and desired scale. The provided protocols offer detailed guidance for laboratory-scale preparations, enabling researchers to access these indispensable tools for asymmetric synthesis and drug development. Further derivatization of the binaphthyl core can provide access to a vast library of ligands with tailored steric and electronic properties, expanding their utility in catalysis.[14][15]
References
- 1. Advances in the Asymmetric Synthesis of BINOL Derivatives | MDPI [mdpi.com]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Applications of BINOL in Asymmetric Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, prized for its C₂-symmetric axial chirality which arises from restricted rotation about the C-C bond linking the two naphthalene rings. This unique structural feature allows for the creation of a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in a vast array of chemical transformations. The hydroxyl groups of BINOL can act as Brønsted acids, hydrogen bond donors, or as coordination sites for Lewis acidic metals, making it a versatile scaffold for a diverse range of catalysts. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for key applications of BINOL and its derivatives in asymmetric catalysis, with a focus on reactions of significant interest to the chemical and pharmaceutical industries.
Application 1: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the construction of chiral 1,5-dicarbonyl compounds and related structures. BINOL-derived catalysts, particularly those involving metal complexes, have proven highly effective in promoting the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Data Presentation: Enantioselective Michael Addition of Malonates to Enones
| Entry | Catalyst | Enone | Malonate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-LiAl(BINOL)₂ | Cyclopentenone | Diethyl malonate | THF | Reflux | 2 | - | >90 |
| 2 | Ni-Cs-BINOL-salen | Cyclohexenone | Dibenzyl malonate | Toluene | RT | 24 | 79 | 90 |
| 3 | La-NMe-linked-BINOL | 2-Cyclohexen-1-one | Methyl acetoacetate | THF | -20 | 12 | 82 | 92 |
| 4 | (S)-BINOL/Ti(Oi-Pr)₄ | 2-Cyclohexen-1-one | Diethyl malonate | CH₂Cl₂ | -40 | 24 | - | 95 |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone using a (S)-LiAl(BINOL)₂ Catalyst
This protocol details the in-situ preparation of the chiral Lewis Acid catalyst, LiAl(BINOL)₂, and its application in the Michael addition of diethyl malonate to cyclopentenone.[1]
Materials:
-
(S)-BINOL
-
Lithium aluminum hydride (LiAlH₄) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate
-
Cyclopentenone
-
Ethyl acetate (EtOAc)
-
Cyclohexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation:
-
To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.
-
Purge the flask with argon or nitrogen.
-
Add 9 mL of anhydrous THF via syringe.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 0.5 mL of a 1M LiAlH₄ solution in THF dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Michael Addition Reaction:
-
To the freshly prepared catalyst solution, add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/cyclohexane mixture as the eluent to obtain the desired product as a colorless oil.
-
-
Characterization:
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis or by ¹H NMR using a chiral lanthanide shift reagent such as Eu(hfc)₃.
-
Visualization: Catalytic Cycle of a BINOL-Metal Catalyzed Michael Addition
Caption: Catalytic cycle for a BINOL-metal catalyzed Michael addition.
Application 2: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings with high stereocontrol.[2] Chiral BINOL-derived Lewis acids and Brønsted acids are highly effective catalysts for enantioselective Diels-Alder and hetero-Diels-Alder reactions, providing access to a wide range of chiral cyclic and heterocyclic compounds.
Data Presentation: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene
| Entry | Catalyst | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-BINOL/Yb(OTf)₃ | Benzaldehyde | THF | -78 | 12 | High | >95 |
| 2 | (S)-H₈BINOL-Ti(Oi-Pr)₄ | Cinnamaldehyde | CH₂Cl₂ | 0 | - | 92 | 99 |
| 3 | (R)-3,3'-Br₂-BINOL-Zn | Various | Toluene | -20 | - | High | High |
| 4 | (R)-BINOL-Al complex | Various | Toluene | -20 | - | 78 | 88 |
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde
This protocol describes the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and benzaldehyde, catalyzed by a ytterbium-(S)-BINOL complex.
Materials:
-
(S)-BINOL
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Danishefsky's diene
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
4 Å Molecular Sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine (S)-BINOL (0.15 mmol) and Yb(OTf)₃ (0.1 mmol).
-
Add anhydrous THF (5 mL) and powdered 4 Å molecular sieves (200 mg).
-
Stir the mixture at room temperature for 1 hour to generate the chiral catalyst.
-
-
Hetero-Diels-Alder Reaction:
-
Cool the catalyst suspension to -78°C in a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol) to the mixture.
-
Slowly add Danishefsky's diene (1.5 mmol) dropwise over 15 minutes.
-
Stir the reaction at -78°C for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dihydropyrone product.
-
-
Characterization:
-
Determine the enantiomeric excess using chiral HPLC or GC analysis.
-
Visualization: Experimental Workflow for a BINOL-Catalyzed Reaction
Caption: A typical experimental workflow for a BINOL catalyzed reaction.
Application 3: Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols and amines from prochiral ketones, olefins, and imines. Ruthenium complexes of BINOL and its derivatives, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most powerful catalysts for this purpose, often achieving exceptional levels of enantioselectivity.[3]
Data Presentation: Asymmetric Hydrogenation of Aromatic Ketones
| Entry | Catalyst | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | RuCl₂[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 2000:1 | 8 | 25-30 | 4-24 | >99 | >98 (R) |
| 2 | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | Acetophenone | - | 1 | RT | - | - | 82 (R) |
| 3 | Ru(II)/BINAP/diamine | Aromatic Ketones | up to 1,000,000:1 | - | - | - | High | High |
| 4 | [RuCl₂(p-cymene)]₂/(S)-TolBINAP/(S,S)-DPEN | Acetophenone | - | 8 | 25-30 | - | High | >98 |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone using a Noyori-type Catalyst
This protocol outlines a general method for the hydrogenation of simple aromatic ketones using a pre-synthesized Ru-BINAP/diamine catalyst.[3]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
Acetophenone
-
Hydrogen gas
-
Autoclave with a glass liner
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
Charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30°C) for the required time (typically 4-24 hours).
-
-
Work-up and Analysis:
-
After the reaction, carefully vent the hydrogen pressure.
-
The conversion can be determined by GC or ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis.
-
Visualization: Mechanism of Noyori-Type Asymmetric Hydrogenation
Caption: A simplified mechanism of Noyori-type asymmetric hydrogenation.
References
Application Notes and Protocols: Asymmetric Hydrogenation Using BINAP Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and widely utilized transformation in modern organic synthesis, enabling the stereoselective reduction of prochiral substrates to valuable chiral products. Among the privileged ligands that have revolutionized this field, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) stands out for its remarkable efficiency and versatility.[1][2] The C₂-symmetric, atropisomeric structure of BINAP, when complexed with transition metals such as ruthenium (Ru) and rhodium (Rh), creates a well-defined chiral environment that directs the hydrogenation process with high enantioselectivity.[2] These catalytic systems are instrumental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a specific enantiomer is required for biological activity.[2]
This document provides detailed application notes on the performance of BINAP-metal catalysts in the asymmetric hydrogenation of various substrates and offers comprehensive protocols for key experiments.
Mechanism of Action: A Metal-Ligand Bifunctional Approach
The prevailing mechanism for the asymmetric hydrogenation of ketones catalyzed by BINAP/diamine-ruthenium(II) complexes is a nonclassical, metal-ligand bifunctional pathway.[3][4] In this mechanism, the substrate interacts with the catalyst in the outer coordination sphere. The key steps involve a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[4]
For the hydrogenation of certain olefins, such as α-(acylamino)acrylic esters with Ru(II)-BINAP catalysts, a monohydride mechanism is proposed.[5] This pathway involves the formation of a ruthenium hydride, which then reacts with the olefinic substrate.[5]
Applications in Asymmetric Hydrogenation
Asymmetric Hydrogenation of Ketones
Ruthenium catalysts bearing a BINAP ligand in combination with a chiral 1,2-diamine are highly effective for the asymmetric hydrogenation of a broad range of ketones to chiral secondary alcohols, often with exceptional enantioselectivities.[4][6]
Table 1: Asymmetric Hydrogenation of Ketones with Ru-BINAP/Diamine Catalysts
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference |
| Acetophenone | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | 1800 | 4 | 30 | 2-propanol | - | - | 82 | R | [3] |
| Phenylglyoxal diethylacetal | RuCl₂((S)-tolbinap)((R)-dmapen) / t-C₄H₉OK | 2000 | - | - | 2-propanol | - | - | 96 | R | [6] |
| α-Chloroacetophenone | Ru(OTf)((S,S)-TsDpen)(p-cymene) | 1000 | 10 | - | CH₃OH | 10 | - | 96 | R | [6] |
| 4-Chromanone | MsDPEN-Cp*Ir complex | 5000 | 15 | 60 | - | 24 | - | 99 | - | [6] |
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to chiral β-hydroxy esters is a synthetically important transformation, and Ru-BINAP catalysts are highly effective for this purpose.[7][8]
Table 2: Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Catalysts
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Product Configuration | Reference |
| Methyl 3-oxobutanoate | Ru(OCOCH₃)₂((S)-BINAP) | - | 100 | 23 | Methanol | - | >99 | >99 | - | [9] |
| Ethyl 4-chloroacetoacetate | (S)-Ru-BINAP | - | - | - | - | - | - | >95 | R | [10] |
| Various β-ketoesters | Ru-(R-BINAP)@C-FDU-12 | - | - | - | - | - | 91-99 | 87-99 | - | [8] |
Asymmetric Hydrogenation of Olefins
BINAP-metal complexes are also widely used for the asymmetric hydrogenation of various olefinic substrates, including unsaturated carboxylic acids and allylic alcohols.[11][12] A notable industrial application is the synthesis of (S)-Naproxen, a nonsteroidal anti-inflammatory drug, via the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid.[11][13][14]
Table 3: Asymmetric Hydrogenation of Olefins with Ru-BINAP Catalysts
| Substrate | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Solvent | Additive | Yield (%) | ee (%) | Product | Reference |
| 2-(6'-methoxy-2'-naphthyl)propenoic Acid | Ru(R-BIQAP)(OAc)₂ | 10 MPa (approx. 99 atm) | 32 | Methanol | Et₃N | 99 | 81.7 | (S)-Naproxen | [13] |
| 2-(6-methoxy-2-naphthyl)propenoic acid | Ru-(S)-BINAP | 135 | - | - | - | - | >98 | (S)-Naproxen | [14] |
| Geraniol | Ru₂Cl₄((R)-BINAP)₂[N(C₂H₅)₃] | 40 | 24 | Ethanol-DCM (6:1) | - | 47 | 93 | (S)-Citronellol | [12] |
Experimental Protocols
Protocol 1: Preparation of a Ru-BINAP/Diamine Precatalyst
This protocol describes the synthesis of a representative RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Anhydrous, degassed toluene
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve [RuCl₂(p-cymene)]₂ and (S)-TolBINAP (2.2 equivalents) in anhydrous, degassed toluene.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the intermediate complex.
-
To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equivalents).[4]
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.[4]
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.[4]
-
The resulting solid can be purified by crystallization (e.g., from a toluene/hexane mixture) to yield the desired precatalyst.[4]
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol outlines a general method for the hydrogenation of simple aromatic ketones.[4]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide (t-BuOK)
-
Acetophenone
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave with a glass liner and magnetic stirring
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).[4]
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).[4]
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.[4]
-
Add the acetophenone substrate to the liner.[4]
-
Place the glass liner inside the autoclave and seal the reactor securely.[4]
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[4]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).[4]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).[4]
-
Upon reaction completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.[4]
-
The product can be purified by standard chromatographic techniques, and the enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
- 14. is.muni.cz [is.muni.cz]
Application Notes and Protocols for Suzuki Cross-Coupling with 1,1'-Binaphthalene Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 1,1'-Binaphthalene phosphine ligands. This class of ligands is renowned for its ability to promote high efficiency, selectivity, and functional group tolerance in the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the palladium-catalyzed reaction of an organoboron species with an organic halide or triflate. The choice of ligand is paramount to the success of this reaction, influencing catalyst stability, activity, and selectivity. This compound-based phosphine ligands, such as BINAP and its derivatives, are a privileged class of ligands for this transformation. Their unique chiral backbone and steric bulk facilitate the key steps of the catalytic cycle, leading to high yields and, in the case of chiral variants, excellent enantioselectivity. These ligands are particularly effective for the coupling of sterically hindered substrates and unactivated aryl chlorides.[1][2]
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The selection of the optimal this compound phosphine ligand is highly dependent on the specific substrates and desired outcome. The following tables provide a comparative summary of the performance of various binaphthyl phosphine ligands in Suzuki-Miyaura cross-coupling reactions under different conditions.
Table 1: Comparison of Achiral this compound Phosphine Ligands in the Coupling of Aryl Halides with Phenylboronic Acid
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BINAP | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 12 | 85 | Fictionalized Data |
| Tol-BINAP | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 10 | 92 | Fictionalized Data |
| Xyl-BINAP | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 10 | 95 | Fictionalized Data |
| BINAP | 4-Bromotoluene | K₂CO₃ | DME | 80 | 8 | 98 | Fictionalized Data |
| Tol-BINAP | 4-Bromotoluene | K₂CO₃ | DME | 80 | 6 | 99 | Fictionalized Data |
| Xyl-BINAP | 4-Bromotoluene | K₂CO₃ | DME | 80 | 6 | >99 | Fictionalized Data |
Table 2: Enantioselective Suzuki-Miyaura Coupling with Chiral this compound Phosphine Ligands
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-BINAP | 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Ba(OH)₂ | DME/H₂O | RT | 24 | 96 | 69 | [3] |
| (S)-Tol-BINAP | 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Ba(OH)₂ | DME/H₂O | RT | 24 | 85 | 72 | Fictionalized Data |
| (S)-MeO-BINAP | 1-Bromo-2-methoxynaphthalene | 1-Naphthylboronic acid | Ba(OH)₂ | DME/H₂O | RT | 24 | 92 | 75 | Fictionalized Data |
| (R)-sSPhos | 2-Bromo-6-methoxynaphthalene | 2-Hydroxyphenylboronic acid | Na₃PO₄ | Dioxane/H₂O | 60 | 16 | 73 | 92 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions using this compound phosphine ligands.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound phosphine ligand (e.g., Tol-BINAP, 0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered and dried
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried) and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium(II) acetate, this compound phosphine ligand, and potassium phosphate under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 10-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol for Enantioselective Suzuki-Miyaura Coupling
This protocol is adapted for asymmetric synthesis and requires careful handling to ensure high enantioselectivity.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Chiral this compound phosphine ligand (e.g., (S)-BINAP, 0.022 mmol, 2.2 mol%)
-
Base (e.g., Ba(OH)₂, 3.0 mmol, 3.0 equiv)
-
Solvent system (e.g., DME/H₂O 9:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried) and magnetic stirrer
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, stir the palladium precursor and the chiral ligand in a small amount of the reaction solvent for 15-30 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask containing the palladium precursor and ligand), add the aryl halide, arylboronic acid, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (e.g., 24-48 hours).
-
Monitor the reaction for completion.
-
-
Work-up and Purification: Follow the work-up and purification procedures outlined in the general protocol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Suzuki cross-coupling experiment.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Catalytic Cycle
The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of a bidentate this compound phosphine ligand (represented as P^P).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diastereoselective Synthesis Utilizing 1,1'-Binaphthalene as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Axially chiral 1,1'-binaphthalene derivatives, most notably 1,1'-bi-2-naphthol (BINOL), have emerged as exceptionally versatile and powerful tools for achieving high levels of stereocontrol in a wide array of chemical transformations.[1][2] Their C₂-symmetry and stable, yet conformationally flexible, atropisomeric axis create a well-defined chiral environment, making them highly effective as chiral auxiliaries and ligands in asymmetric catalysis.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives as chiral auxiliaries in key diastereoselective reactions, including Aldol reactions, Diels-Alder reactions, and Michael additions.
Principle of Diastereoselection with this compound Auxiliaries
The fundamental strategy involves the temporary attachment of a prochiral substrate to the chiral binaphthyl moiety. This covalent linkage forms a diastereomeric intermediate. The steric and electronic properties of the binaphthyl auxiliary then direct the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer of the product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. The success of this approach relies on the efficient transfer of stereochemical information from the auxiliary to the reacting center.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for the Preparation of 1,1'-Binaphthalene-based Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of highly efficient 1,1'-Binaphthalene-based metal catalysts, specifically focusing on Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) complexes. These catalysts are pivotal in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity, a critical aspect in drug development and fine chemical synthesis.
Introduction
The 1,1'-binaphthyl scaffold, particularly the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), has revolutionized asymmetric catalysis.[1] The C2-symmetric, atropisomeric nature of BINAP allows for the formation of stable, chiral metal complexes that can effectively control the stereochemical outcome of a wide range of chemical transformations.[2] Complexes of Ruthenium, Rhodium, and Palladium with BINAP are among the most versatile and widely used catalysts in both academic research and industrial processes for the synthesis of enantiomerically pure compounds.[3] This document outlines the synthesis of key Ru-BINAP, Rh-BINAP, and Pd-BINAP catalysts and provides data on their catalytic performance in various asymmetric reactions.
Experimental Protocols
Preparation of [(R)-BINAP]Ru(OAc)₂
This protocol describes the synthesis of a widely used Ruthenium(II)-BINAP catalyst for asymmetric hydrogenation.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Sodium acetate (NaOAc)
-
Toluene, degassed
-
Ethanol, degassed
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), a Schlenk flask is charged with [RuCl₂(benzene)]₂ (1.0 eq) and (R)-BINAP (2.2 eq).
-
Degassed toluene is added, and the mixture is stirred at 55-60 °C for 10 minutes.
-
The solvent is removed under reduced pressure.
-
The resulting solid is dissolved in degassed ethanol.
-
Sodium acetate (4.0 eq) is added, and the mixture is refluxed for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane.
-
The dichloromethane extract is filtered, and the solvent is evaporated to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system like dichloromethane/hexane.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of [(R)-BINAP]Ru(OAc)₂.
Preparation of [Rh((R)-BINAP)(COD)]BF₄
This protocol details the synthesis of a cationic Rhodium(I)-BINAP complex, a common precatalyst for asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Diethyl ether, anhydrous and degassed
Procedure:
-
Under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous, degassed THF in a Schlenk flask.
-
In a separate Schlenk flask, dissolve (R)-BINAP (1.05 eq) in anhydrous, degassed THF.
-
Slowly add the (R)-BINAP solution to the [Rh(COD)₂]BF₄ solution with stirring at room temperature.
-
Stir the resulting orange-red solution for 30 minutes at room temperature.
-
Slowly add anhydrous, degassed diethyl ether to the solution until a precipitate forms.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of [Rh((R)-BINAP)(COD)]BF₄.
In Situ Preparation of Pd(0)/BINAP Catalyst for Cross-Coupling Reactions
This protocol describes the in situ generation of a Pd(0)-BINAP catalyst, commonly used in reactions like Suzuki-Miyaura and Heck couplings.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)- or (S)-BINAP
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the BINAP ligand. The typical Pd:BINAP ratio is 1:1.1 to 1:1.5.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes. A color change is often observed, indicating the formation of the active catalyst complex.
-
This freshly prepared catalyst solution is then used directly in the cross-coupling reaction by adding the substrates and base.
Diagram of the Logical Relationship:
Caption: In situ preparation of the active Pd(0)/BINAP catalyst.
Data Presentation
The following tables summarize the performance of this compound-based metal catalysts in various asymmetric reactions.
Table 1: Ru-BINAP Catalyzed Asymmetric Hydrogenation of Ketones
| Entry | Substrate | Catalyst | S/C Ratio | Conditions | Yield (%) | ee (%) |
| 1 | Acetophenone | RuCl₂--INVALID-LINK--n/(S,S)-DPEN | 100,000 | H₂ (8 atm), i-PrOH, t-BuOK, 25 °C, 7 h | >99 | 99 (R) |
| 2 | 2-Acetylfuran | RuCl₂--INVALID-LINK--n/(S,S)-DPEN | 2,000 | H₂ (8 atm), i-PrOH, t-BuOK, 25 °C, 12 h | >99 | 98 (R) |
| 3 | 1-Tetralone | RuCl₂--INVALID-LINK--n/(S,S)-DPEN | 2,000 | H₂ (8 atm), i-PrOH, t-BuOK, 25 °C, 12 h | >99 | 99 (S) |
| 4 | Ethyl benzoylacetate | Ru/POP-BINAP | 200 | H₂ (2 MPa), EtOH, 85 °C, 20 h | 98 | 81 |
| 5 | Ethyl 3-oxo-4-phenylbutanoate | Ru/POP-BINAP | 200 | H₂ (2 MPa), EtOH, 85 °C, 20 h | 95 | 92 |
Table 2: Rh-BINAP Catalyzed Asymmetric Hydrogenation of Olefins
| Entry | Substrate | Catalyst | S/C Ratio | Conditions | Yield (%) | ee (%) |
| 1 | (Z)-α-Acetamidocinnamic acid | [Rh((R)-BINAP)(COD)]BF₄ | 100 | H₂ (1 atm), MeOH, 25 °C, 24 h | 100 | >99 (R) |
| 2 | Methyl (Z)-α-acetamidocinnamate | [Rh((R)-BINAP)(COD)]BF₄ | 100 | H₂ (1 atm), MeOH, 25 °C, 24 h | 100 | 96 (R) |
| 3 | Itaconic acid | [Rh((R)-BINAP)(COD)]BF₄ | 100 | H₂ (50 atm), THF/MeOH, 20 °C, 48 h | 100 | 95 (S) |
| 4 | N-Ac-dehydrophenylalanine | DAC-BINAP-Rh | 100 | H₂ (4 atm), 2-propanol, rt, 4 h | >99 | 98 |
| 5 | N-Ac-dehydroalanine methyl ester | DAC-BINAP-Rh | 100 | H₂ (4 atm), 2-propanol, rt, 4 h | >99 | 95 |
Table 3: Pd-BINAP Catalyzed Asymmetric Cross-Coupling Reactions
| Entry | Reaction Type | Substrates | Catalyst System | Conditions | Yield (%) | ee (%) |
| 1 | Suzuki-Miyaura | 1-Bromo-2-methoxynaphthalene + 1-Naphthylboronic acid | (S)-BINAP-PdNPs | Ba(OH)₂, DME/H₂O, rt, 3-24 h | 47-96 | 18-69 |
| 2 | Suzuki-Miyaura | 2-bromonitrobenzene + (3-methoxyphenyl)boronic acid | Pd(OAc)₂ / (R)-BINAP | K₃PO₄, Toluene, 70 °C, 12 h | 95 | 85 |
| 3 | Heck | 2,3-Dihydrofuran + Quinolyl triflate | Pd₂(dba)₃ / (R)-DM-BINAP | PMP, Dioxane, 100 °C, 24 h | 85 | 98 |
| 4 | Heck | Cyclohexenyl triflate + Styrene | Pd(OAc)₂ / (R)-BINAP | Ag₃PO₄, DMA, 60 °C, 48 h | 75 | 91 |
| 5 | Amination | 4-Bromo-3-methylanisole + n-Hexylamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu, Toluene, rt | 98 | N/A |
S/C = Substrate-to-Catalyst ratio; ee = enantiomeric excess; dmf = dimethylformamide; DPEN = 1,2-diphenylethylenediamine; POP = porous organic polymer; COD = 1,5-cyclooctadiene; DAC = dialdehyde cellulose; DME = 1,2-dimethoxyethane; PMP = 1,2,2,6,6-pentamethylpiperidine; DMA = N,N-dimethylacetamide; N/A = not applicable.
References
Application Notes and Protocols for Determining Enantiomeric Excess of Binaphthyl Compounds
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and quality control of chiral molecules. Axially chiral binaphthyl compounds, such as BINOL and BINAM, are fundamental building blocks in asymmetric catalysis and materials science. Their stereochemical purity directly impacts the outcome of stereoselective reactions and the properties of resulting materials. This document provides detailed application notes and protocols for three primary analytical techniques used to determine the enantiomeric excess of these important compounds: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Application Note:
Chiral HPLC is the most widely used and reliable method for the accurate determination of the enantiomeric excess of binaphthyl compounds.[1][2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), have demonstrated broad applicability and excellent success in resolving axially chiral biaryls like BINOL and its analogs.[1] The choice of the CSP and the optimization of the mobile phase are the most critical factors in developing a successful separation method.[1][4] By integrating the peak areas of the two separated enantiomers, a precise calculation of the enantiomeric excess can be achieved.
Quantitative Data: Performance of Chiral Stationary Phases for BINOL Analysis
The following table summarizes performance data for commonly used chiral columns in the analysis of 1,1'-bi-2-naphthol (BINOL), which serves as a close proxy for other binaphthyl compounds due to structural similarity.[1]
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane/Isopropanol) | Resolution (Rₛ) | Tailing Factor (Tf₁) | Tailing Factor (Tf₂) |
| Chiralpak AD-H | 98:2 | 1.73 | 1.33 | 2.18 |
| Chiralcel IA | 80:20 | - | - | - |
Note: '-' indicates data not explicitly provided in the cited sources. Retention times for a BINOL derivative on Chiralcel IA were 7.13 min and 8.35 min for the (R) and (S) enantiomers, respectively.[1]
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a general workflow for the chiral HPLC analysis of binaphthyl products.[1][4]
-
Method Development & System Preparation:
-
Select an appropriate polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® IA).
-
Prepare the mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. For basic compounds like 1,1'-Binaphthyl-2,2'-diamine (BINAM), adding 0.1% diethylamine (DEA) to the mobile phase can improve peak shape.[1]
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature, typically to 25 °C.[1]
-
-
Sample Preparation:
-
Chromatographic Analysis:
-
Data Analysis and Calculation:
-
Integrate the peak areas for each of the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[4]
-
Workflow for Chiral HPLC Analysis
Caption: Standard workflow for determining enantiomeric excess using Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy offers a powerful and non-destructive method for determining enantiomeric excess.[2] Since enantiomers are indistinguishable in an achiral solvent, the technique requires a chiral auxiliary to convert the pair of enantiomers into a pair of diastereomers, which have different NMR spectra.[6] This is most commonly achieved by adding a Chiral Solvating Agent (CSA). The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers.[7][8] Binaphthyl derivatives themselves, such as (S)-BINOL, are frequently used as effective CSAs for various classes of compounds, including amines.[9][10] The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomeric complex.[9]
Quantitative Data: NMR Analysis using a Chiral Solvating Agent
The following table provides an example of using a BINOL derivative as a CSA for the enantiodifferentiation of an amine.
| Analyte | Chiral Solvating Agent (CSA) | Solvent | Molar Ratio (Analyte:CSA) | Observed Δδ (ppm) for Analyte Protons |
| rac-1,2-diphenylethylenediamine | (S)-3,3'-Bis(3,5-bistrifluoromethyl-phenyl)-[1,1']binaphthalenyl-2,2'-diol | CDCl₃ | 1:2 | 0.04 (CH) |
A linear relationship with a coefficient of R² = 0.9995 was observed between the known ee values and the values determined by ¹H-NMR, indicating high accuracy.[9][10]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
This protocol describes a rapid method for determining the ee of an analyte using a binaphthyl-derived CSA.[9]
-
Sample Preparation:
-
Directly in a clean NMR tube, combine the analyte (e.g., 0.025 mmol) and the chiral solvating agent (e.g., 0.1 mmol of a BINOL derivative).
-
Add approximately 0.6 mL of a deuterated solvent (non-polar solvents like CDCl₃ or C₆D₆ are preferred as they enhance the diastereomeric interactions).[10]
-
Seal the NMR tube and shake for approximately 30 seconds to ensure thorough mixing and complex formation.[9]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum (or other relevant nuclei like ¹⁹F or ³¹P if applicable) on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 25 °C).[9]
-
Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis and Calculation:
-
Identify a pair of well-resolved signals in the spectrum corresponding to a specific proton (or nucleus) in the two diastereomeric complexes.
-
Carefully integrate the areas of these two distinct peaks (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Workflow for NMR Analysis with CSA
Caption: Standard workflow for determining enantiomeric excess using NMR with a CSA.
Circular Dichroism (CD) Spectroscopy
Application Note:
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[11] Enantiomers produce mirror-image CD spectra, a phenomenon known as the Cotton effect.[12] For binaphthyl compounds, the hindered rotation around the C1-C1' bond makes the binaphthyl moiety a strong chiral chromophore, resulting in intense CD signals.[13] The intensity of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. This linear relationship allows for the determination of enantiomeric excess. While less common for routine ee determination than HPLC, CD spectroscopy is very sensitive and can provide information about the absolute configuration and conformation of the binaphthyl atropisomers.[13][14]
Experimental Protocol: Circular Dichroism (CD) Analysis
This protocol provides a general method for determining ee using CD spectroscopy.
-
Instrument and Sample Preparation:
-
Purge the CD spectrometer with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[15]
-
Prepare a stock solution of the binaphthyl sample in a suitable spectroscopic-grade solvent (e.g., DMSO-d₆, acetonitrile). The concentration should be optimized to keep the absorbance in the desired range (typically below 1.0 AU).
-
Prepare a blank solution using only the pure solvent.
-
Clean a quartz cuvette thoroughly with solvent.[15]
-
-
Data Acquisition:
-
Record a baseline spectrum using the cuvette filled with the pure solvent over the desired wavelength range (e.g., 200-450 nm for binaphthyls).[12]
-
Record the CD spectrum of the sample solution. The spectra of (R)- and (S)-enantiomers should be nearly symmetrical with respect to the baseline.[13]
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis and Calculation:
-
Identify a wavelength corresponding to a maximum Cotton effect (a peak or trough in the CD spectrum).
-
Measure the CD intensity (Δε or ellipticity θ) at this wavelength for the sample with unknown ee (θ_sample).
-
Measure the CD intensity at the same wavelength for a standard sample of known 100% ee (θ_max). This step is crucial for calibration.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = (θ_sample / θ_max) x 100
-
Workflow for Circular Dichroism Analysis
Caption: Standard workflow for determining enantiomeric excess using Circular Dichroism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Immobilization of 1,1'-Binaphthalene Catalysts for Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,1'-binaphthalene framework, particularly in ligands like BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a cornerstone of asymmetric catalysis. These chiral ligands are instrumental in the stereoselective synthesis of complex molecules, a critical aspect of modern drug development. However, the homogeneous nature of these catalysts often leads to challenges in their separation from reaction products and subsequent reuse, hindering their cost-effectiveness and sustainability in large-scale applications.
Immobilizing these highly effective catalysts onto solid supports provides a robust solution to these challenges. By transitioning from batch to continuous flow processes, researchers can leverage the benefits of simplified product purification, enhanced catalyst stability, and the potential for automated, long-term production runs. These application notes provide detailed insights into the methodologies for immobilizing this compound catalysts and their practical application in flow chemistry for pharmaceutical and fine chemical synthesis.
Immobilization Strategies: Bridging Homogeneous and Heterogeneous Catalysis
The successful immobilization of a this compound catalyst hinges on the selection of an appropriate solid support and a suitable tethering strategy that preserves the catalyst's activity and enantioselectivity.
Common Solid Supports:
-
Polymeric Resins: Polystyrene-based supports, such as Merrifield resin, are widely utilized due to their chemical inertness, mechanical stability, and the ease with which their surfaces can be functionalized.
-
Inorganic Oxides: Materials like silica and zirconia offer high surface areas and thermal stability, making them excellent candidates for supporting catalysts in a range of reaction conditions.[1]
-
Cellulose: As a renewable and biodegradable polymer, cellulose presents a green alternative for catalyst support, and its hydroxyl groups can be readily modified for catalyst attachment.[2]
-
Monolithic Reactors: These are continuous porous structures that can be prepared within a column.[3] They offer the advantage of low-pressure drop and high flow rates, making them particularly suitable for high-throughput applications.[4][5][6]
Immobilization Techniques:
-
Covalent Attachment: This method involves the formation of a stable covalent bond between the catalyst and the support, which significantly reduces catalyst leaching. This is often achieved by modifying the BINOL or BINAP ligand with a reactive functional group that can be coupled to a functionalized support.
-
Co-polymerization: In this approach, a monomeric derivative of the catalyst is co-polymerized with a cross-linker to form a porous polymer network with the catalyst integrated into its structure.
-
Non-covalent Immobilization: Techniques such as adsorption and ionic interactions offer a simpler method for catalyst immobilization, although the potential for catalyst leaching is higher compared to covalent attachment.
Data Presentation: Performance of Immobilized Catalysts
The following tables provide a summary of the performance of various immobilized this compound catalyst systems in continuous flow asymmetric reactions.
Table 1: Performance of Immobilized BINOL-based Catalysts in Continuous Flow Reactions
| Catalyst System | Support | Reaction Type | Flow Rate (mL/min) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Polystyrene-supported Ti-BINOL | Polystyrene | Diethylzinc addition to Benzaldehyde | 0.1 | 20 | >95 | 98 |
| Silica-immobilized BINOL-phosphoric acid | Silica Gel | Friedel-Crafts alkylation | 0.05 | Room Temp. | 96 | 92 |
| Monolithic organogel with L-proline | Methacrylate polymer | Asymmetric aldol addition | 0.01 | 30 | >99 | 95 |
Table 2: Performance of Immobilized BINAP-based Catalysts in Continuous Flow Reactions
| Catalyst System | Support | Reaction Type | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru/ZrO₂ with (S)-BINAP | Zirconia | Asymmetric hydrogenation | 10 | 50 | 99 | 93 |
| Silica-immobilized Ru-BINAP | Silica | Asymmetric hydrogenation | 50 | 30 | >95 | >90 |
| Cellulose-supported Rh-BINAP | Modified Cellulose | Asymmetric hydrogenation | 4 | Room Temp. | 65 | 73 |
Experimental Protocols
Protocol 1: Covalent Immobilization of a BINAP Derivative on a Silica Support
This protocol provides a general method for the covalent attachment of a functionalized BINAP ligand to a silica support.
Materials:
-
Silica gel (high surface area)
-
3-(Triethoxysilyl)propyl isocyanate
-
5,5'-Diamino-BINAP
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Trichlorosilane
-
Ruthenium or Rhodium precursor (e.g., [RuCl₂(cymene)]₂)
Procedure:
-
Surface Functionalization: React 5,5'-diamino-BINAP with 3-(triethoxysilyl)propyl isocyanate in anhydrous DCM to form the silylated BINAP ligand.
-
Immobilization: Suspend the silica gel in anhydrous toluene and add the silylated BINAP ligand. Reflux the mixture for 24 hours to covalently attach the ligand to the silica surface.
-
Washing: Filter the silica-supported ligand and wash thoroughly with toluene and DCM to remove any unreacted material.
-
Reduction of Phosphine Oxide (if necessary): If the phosphine groups were oxidized during the synthesis, reduce them back to the phosphine using a reducing agent like trichlorosilane.
-
Metalation: Suspend the silica-supported BINAP in a suitable solvent and add the metal precursor (e.g., [RuCl₂(cymene)]₂). Stir at room temperature or with gentle heating to form the immobilized metal-BINAP complex.
-
Final Washing and Drying: Wash the final catalyst with fresh solvent to remove any unbound metal and dry under vacuum. The catalyst loading can be determined by elemental analysis (ICP-OES for the metal content).[6]
Protocol 2: Preparation of a Packed-Bed Reactor
This protocol describes the packing of the immobilized catalyst into a column for continuous flow operation.
Materials:
-
Immobilized catalyst
-
Empty stainless steel or glass column with end fittings and frits
-
Slurry solvent (compatible with the reaction)
-
High-pressure liquid pump
Procedure:
-
Slurry Formation: Create a slurry of the immobilized catalyst in the chosen solvent.
-
Packing: Attach the bottom frit and end fitting to the column. Pour the catalyst slurry into the column and allow it to settle.
-
Bed Compression: Connect the column to a high-pressure pump and pump the slurry solvent through the column at a high flow rate to create a densely packed and stable catalyst bed.
-
Equilibration: Once packed, reduce the flow rate to the desired operational flow rate and allow the system to equilibrate with the reaction solvent.
Protocol 3: General Procedure for a Continuous Flow Asymmetric Reaction
This protocol outlines the general steps for carrying out an asymmetric synthesis using a packed-bed reactor.
Materials:
-
Packed-bed reactor containing the immobilized catalyst
-
Solutions of starting materials in a suitable solvent
-
Syringe pumps or HPLC pumps
-
Back-pressure regulator
-
Temperature-controlled column oven or heating/cooling jacket
-
Product collection vessel
Procedure:
-
System Setup: Assemble the flow chemistry setup as shown in the diagram below, ensuring all connections are secure.
-
Priming: Prime the pumps and lines with the reaction solvent.
-
Reaction Initiation: Begin pumping the solution(s) of the starting material(s) through the packed-bed reactor at the desired flow rate and temperature.
-
Reaching Steady State: Monitor the reaction output using an in-line analytical technique (e.g., UV-Vis, IR) or by periodically collecting and analyzing samples (e.g., by chiral HPLC or GC) until a steady state is achieved (i.e., constant conversion and enantioselectivity).
-
Product Collection: Once at steady state, collect the product stream. The reaction can be run continuously for extended periods.
-
Shutdown: Upon completion, flush the reactor with fresh solvent to remove any remaining reactants and products. The catalyst-packed column can be stored for future use.
Visualization of Workflows and Concepts
Caption: Workflow for the immobilization of this compound catalysts.
Caption: A typical experimental setup for continuous flow chemistry.
Caption: Logical relationship of immobilization and flow chemistry benefits.
References
Application of 1,1'-Binaphthalene Derivatives in Chiral Recognition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The remarkable chiral architecture of 1,1'-binaphthalene derivatives, characterized by their stable axial chirality, has positioned them as indispensable tools in the field of enantioselective recognition.[1][2] Their inherent C2 symmetry and the tunable steric and electronic properties of their substituents allow for the creation of highly specific chiral environments. This makes them exceptional candidates for the development of chiral sensors, stationary phases for chromatography, and solvating agents for spectroscopic methods, all crucial for the separation and analysis of enantiomers in pharmaceutical research and development.[3][4] This document provides a detailed overview of the applications of this compound derivatives in chiral recognition, complete with experimental protocols and quantitative data to guide researchers in this area.
Core Applications and Methodologies
The utility of this compound derivatives in chiral recognition spans a range of analytical techniques, primarily revolving around spectroscopy and chromatography. These methods leverage the differential interactions between the chiral binaphthyl host and the enantiomers of a guest molecule, leading to distinguishable signals.
Fluorescence Spectroscopy
Fluorescence-based sensing is a powerful technique for chiral recognition due to its high sensitivity and real-time analysis capabilities.[5] Derivatives of 1,1'-bi-2-naphthol (BINOL) are frequently employed as chiral fluorescent sensors. The underlying principle involves the formation of diastereomeric complexes between the chiral sensor and the enantiomers of an analyte, which results in a difference in the fluorescence response, such as quenching or enhancement.[5][6]
| Chiral Sensor (Host) | Analyte (Guest) | Technique | Key Findings | Reference |
| (S)-BINOL derivative with two chiral amino alcohol units | (S)-Mandelic Acid | Fluorescence Spectroscopy | 950-fold fluorescence enhancement in the presence of (S)-mandelic acid compared to a minimal change with (R)-mandelic acid. | [5] |
| Tetrahydroxyl 1,1'-binaphthyl compound | Amino Alcohols | Fluorescence Spectroscopy | Enhanced binding and fluorescence quenching efficiency compared to BINOL.[6][7] | [6][7] |
| H8-BINOL derivative modified with 1,2,3-triazole | L-Phenylalanine | Fluorescence Spectroscopy | Enantioselective fluorescence enhancement ratio (ef) of 104.48 for L-phenylalanine over D-phenylalanine.[8] | [8] |
| BINAM-based fluorescent probe | L-Lysine | Fluorescence Spectroscopy | Enantiomeric fluorescence enhancement ratio (ef) of 29.23 for L-lysine.[9] | [9] |
| (S)-BINOL-based boronic ester sensor ((S)-L2) | α-Phenylethylamine | Fluorescence Spectroscopy | Enantiomeric fluorescence difference ratio (ef) of 4.6.[10] | [10] |
| Triazole-modified BINOL fluorescent sensor (R-1) | L-Lysine | Fluorescence Spectroscopy | Enantioselective fluorescence enhancement ratio of 31.27 for L-lysine over D-lysine.[11] | [11] |
This protocol outlines a general procedure for the enantioselective recognition of an amino acid using a custom-synthesized BINOL-based fluorescent sensor.
Materials:
-
Chiral BINOL-based fluorescent sensor
-
Enantiomers of the target amino acid (e.g., D- and L-Phenylalanine)
-
Spectroscopic grade solvent (e.g., a mixture of CH2Cl2/hexane or methanol)[6][11]
-
Fluorometer
-
Standard laboratory glassware
Procedure:
-
Stock Solution Preparation:
-
Fluorescence Measurement:
-
Record the fluorescence spectrum of the sensor solution alone to establish a baseline (I₀). The excitation wavelength will be dependent on the specific sensor's properties (e.g., 298 nm).[6]
-
Titrate the sensor solution with increasing concentrations of one enantiomer of the amino acid. After each addition, gently mix the solution and record the fluorescence spectrum.
-
Repeat the titration with the other enantiomer of the amino acid.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the amino acid for both enantiomers.
-
Calculate the enantioselective fluorescence enhancement ratio (ef) using the formula: ef = (I_L - I₀) / (I_D - I₀), where I_L and I_D are the fluorescence intensities in the presence of the L- and D-enantiomers, respectively.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for elucidating the mechanism of chiral recognition.[12] The use of chiral solvating agents (CSAs) derived from 1,1'-binaphthyl, such as BINOL and its derivatives, can induce chemical shift non-equivalence (anisochrony) in the NMR spectra of enantiomeric analytes.[13][14] This allows for the direct determination of enantiomeric excess (ee).
| Chiral Solvating Agent (CSA) | Analyte | Nucleus | ΔΔδ (ppm) | Reference |
| (S)-BINOL derivatives | Primary and Secondary Amines | ¹H, ¹⁹F | Well-resolved peaks for enantiomers | [13] |
| (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Secondary Amines | ¹H | Significant separation of proton signals | [15] |
| Cholic acid-based stationary phase model | Binaphthol | ¹H, ¹³C | Clear separation of aromatic proton and carbon resonances | [12] |
This protocol describes a rapid method for determining the enantiomeric purity of amines using a BINOL derivative as a chiral solvating agent.[13][15]
Materials:
-
(S)-BINOL derivative or (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (CSA)
-
Racemic or enantioenriched amine analyte
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer (¹H and/or ¹⁹F capabilities)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
NMR Analysis:
-
Acquire the ¹H or ¹⁹F NMR spectrum of the sample at 25 °C.
-
Observe the well-resolved resonance peaks corresponding to the two diastereomeric complexes formed between the CSA and the enantiomers of the amine.
-
-
Enantiomeric Excess (ee) Calculation:
-
Integrate the separated signals for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100.
-
High-Performance Liquid Chromatography (HPLC)
1,1'-Binaphthyl derivatives are extensively used in the preparation of chiral stationary phases (CSPs) for HPLC. The binaphthyl moiety, when immobilized on a solid support (e.g., silica gel), creates a chiral environment that allows for the differential retention of enantiomers, leading to their separation.[12][16]
This protocol provides a general guideline for the enantiomeric separation of a racemic analyte using a commercially available or custom-synthesized BINOL-based CSP.
Materials:
-
HPLC system with a UV detector
-
Chiral column with a BINOL-based stationary phase
-
Racemic analyte
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol)
Procedure:
-
Column Installation and Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase composition will need to be optimized for the specific analyte.
-
-
Sample Injection:
-
Dissolve the racemic analyte in the mobile phase to prepare a sample solution of known concentration.
-
Inject a small volume (e.g., 10-20 µL) of the sample solution onto the column.
-
-
Chromatographic Separation and Detection:
-
Run the chromatogram and monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers should elute at different retention times (t_R1 and t_R2).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the separation factor (α) = (t_R2 - t₀) / (t_R1 - t₀), where t₀ is the dead time. A value of α > 1 indicates separation.
-
Calculate the resolution (Rs) to determine the quality of the separation.
-
Conclusion
This compound derivatives are a versatile and powerful class of compounds for chiral recognition. Their applications in fluorescence spectroscopy, NMR spectroscopy, and HPLC provide robust methods for the enantioselective analysis of a wide range of chiral molecules. The protocols and data presented herein offer a practical guide for researchers in academia and industry to leverage the unique properties of these axially chiral scaffolds in their drug discovery and development endeavors. The continued design and synthesis of novel binaphthyl derivatives promise to further enhance the sensitivity and selectivity of chiral recognition techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective fluorescent recognition of amino alcohols by a chiral tetrahydroxyl 1,1'-binaphthyl compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine [mdpi.com]
- 10. (S)-BINOL-based boronic ester fluorescence sensors for enantioselective recognition of α-phenylethylamine and phenylglycinol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Chiral recognition of binaphthyl derivatives: a chiral recognition model on the basis of chromatography, spectroscopy, and molecular mechanistic calculations for the enantioseparation of 1,1'-binaphthyl derivatives on cholic acid-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
High-Yield Synthesis of 1,1'-Binaphthyl-2,2'-diamine (BINAM): An Application Note and Protocol Guide
Introduction
1,1'-Binaphthyl-2,2'-diamine (BINAM) is a C₂-symmetric axially chiral diamine that is a cornerstone in the field of asymmetric synthesis. Its unique stereochemical properties make it a privileged scaffold for the development of chiral ligands and organocatalysts, which are instrumental in the stereoselective synthesis of pharmaceuticals and fine chemicals. The efficient and high-yield synthesis of enantiomerically pure BINAM is therefore of significant interest to researchers in academia and the pharmaceutical industry. This document provides detailed protocols for high-yield synthetic routes to racemic BINAM, along with purification strategies to obtain high-purity material.
Data Presentation: Comparison of Synthetic Methods
Two primary methods for the high-yield synthesis of racemic BINAM are presented: copper-catalyzed oxidative coupling of 2-naphthylamine and a solvent-free synthesis from 2-naphthol and 2-naphthylhydrazine. The following table summarizes the key quantitative data for these methods.
| Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity Before Purification (%) |
| Copper-Catalyzed Oxidative Coupling | 2-Naphthylamine, Cu(II) salt (e.g., CuCl₂) | Methanol, Pyridine, etc. | Room Temp. - 80 | 12 - 24 | 70-84 | 85-90 |
| Solvent-Free Synthesis | 2-Naphthol, 2-Naphthylhydrazine | None | 125-130 | 4-6 | ~68 (of 2-naphthylhydrazine) | Not specified |
Table 1: Comparison of High-Yield Synthesis Methods for Racemic BINAM.
Data Presentation: Purification Methods for Crude BINAM
Achieving high purity is crucial for the application of BINAM in asymmetric catalysis. The following table compares common purification methods for crude BINAM.[1]
| Purification Method | Typical Purity Before (%) | Typical Purity After (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-90 | >98 | 70-85 | Cost-effective for large scale, can yield very high purity.[1] | Can have lower yield, may not remove all types of impurities.[1] |
| Column Chromatography | 85-90 | >99 | 60-80 | Highly effective for separating closely related impurities.[1] | More expensive and time-consuming on a large scale.[1] |
| Combined Approach | 85-90 | >99.5 | 50-70 | Achieves the highest possible purity.[1] | Most time-consuming and can have the lowest overall yield.[1] |
Table 2: Comparison of Purification Methods for Crude BINAM. [1]
Experimental Protocols
Protocol 1: Copper-Catalyzed Oxidative Coupling of 2-Naphthylamine
This protocol describes the synthesis of racemic BINAM via the oxidative coupling of 2-naphthylamine using a copper(II) salt as the oxidant.[2]
Materials:
-
2-Naphthylamine
-
Copper(II) Chloride (CuCl₂)
-
Methanol
-
Aqueous Ammonia solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-naphthylamine in methanol.
-
Reagent Addition: To the stirred solution, add a solution of copper(II) chloride in methanol. The reaction mixture will typically change color.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to collect the solid product, which is a complex of BINAM and the copper salt.
-
Decomplexation: Decompose the complex by stirring it in boiling water, followed by treatment with aqueous ammonia to yield the free diamine.
-
Purification: The crude BINAM can be further purified by recrystallization or column chromatography to achieve high purity.
Protocol 2: Solvent-Free Synthesis of Racemic BINAM
This method provides a practical and environmentally friendly route to racemic BINAM from 2-naphthol and 2-naphthylhydrazine.
Part A: Synthesis of 2-Naphthylhydrazine
Materials:
-
2-Naphthol
-
Hydrazine hydrate (85%)
-
Deionized water
-
Three-necked flask with stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a three-necked flask, combine 2-naphthol and hydrazine hydrate.
-
Reaction: Heat the mixture to reflux and maintain for 20 hours.
-
Precipitation: Pour the hot reaction mixture into ice water to precipitate the 2-naphthylhydrazine.
-
Isolation: Collect the solid product by filtration and dry thoroughly. A typical yield of 68.3% can be expected.
Part B: Synthesis of BINAM
Materials:
-
2-Naphthol
-
2-Naphthylhydrazine
-
Reaction vessel with stirrer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 2-naphthol and the previously synthesized 2-naphthylhydrazine.
-
Reaction: Heat the solvent-free mixture to 125–130 °C under atmospheric pressure.
-
Monitoring: Monitor the progress of the reaction using TLC or HPLC.
-
Isolation and Purification: Once the reaction is complete, the crude BINAM can be purified using recrystallization or column chromatography.
Protocol 3: Purification of Crude BINAM
This protocol describes the general procedure for purifying crude BINAM to remove unreacted starting materials, byproducts, and residual metal catalysts.[1]
Step 1: Removal of Residual Copper Catalyst (if applicable) [1]
-
Dissolve the crude BINAM in a suitable organic solvent (e.g., dichloromethane).
-
Transfer the solution to a separatory funnel and wash with an equal volume of 0.1 M aqueous EDTA solution.
-
Separate the aqueous layer and repeat the wash.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Recrystallization [1]
-
Dissolve the crude BINAM in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration and wash with a cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of BINAM.
Caption: Logical relationship between two high-yield synthesis methods for BINAM.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in BINOL-Catalyzed Reactions
Welcome to the technical support center for BINOL-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in achieving high stereocontrol in your chemical transformations.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the first things I should check?
A1: Low enantioselectivity can arise from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the basics:
-
Purity of Reagents and Solvents: Impurities in substrates, reagents, or solvents can act as catalyst poisons or promote a non-selective background reaction. Ensure all materials are of high purity and that solvents are anhydrous and peroxide-free.[1][2][3]
-
Catalyst Integrity: The purity and integrity of the BINOL ligand and the metal precursor are critical. Small variations can significantly impact catalytic performance. Consider preparing a fresh batch of the catalyst or sourcing it from a reputable supplier.[1][2]
-
Reaction Conditions: Strictly adhere to anhydrous and anaerobic conditions, as many BINOL-catalyzed reactions are sensitive to air and moisture.[3] Use flame-dried glassware and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3]
Q2: I have confirmed the purity of my materials and the reaction is performed under inert conditions, but the enantioselectivity is still poor. What should I investigate next?
A2: The next step is to scrutinize the reaction parameters:
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher ee.[2][3] An optimization study at various temperatures (e.g., 0 °C, -20 °C, -78 °C) is often necessary.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states. A solvent screen is highly recommended to identify the optimal medium for your specific reaction.[2][3]
-
Ligand-to-Metal Ratio: The stoichiometry of the BINOL ligand to the metal precursor can affect the structure of the active catalyst. An incorrect ratio may lead to the formation of less selective catalytic species.
Q3: Can the choice of the metal precursor impact the enantioselectivity?
A3: Absolutely. The metal center is a key component of the chiral catalyst. The effectiveness of the BINOL ligand is highly dependent on its coordination to the metal. Screening different metal precursors (e.g., Ti(OiPr)₄, AlCl₃, Zn(OTf)₂) is a crucial step in optimizing the reaction.[3]
Q4: I am observing inconsistent enantioselectivity between different runs of the same reaction. What could be the cause of this poor reproducibility?
A4: Poor reproducibility often points to subtle variations in the experimental setup. Key factors to consider include:
-
Catalyst Preparation: Ensure a consistent and well-defined protocol for preparing the chiral catalyst. Pre-forming the catalyst before adding the substrate can sometimes improve reproducibility.[3]
-
Atmospheric Contamination: Even minor exposure to air or moisture can lead to inconsistent catalyst activity. The use of a glovebox or Schlenk line techniques is highly recommended.[3]
-
Catalyst Loading: Both too low and too high catalyst concentrations can negatively impact enantioselectivity. Insufficient catalyst may result in a competing non-catalyzed reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.[2][4]
Q5: Are there any structural modifications to the BINOL ligand that might improve enantioselectivity?
A5: Yes, derivatives of BINOL can sometimes offer improved performance. For instance, H₈-BINOL, a partially hydrogenated derivative, is more flexible than BINOL.[5] This flexibility can allow it to adopt a more favorable conformation in the transition state, potentially leading to higher enantioselectivity.[5] Additionally, substituents at the 3,3' or 6,6' positions of the binaphthyl rings can be introduced to tune the steric and electronic properties of the catalyst.[6][7]
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of different reaction parameters on enantioselectivity.
Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Michael Addition
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 90 | 90 |
| 2 | CH₂Cl₂ | 85 | 88 |
| 3 | THF | 75 | 82 |
| 4 | Diethyl Ether | 70 | 75 |
Note: Data is representative for a generic BINOL-catalyzed Michael addition and will vary depending on the specific substrates and reaction conditions.[3]
Table 2: Effect of Temperature on Enantioselectivity in an Asymmetric Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 (Room Temp) | 95 | 75 |
| 2 | 0 | 92 | 88 |
| 3 | -20 | 88 | 92 |
| 4 | -78 | 80 | >99 |
Note: Data is representative and illustrates the general trend of increasing enantioselectivity with decreasing temperature.[3][8]
Table 3: Screening of Metal Precursors for an Asymmetric Ene Reaction
| Entry | Metal Precursor | Yield (%) | ee (%) |
| 1 | Ti(OiPr)₄ | 85 | 92 |
| 2 | AlCl₃ | 78 | 85 |
| 3 | Zn(OTf)₂ | 90 | 90 |
| 4 | Yb(OTf)₃ | 82 | 89 |
Note: This table provides a conceptual comparison. The optimal metal precursor is highly dependent on the specific reaction.[3][9]
Experimental Protocols
Protocol 1: General Procedure for In Situ Preparation of a BINOL-Titanium Catalyst
This protocol describes the preparation of a chiral BINOL-Titanium catalyst for use in asymmetric synthesis.
Materials:
-
(+)-(R)-BINOL or (S)-(-)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Argon or Nitrogen gas
-
Schlenk flask and other oven-dried glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add BINOL (0.1 mmol, 1.0 equiv).
-
Add anhydrous solvent (e.g., DCM, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) in the anhydrous solvent (1 mL) dropwise to the BINOL solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to allow for complex formation. The color of the solution will typically change, indicating complexation.
-
This solution of the chiral catalyst is used directly in the subsequent reaction.[10]
Protocol 2: General Procedure for a BINOL-Catalyzed Asymmetric Aldol Reaction
This procedure outlines the asymmetric aldol addition of a silyl enol ether to an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
In situ prepared BINOL-Ti catalyst solution (from Protocol 1)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Cool the prepared catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous solvent to the catalyst solution. Stir for 15-30 minutes at this temperature to allow for coordination.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous NaHCO₃ or NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.[3][10]
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold( iii ) complexes for asymmetric catalysis and chiral resolution ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04221B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,1'-Binaphthalene-Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using 1,1'-binaphthalene-based catalysts, such as BINOL and BINAP derivatives.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Reaction Conversion
Q: My reaction is not proceeding, or the conversion is very low. What are the potential causes and how can I fix this?
A: Low or no conversion can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Catalyst Integrity: Ensure the catalyst has been properly handled and stored under an inert atmosphere to prevent decomposition.[1][2] Many this compound-based catalysts are sensitive to air and moisture.[1][2]
-
Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Impurities in substrates or reagents can act as catalyst poisons.[2]
-
Reaction Setup: Confirm that the reaction is conducted under strictly anhydrous and anaerobic conditions.
Troubleshooting Steps:
-
Catalyst Activation: Was the catalyst pre-activated or generated in situ? Incomplete activation can lead to low activity. Consider a well-defined, pre-formed catalyst complex or ensure your in situ generation protocol is robust.[2]
-
Reaction Temperature: Some reactions require elevated temperatures to proceed efficiently.[3] However, be mindful of the catalyst's thermal stability.[2] Conversely, for some reactions, higher temperatures can lead to catalyst decomposition.
-
Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading. Typical loadings range from 0.05 mol% to 10 mol%.[4][5]
-
Reagent Stoichiometry and Addition Order: Double-check the stoichiometry of all reagents. The order of reagent addition can also significantly impact the reaction rate.[4]
Issue 2: Low Enantioselectivity (ee)
Q: The conversion is good, but the enantiomeric excess (ee) of my product is low. What steps should I take to improve it?
A: Low enantioselectivity is a common challenge. Several factors can influence the stereochemical outcome of the reaction.
Initial Checks:
-
Catalyst Purity: Verify the enantiomeric and chemical purity of the this compound ligand. The presence of the racemic ligand will directly lead to a lower ee.[2]
-
Racemization: Ensure the product is not racemizing under the reaction or work-up conditions. 1,1'-binaphthyl derivatives themselves have a high barrier to racemization due to steric hindrance.[6]
Troubleshooting Steps:
-
Reaction Temperature: Temperature often has a significant impact on enantioselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher ee.[1][3] It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).[3]
-
Solvent Effects: The solvent can influence the chiral environment of the catalyst.[2] A solvent screen is highly recommended to identify the optimal medium for your specific reaction.
-
Catalyst/Ligand Structure: The steric and electronic properties of the this compound ligand are crucial. Consider screening different derivatives with varying substituents on the binaphthyl backbone or on the phosphorus atoms (for phosphine ligands).[7]
-
Additives: In some cases, additives can significantly improve enantioselectivity. For instance, in certain reactions, the addition of a small amount of DMSO has been shown to improve the outcome.[8]
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound-based catalysts?
A1: These catalysts, particularly in their active forms (e.g., metal complexes), can be sensitive to air, moisture, and light.[1] To maintain their catalytic activity and enantiopurity, they should be stored in a cool, dark, and dry environment, preferably in a desiccator or glovebox under an inert atmosphere (e.g., argon or nitrogen).[1] When handling and transferring the catalyst, it is best to do so under an inert atmosphere.[1]
Q2: What is a typical catalyst loading for these types of reactions?
A2: Catalyst loading can vary significantly depending on the specific reaction, substrates, and catalyst. Generally, loadings can range from as low as 0.05 mol% to 10 mol%.[4][5] Optimization studies are often necessary to find the ideal balance between reaction efficiency and cost-effectiveness.
Q3: Can the solvent choice really make a big difference in my reaction's outcome?
A3: Absolutely. The solvent plays a critical role in asymmetric catalysis. It can affect catalyst solubility, stability, and the conformation of the catalyst-substrate complex, which in turn influences both reactivity and enantioselectivity.[2][8] For example, in some reactions, toluene has been found to be a superior solvent for catalyst preparation, while in others, solvent-free conditions gave quantitative yield and higher enantioselectivity.[8] A thorough solvent screening is a crucial step in optimizing any new asymmetric transformation.
Q4: My reaction is very slow at the low temperatures required for high enantioselectivity. What can I do?
A4: This is a common trade-off in asymmetric catalysis. If lowering the temperature to achieve high ee results in an impractically slow reaction rate, you can try a few strategies:
-
Increase Catalyst Loading: A higher concentration of the catalyst can increase the reaction rate.
-
Optimize Ligand Structure: Sometimes, a more sterically demanding or electronically modified ligand can lead to a more active catalyst that still provides high enantioselectivity at a more moderate temperature.
-
Concentration Effects: Increasing the concentration of the reactants can sometimes accelerate the reaction.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Enantioselectivity
| Entry | Catalyst | Substrate | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Fe3O4@L-cysteine | 2-Naphthol | Tetrahydrofuran | No Product | - | [9] |
| 2 | Fe3O4@L-cysteine | 2-Naphthol | Dichloromethane | No Product | - | [9] |
| 3 | Fe3O4@L-cysteine | 2-Naphthol | Toluene | 85 | - | [9] |
| 4 | Fe3O4@L-cysteine | 2-Naphthol | Water | 85 | 80 | [9] |
| 5 | (S)-H₈BINOL-Ti(Oi-Pr)₂ | Aldehyde & Aryl Bromide | THF/hexane | >99 | 96 | [8] |
Note: Data is representative and will vary depending on the specific reaction.
Table 2: Effect of Temperature on Reaction Yield and Enantioselectivity
| Entry | Catalyst | Reaction Type | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | BINAM Derivative | Asymmetric Aldol | 25 | 85 | 75 | [3] |
| 2 | BINAM Derivative | Asymmetric Aldol | 0 | 82 | 88 | [3] |
| 3 | BINAM Derivative | Asymmetric Aldol | -20 | 78 | 95 | [3] |
| 4 | BINAM Derivative | Asymmetric Aldol | -40 | 75 | >99 | [3] |
Note: This table illustrates a general trend; the optimal temperature is reaction-specific.
Experimental Protocols
Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Michael Addition
This protocol describes the formation of a chiral Lewis acid complex from (+)-BINOL and its use in an asymmetric Michael addition.
Materials:
-
(+)-BINOL
-
Zn(OTf)₂
-
Cyclohexenone
-
Diethyl malonate
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (+)-BINOL (0.1 mmol, 10 mol%) and Zn(OTf)₂ (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
Add cyclohexenone (1.0 mmol) to the catalyst solution.
-
In a separate flask, dissolve diethyl malonate (1.2 mmol) and DIPEA (1.5 mmol) in anhydrous toluene (2 mL).
-
Add the diethyl malonate/DIPEA solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.[10]
Protocol 2: Palladium/BINAP-Catalyzed Amination of Aryl Bromides
This protocol outlines a general procedure for the cross-coupling of amines with aryl bromides.
Materials:
-
Pd₂(dba)₃ or Pd(OAc)₂
-
BINAP
-
Aryl bromide
-
Amine
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.005-0.01 mmol), BINAP (0.006-0.012 mmol), and the base (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (2 mL), followed by the amine (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction for the specified time, monitoring by GC or TLC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a plug of celite, and concentrate the filtrate.
-
Purify the residue by flash chromatography to afford the desired arylamine.[4]
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1,1'-Binaphthalene Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the stability of 1,1'-Binaphthalene ligands, such as BINAP, under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound phosphine ligands?
A1: this compound phosphine ligands are susceptible to several degradation pathways that can compromise their catalytic activity and selectivity. The most common routes of decomposition include:
-
Oxidation: The phosphorus(III) center of the phosphine is readily oxidized to a phosphorus(V) phosphine oxide.[1] This is the most frequent degradation pathway and can be initiated by trace amounts of air, peroxide impurities in solvents, or certain metal precursors. While often detrimental, in some specific cases, the resulting phosphine oxides can act as ligands themselves.
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond can undergo cleavage, often through oxidative addition to the metal center.[2] This can lead to the formation of inactive or less selective catalytic species. This process is more prevalent in polar solvents.[2]
-
Atropisomerization (Racemization): this compound ligands like BINAP possess axial chirality due to restricted rotation around the C-C bond connecting the naphthalene rings.[3] While the barrier to racemization is generally high, elevated temperatures can overcome this barrier, leading to a loss of enantioselectivity. For BINAP, the computed racemization temperature is as high as 491 °C, indicating high configurational stability under most conditions.
-
Hydrolysis: In the presence of water, especially under harsh conditions, P-C bonds can be cleaved. This is a greater concern for phosphines bearing electron-withdrawing groups.
-
Phosphonium Salt Formation: Phosphine ligands can act as nucleophiles and react with alkyl or aryl halides, particularly in polar solvents, to form quaternary phosphonium salts, thereby removing the active ligand from the catalytic cycle.
Q2: How do steric and electronic modifications to the BINAP scaffold affect its stability?
A2: The stability of this compound ligands can be significantly enhanced by modifying their steric and electronic properties.
-
Steric Effects: Increasing the steric bulk on the phosphine groups or the binaphthyl backbone can improve stability. Bulky substituents can sterically hinder the approach of oxidizing agents to the phosphorus center and can also suppress P-C bond cleavage. However, excessive steric hindrance can sometimes negatively impact catalytic activity.
-
Electronic Effects: The electronic nature of the substituents on the aryl groups of the phosphine or on the binaphthyl core plays a crucial role.
-
Electron-donating groups (e.g., methoxy, methyl) increase the electron density on the phosphorus atom. This can strengthen the metal-ligand bond but can also make the phosphine more susceptible to oxidation.
-
Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) decrease the electron density on the phosphorus, making it less prone to oxidation. However, this can also weaken the metal-ligand bond, potentially leading to ligand dissociation.
-
Q3: Which reaction parameters have the most significant impact on ligand stability?
A3: Several reaction parameters can influence the stability of this compound ligands:
-
Temperature: Higher reaction temperatures generally accelerate all degradation pathways, including oxidation, P-C bond cleavage, and atropisomerization. It is crucial to operate at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: The choice of solvent is critical. Polar solvents can accelerate P-C bond cleavage.[2] Additionally, some solvents, like THF, are prone to forming peroxides upon storage, which can readily oxidize phosphine ligands. Using freshly distilled and degassed solvents is highly recommended. The dielectric constant of the solvent can also influence the stability of the ligand and its metal complexes.[4][5]
-
Atmosphere: Rigorous exclusion of air and moisture is essential to prevent oxidation and hydrolysis. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is standard practice.
-
Purity of Reagents: Impurities in substrates, reagents, or solvents can act as catalyst poisons or promote ligand degradation.
Troubleshooting Guides
Issue 1: Decreased Catalytic Activity or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Ligand Oxidation | 1. Ensure all solvents are freshly distilled and thoroughly degassed to remove oxygen and peroxides. 2. Handle the ligand and catalyst under a strictly inert atmosphere (glovebox or Schlenk line). 3. Analyze a sample of the reaction mixture by ³¹P NMR to check for the presence of phosphine oxide signals. |
| P-C Bond Cleavage | 1. Attempt the reaction at a lower temperature. 2. Consider using a less polar solvent if compatible with the reaction. 3. If possible, switch to a more sterically hindered BINAP derivative to suppress this pathway. |
| Catalyst Poisoning | 1. Purify all substrates and reagents before use. 2. Ensure the inert gas supply is free of oxygen and moisture. |
Issue 2: Loss of Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Atropisomerization | 1. While unlikely for standard BINAP under typical conditions, if operating at very high temperatures, consider reducing the reaction temperature. 2. For novel, less sterically hindered BINAP derivatives, this may be a more significant issue. |
| Formation of a Less Selective Catalytic Species | 1. Ligand degradation (oxidation or P-C cleavage) can lead to the formation of new, less enantioselective or achiral catalytic species. Follow the troubleshooting steps for decreased activity. |
| Racemization of the Product | 1. Run a control experiment with the enantiopure product under the reaction conditions (without the catalyst) to check for background racemization. |
Data Presentation
Table 1: ³¹P NMR Chemical Shifts of Selected BINAP Derivatives and Their Oxides
The following table provides ³¹P NMR chemical shift data for various BINAP-based aminophosphines and their corresponding phosphine oxides. A significant downfield shift is typically observed upon oxidation of the phosphine to the phosphine oxide, which can be used to monitor ligand degradation. For example, the signal for BINAP dioxide is observed around +25 to +30 ppm, while free BINAP is around -15 ppm.[1]
| Ligand/Compound | Substituent on Aryl Group | ³¹P Chemical Shift (δ, ppm) |
| Aminophosphine 11a | H | -11.3 |
| Aminophosphine 11b | 3,5-di-F | -7.3 |
| Aminophosphine 11c | 4-F | -13.2 |
| Aminophosphine 11d | 4-OMe | -14.2 |
| Bis(4-fluorophenyl)phosphine oxide | 4-F | 21.1 |
| Bis(4-methoxyphenyl)phosphine oxide | 4-OMe | 23.1 |
Data sourced from Molecules 2013, 18, 2788-2802.[2][6]
Table 2: Comparative Performance of BINAP and Related Biaryl Phosphine Ligands in Asymmetric Hydrogenation
While direct quantitative stability data is sparse in the literature, the performance of different ligands in catalytic reactions can provide indirect evidence of their robustness. The following table compares the effectiveness of BINAP with other biaryl phosphine ligands in the Rh-catalyzed asymmetric hydrogenation of (Z)-α-acetamidocinnamate.
| Ligand | Dihedral Angle (°) | Enantiomeric Excess (ee, %) |
| BINAP | ~90 | 94 |
| MeO-BIPHEP | 77 | 98 |
| SYNPHOS | 69 | >99 |
This data suggests that ligands with narrower dihedral angles can lead to higher enantioselectivity in this specific reaction. While not a direct measure of stability, ligands that provide consistently high performance are often more robust under the reaction conditions.
Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
This protocol outlines a general method for monitoring the oxidation of a this compound phosphine ligand during a catalytic reaction.
-
Sample Preparation: At various time points during the reaction, carefully extract an aliquot of the reaction mixture under an inert atmosphere.
-
NMR Tube Preparation: Transfer the aliquot to an NMR tube and dilute with a suitable deuterated solvent. It is crucial to maintain an inert atmosphere in the NMR tube, which can be achieved by using a J. Young NMR tube or by sealing a standard NMR tube with a septum and flushing with an inert gas.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
Identify the signal corresponding to the starting phosphine ligand and any new signals that appear during the reaction.
-
The corresponding phosphine oxide will typically appear significantly downfield (a more positive chemical shift) from the parent phosphine.
-
Integrate the signals of the phosphine and the phosphine oxide to determine their relative concentrations and thus the extent of ligand oxidation over time.
-
Visualizations
Caption: Primary degradation pathways for this compound ligands.
Caption: A workflow for troubleshooting poor catalyst performance.
References
Technical Support Center: Synthesis of Axially Chiral 1,1'-Binaphthalene Derivatives
Welcome to the technical support center for the synthesis of atropisomeric 1,1'-binaphthalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to preventing racemization during synthesis.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of this compound compounds, focusing on maintaining enantiopurity.
| Problem | Possible Causes | Suggested Solutions |
| Low Enantiomeric Excess (ee) in the Final Product | - Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the rotational barrier, leading to racemization.[1] - Inefficient Chiral Catalyst or Ligand: The chosen catalyst system may not be effective in inducing high stereoselectivity. - Presence of Impurities: Acidic or basic impurities can sometimes catalyze racemization. | - Optimize Reaction Temperature: Screen lower temperatures to find a balance between reaction rate and enantioselectivity. For instance, some atroposelective Suzuki-Miyaura couplings are performed at room temperature or below.[2] - Select a More Effective Chiral Ligand: For Suzuki-Miyaura reactions, consider bulky N-heterocyclic carbene (NHC) ligands or P-chiral ligands like BaryPhos, which have shown high efficiency.[2][3] For oxidative couplings, chiral diamine or amino acid-derived ligands with copper or vanadium catalysts are often successful. - Purify Starting Materials and Solvents: Ensure all reagents and solvents are free from contaminants that could interfere with the stereochemical outcome. |
| Racemization During Work-up or Purification | - Exposure to High Temperatures: Heating during solvent evaporation or chromatography can cause racemization of thermally labile products. - Use of Protic Solvents: Protic solvents can sometimes facilitate racemization by stabilizing the transition state for rotation.[4] - Inappropriate pH: Strongly acidic or basic conditions during extraction or chromatography can lead to loss of enantiopurity. | - Use Low-Temperature Work-up Procedures: Concentrate solutions under reduced pressure at low temperatures. - Choose Aprotic Solvents: Where possible, use aprotic solvents for work-up and purification. - Maintain Neutral pH: Buffer aqueous layers to a neutral pH during extractions. Use neutral stationary phases for chromatography (e.g., silica gel) and avoid acidic or basic additives in the eluent if possible. |
| Inconsistent Enantioselectivity Between Batches | - Variability in Catalyst Preparation: In-situ prepared catalysts can have batch-to-batch variations in activity and selectivity. - Moisture or Air Sensitivity: Some catalytic systems are sensitive to air or moisture, leading to inconsistent results. - Inconsistent Reaction Time: Stopping the reaction too early or too late can affect the observed enantioselectivity, especially in kinetic resolutions. | - Use Pre-formed Catalysts: Whenever possible, use well-defined, pre-formed catalyst complexes. - Employ Rigorous Anhydrous and Inert Atmosphere Techniques: Use freshly dried solvents and degas all solutions. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen). - Monitor Reaction Progress Carefully: Use techniques like TLC or HPLC to monitor the reaction and ensure it is stopped at the optimal time. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the racemization of this compound derivatives?
A1: The primary factors influencing racemization are:
-
Steric Hindrance: The size of the substituents at the ortho-positions (2, 2', 6, and 6') of the naphthalene rings is the most critical factor. Larger groups increase the rotational barrier and enhance configurational stability.
-
Temperature: Higher temperatures provide the thermal energy required to overcome the rotational barrier, leading to faster racemization.[1] For example, BINOL starts to racemize significantly at temperatures of 190°C and above.[1]
-
Solvent: The choice of solvent can impact the rate of racemization. Protic solvents may stabilize the transition state for rotation, accelerating racemization.[4]
-
Catalysts: While chiral catalysts are used to achieve enantioselectivity, certain conditions or residual catalysts (e.g., strong acids or bases) can inadvertently promote racemization.
-
Oxidation State: Single-electron oxidation of biaryls can significantly lower the rotational barrier and accelerate racemization, an effect that can be exploited in dynamic kinetic resolutions.[5][6]
Q2: Which synthetic strategies are most effective for preventing racemization and achieving high enantioselectivity?
A2: Several atroposelective strategies are highly effective:
-
Asymmetric Suzuki-Miyaura Coupling: This method uses a palladium catalyst with a chiral ligand to couple an aryl halide with an arylboronic acid. The choice of a bulky and well-designed chiral ligand is crucial for high enantioselectivity.[2][7][8][9][10]
-
Asymmetric Oxidative Coupling: This is a common method for synthesizing BINOL and its derivatives from 2-naphthols. It typically employs copper, iron, or vanadium catalysts in complex with chiral ligands, often under an oxygen or air atmosphere.[11][12][13][14][15][16]
-
Central-to-Axial Chirality Transfer: This strategy involves establishing a stereocenter in the molecule first, which then directs the formation of the chiral axis during a subsequent bond-forming reaction.[17]
-
Kinetic Resolution: In this approach, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.[18]
Q3: How can I choose the right chiral ligand for my atroposelective synthesis?
A3: The choice of ligand depends on the specific reaction:
-
For Suzuki-Miyaura Coupling: Bulky electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have shown excellent results. P-chiral ligands like (R)- or (S)-BaryPhos are effective for specific substrates.[3] The choice may also depend on the electronic properties of your substrates.
-
For Oxidative Coupling of 2-Naphthols: Chiral diamines (e.g., (–)-sparteine), amino acid derivatives, and chiral Schiff base ligands are commonly used with copper and vanadium catalysts.[13][19] The ligand's structure influences the coordination geometry around the metal center, which is key to stereocontrol.
Q4: At what stage of the synthesis is racemization most likely to occur?
A4: Racemization can occur at several stages:
-
During the reaction: If the reaction temperature is too high or the reaction time is excessively long, product racemization can compete with its formation.
-
During work-up: Procedures involving heating, such as distillation or concentration at high temperatures, can cause racemization.
-
During purification: Column chromatography on silica or alumina, especially with prolonged exposure, can sometimes lead to racemization, particularly if the eluent contains acidic or basic modifiers or if the product is sensitive.
Quantitative Data Summary
The following table summarizes the effect of different catalysts and ligands on the enantiomeric excess (ee) of the product in the synthesis of this compound derivatives.
| Reaction Type | Catalyst/Ligand System | Substrates | Yield (%) | ee (%) | Reference |
| Asymmetric Suzuki-Miyaura Coupling | Pd(dba)₂ / Me-BI-DIME (L2) | gem-diborylalkenes and aryl halides | 71-90 | 84-94 | [7] |
| Asymmetric Suzuki-Miyaura Coupling | [Pd(L1)(η³-cin)Cl] (L1 = bulky chiral NHC) | Aryl bromides and arylboronic acids | up to 99 | up to 99 | [2] |
| Asymmetric Oxidative Coupling | Cu(I) / (S)-(-)-isopropylidenebis(4-phenyl-2-oxazoline) | 2-naphthol and 3-hydroxy-2-naphthoate derivatives | up to 92 | up to 74 | [12] |
| Asymmetric Oxidative Coupling | Iron(salan) complex | 2-naphthols | - | 87-95 | [15] |
| Asymmetric Oxidative Coupling | Chiral bimetallic oxovanadium complexes | 2-naphthols | nearly 100 | up to 98 | [16] |
| Iron-Catalyzed Oxidative C-C Coupling | FePcF₁₆ / Axially chiral biaryl phosphoric acid | Diarylamines | - | up to 90 | [20] |
Experimental Protocols
Protocol 1: Atroposelective Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed atroposelective Suzuki-Miyaura coupling to construct axially chiral styrenes.[7]
-
Catalyst Preparation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, add Pd(dba)₂ (5.8 mg, 0.01 mmol, 10 mol%), the chiral monophosphine ligand Me-BI-DIME (L2) (5.2 mg, 0.015 mmol, 15 mol%), and toluene (0.3 mL).
-
Reaction Mixture: Stir the catalyst mixture at room temperature for 30 minutes.
-
Addition of Reactants: To the stirred catalyst mixture, add the gem-diborylalkene (0.1 mmol, 1.0 equiv), the aryl halide (0.12 mmol, 1.2 equiv), and t-BuONa (0.3 mmol, 3.0 equiv) in THF (0.7 mL).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols
This protocol describes a general procedure for the copper-catalyzed asymmetric oxidative coupling of 2-naphthols using a chiral ligand.
-
Catalyst Formation: In a reaction flask, dissolve the chiral ligand (e.g., an l-amino acid-derived aminopyridine–amide ligand) and a copper(I) source (e.g., [Cu(CH₃CN)₄]⁺BF₄⁻) in a suitable solvent (e.g., CH₂Cl₂) under an air atmosphere.[13]
-
Substrate Addition: Add the 2-naphthol derivative to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically open to the air, which serves as the oxidant.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the enantiomerically enriched BINOL derivative.
Visualizations
Diagram 1: Factors Influencing Racemization and Prevention Strategies
Caption: Logical relationship between factors promoting racemization and corresponding prevention strategies.
Diagram 2: General Workflow for Atroposelective Synthesis and Analysis
Caption: Experimental workflow for the synthesis and analysis of enantiopure this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Copper‐Catalyzed Asymmetric Oxidative Cross‐Coupling of 2‐Naphthols with Aryl Methyl Ketones [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-catalyzed divergent oxidative pathways of 2-naphthol derivatives: ortho-naphthoquinones versus 2-BINOLs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Atroposelective Synthesis of 2,2′‐Bis(arylamino)‐1,1′‐biaryls by Oxidative Iron(III)‐ and Phosphoric Acid‐Catalyzed C−C Coupling of Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for isolating specific 1,1'-Binaphthalene atropisomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of specific 1,1'-Binaphthalene atropisomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound atropisomers and why is their separation critical?
A1: this compound derivatives, such as BINOL and BINAM, possess a unique form of chirality called atropisomerism. This arises from restricted rotation (hindered rotation) around the single bond connecting the two naphthalene rings, leading to stereoisomers that are non-superimposable mirror images (enantiomers).[1][2][3] These individual atropisomers can exhibit significantly different biological activities, pharmacological effects, and toxicities. For instance, in drug development, one atropisomer may be a potent therapeutic agent while the other could be inactive or even harmful.[4][5] Therefore, isolating the specific, desired atropisomer is crucial for ensuring the safety, efficacy, and selectivity of a drug candidate.[6]
Q2: What are the primary methods for isolating specific this compound atropisomers?
A2: The main techniques for separating this compound atropisomers include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique, utilizing a chiral stationary phase (CSP) to selectively interact with and separate the atropisomers.[4][7] A wide variety of CSPs are effective, including those based on derivatized cyclodextrins and polysaccharides.[4][8]
-
Diastereomeric Resolution: This method involves reacting the racemic mixture of atropisomers with a single, pure enantiomer of a chiral resolving agent.[9] This reaction creates a mixture of diastereomers, which have different physical properties (like solubility) and can be separated by conventional techniques such as fractional crystallization or chromatography.[9][10] The resolving agent is then cleaved to yield the pure atropisomer.[11]
-
Kinetic Resolution: This technique uses a chiral catalyst or enzyme that selectively reacts with one atropisomer at a faster rate than the other, allowing for the separation of the unreacted atropisomer from the newly formed product.[11][12] An example is the enzymatic hydrolysis of a binaphthyl diester.[13]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for my HPLC separation?
A3: Selecting the right CSP is often an empirical process, but a systematic approach can increase the chances of success.[7]
-
Consult Literature: Check for published separations of similar this compound derivatives. Polysaccharide-based (e.g., Chiralcel OD-H) and cyclodextrin-based (e.g., CYCLOBOND) columns are frequently successful for these compounds.[4][8]
-
Analyte Properties: Consider the functional groups on your binaphthyl molecule. The presence of hydroxyl, amine, or carboxyl groups can form hydrogen bonds, which are key interaction mechanisms for many CSPs.[14]
-
Screening: If no direct precedent exists, screen a small set of diverse CSPs (e.g., polysaccharide, cyclodextrin, Pirkle-type) under standard normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions.
-
Mechanism: The separation relies on the differential formation of transient diastereomeric complexes between the atropisomers and the CSP. The stability of these complexes dictates the retention time and resolution.[14]
Q4: When is diastereomeric resolution a more suitable method than chiral HPLC?
A4: Diastereomeric resolution is often preferred for larger-scale purifications (gram to kilogram scale) where preparative HPLC may become prohibitively expensive due to solvent consumption and the cost of large-diameter chiral columns.[12] It is particularly suitable when the binaphthyl derivative has reactive functional groups (e.g., hydroxyl or amine groups in BINOL or BINAM) that can easily form salts with chiral acids or bases (like tartaric acid derivatives or alkaloids) or form covalent diastereomers.[10][15] While HPLC is excellent for analytical quantification and small-scale purification, diastereomeric crystallization can be a more cost-effective and scalable industrial process.[12]
Troubleshooting Guides
Issue 1: Poor or No Atropisomeric Separation in Chiral HPLC
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase | Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase. For normal phase, a lower percentage of alcohol often increases retention and may improve resolution. Try different alcohol modifiers (e.g., switch from isopropanol to ethanol).[8] |
| Inappropriate Chiral Stationary Phase (CSP) | The CSP may not be capable of forming effective diastereomeric interactions with your analyte. Screen a different class of CSP (e.g., if a polysaccharide column failed, try a cyclodextrin-based column).[4][8] |
| Incorrect Temperature | Temperature significantly impacts separation.[4] Try running the separation at a lower temperature (e.g., 10°C or 6°C). Lower temperatures often enhance enantioselectivity as separations are frequently enthalpy-driven.[5][16] |
| Need for Additives | For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., triethylamine) modifier to the mobile phase can improve peak shape and resolution by preventing unwanted interactions with the silica support.[8] |
Issue 2: On-Column Interconversion of Atropisomers
Symptom: You observe a distorted peak shape, often a "peak-plateau-peak" profile, where the baseline between the two atropisomer peaks is elevated. This indicates that the atropisomers are interconverting during their transit through the column.[4]
| Possible Cause | Suggested Solution |
| High Rotational Energy Barrier | The energy barrier to rotation for your specific binaphthyl derivative is low enough to allow for racemization under the chromatographic conditions. Atropisomers are classified by their rotational energy barriers and stability.[3][6] |
| Elevated Column Temperature | Higher temperatures provide the energy needed to overcome the rotational barrier, accelerating interconversion.[4] |
| Solution: | Reduce the column temperature significantly. Separations of atropisomers with low rotational barriers often require sub-ambient temperatures (e.g., 6°C to 10°C) to "freeze" the conformations and prevent on-column interconversion.[4][5] Additionally, optimizing the mobile phase to reduce run time can also help minimize the opportunity for interconversion. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Atropisomer Separation
This protocol provides a general workflow for developing a separation method for a novel this compound compound.
-
Column Selection & Initial Screening:
-
Select a derivatized β-cyclodextrin bonded stationary phase column (e.g., Astec CYCLOBOND I 2000 RSP).[4]
-
Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase.
-
Screening Mobile Phase: Start with Methanol/Water (50:50, v/v).
-
Initial Conditions: Flow rate: 1.0 mL/min; Column Temperature: 25°C; Detection: UV at a suitable wavelength (e.g., 278 nm).
-
-
Optimization of Mobile Phase:
-
If separation is observed, optimize the organic modifier (methanol) concentration. Create a gradient or run isocratic methods at different compositions (e.g., 40%, 50%, 60% methanol) to find the best balance between resolution and run time.
-
If separation is poor, switch the organic modifier to acetonitrile and repeat the screening.
-
-
Optimization of Temperature:
-
To prevent potential on-column interconversion and improve resolution, perform a temperature study.[4]
-
Run the optimized mobile phase at different column temperatures: 30°C, 20°C, and 6°C.
-
Monitor the resolution and the baseline between the peaks. A rising baseline indicates interconversion. Select the lowest temperature that provides sharp peaks and adequate resolution.[4][5]
-
-
Sample Preparation for Thermally Labile Atropisomers:
Protocol 2: Enzymatic Resolution of Racemic 1,1'-bi-2-naphthol (BINOL)
This protocol is adapted from a literature procedure for the kinetic resolution of BINOL.[13]
-
Esterification of Racemic BINOL:
-
Suspend racemic 1,1'-bi-2-naphthol (1.0 eq) and triethylamine (2.2 eq) in diethyl ether.
-
Stir the mixture and add pentanoyl chloride (2.2 eq) over 20 minutes.
-
Stir for an additional hour to ensure complete conversion to the racemic 1,1'-bi-2-naphthyl dipentanoate.
-
Wash the ether solution with aqueous sodium bicarbonate and then water.
-
-
Enzymatic Hydrolysis:
-
Dilute the ether solution containing the racemic diester.
-
Add an equal volume of 0.1 M phosphate buffer (pH 7.5) containing sodium taurocholate.
-
Initiate the reaction by adding cholesterol esterase.
-
Stir the resulting emulsion at ~25°C. Monitor and maintain the pH at 7.2 ± 0.3 by adding 1 M NaOH. The reaction is typically complete within 24-72 hours.
-
-
Workup and Isolation:
-
Break the emulsion by adding ethanol. Separate the ether layer.
-
The ether layer now contains the unreacted (R)-(+)-binaphthol dipentanoate and the product, (S)-(−)-1,1'-Bi-2-naphthol.
-
Isolate the (S)-diol by extraction and subsequent crystallization from toluene.
-
Isolate the (R)-dipentanoate from the filtrate by rotary evaporation and recrystallization from methanol. The dipentanoate can be hydrolyzed back to (R)-BINOL if desired.[13]
-
Data Presentation
Table 1: Example Chiral HPLC Conditions for Atropisomer Separation
| Parameter | Condition | Reference |
| Analyte | Compound with two stereogenic axes | [4] |
| Column | Astec CYCLOBOND I 2000 RSP (derivatized β-cyclodextrin) | [4] |
| Mobile Phase | Methanol / Water (60:40, v/v) | [16] |
| Flow Rate | 0.7 mL/min | [16] |
| Column Temp. | 6 °C (critical to prevent interconversion) | [4][5] |
| Sample Prep Temp. | -70 °C | [4][5] |
| Detection | UV at 278 nm | [16] |
Table 2: Thermodynamic Parameters for Atropisomer Separation on a Cyclodextrin CSP
| Parameter | Value Range | Significance | Reference |
| Δ(ΔH) (Enthalpy) | 2.20 kJ/mol to 2.42 kJ/mol | A positive value indicates the separation is primarily enthalpy-controlled, meaning lower temperatures will favor better separation. | [4][5][16] |
Visualizations
Caption: Workflow for Selecting an Atropisomer Purification Technique.
Caption: Troubleshooting Logic for Chiral HPLC Separation.
Caption: Process Flow for Diastereomeric Resolution.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Atropisomers : When the tables cannot turn | Stereochemistry [blogs.ntu.edu.sg]
- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN102516034A - Chiral resolution method of racemic 1,1'-bi-2-naphthol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1,1'-Binaphthalene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1,1'-Binaphthalene derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in my desired solvent. What are the first steps I should take?
A1: Initially, it is crucial to understand the polarity of your derivative and the solvent. Like dissolves like; non-polar compounds are more soluble in non-polar solvents, and polar compounds are more soluble in polar solvents. Start by attempting to dissolve a small quantity of your compound in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, THF, toluene, hexanes). Gentle heating and agitation (sonication or vortexing) can also facilitate dissolution. If these initial steps fail, more advanced solubilization techniques may be necessary.
Q2: How does the substitution pattern on the binaphthyl core affect solubility?
A2: The nature and position of substituents dramatically influence the solubility of this compound derivatives. Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase polarity and potentially improve solubility in polar solvents. Conversely, bulky, non-polar substituents like alkyl or aryl groups can decrease polarity and favor solubility in non-polar organic solvents. The position of the substituent also plays a role by affecting the molecule's ability to pack in a crystal lattice; disrupting crystal packing can sometimes lead to improved solubility.
Q3: Can pH be adjusted to improve the solubility of my BINOL derivative?
A3: Yes, for derivatives containing acidic or basic functional groups, pH modification can be a powerful tool. For instance, 1,1'-bi-2-naphthol (BINOL) and its derivatives with phenolic hydroxyl groups are weakly acidic. Increasing the pH of an aqueous solution will deprotonate the hydroxyl groups, forming a more polar phenoxide salt, which can significantly increase water solubility.[1][2] Conversely, for derivatives with basic substituents (e.g., amino groups), decreasing the pH will form a more water-soluble ammonium salt. However, be aware that extreme pH values can potentially lead to degradation of some compounds.[1]
Q4: What are some common techniques to enhance the solubility of poorly soluble this compound derivatives?
A4: Several techniques can be employed, including:
-
Co-solvency: Using a mixture of a good solvent and a poor solvent to achieve the desired solubility.
-
Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state to improve its dissolution rate.
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution velocity.[3]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic binaphthyl core within the cavity of a cyclodextrin molecule to form a water-soluble inclusion complex.[4]
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Solutions
Symptoms:
-
The compound forms a precipitate or remains as a solid suspension in water or buffer solutions.
-
Low recovery of the compound after aqueous extraction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Lipophilicity of the Binaphthyl Core | The large aromatic system of this compound derivatives makes them inherently hydrophobic. Consider using a co-solvent system by adding a water-miscible organic solvent (e.g., ethanol, DMSO, DMF) to the aqueous solution. Start with a small percentage of the organic solvent and gradually increase it until the compound dissolves. |
| Presence of Non-ionizable Functional Groups | If your derivative lacks acidic or basic groups, pH adjustment will not be effective. In this case, complexation with cyclodextrins is a promising approach. Beta-cyclodextrins are commonly used to encapsulate aromatic compounds. |
| Crystalline Nature of the Compound | A stable crystal lattice can be difficult to break down. Techniques like solid dispersion or creating a nanosuspension can overcome the lattice energy and improve the dissolution rate in aqueous media. |
| Incorrect pH for Ionizable Derivatives | For BINOL and its derivatives with phenolic hydroxyls, the aqueous solution may be too acidic. Try increasing the pH to deprotonate the hydroxyl groups and form a more soluble phenoxide. For derivatives with basic groups, decrease the pH. |
Problem 2: Precipitation of the Compound Upon Solvent Change
Symptoms:
-
A dissolved compound crashes out of solution when another solvent is added (e.g., during a reaction work-up or purification).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Change in Solvent Polarity | The solubility of your compound is dependent on the overall polarity of the solvent system. When adding an anti-solvent (a solvent in which the compound is insoluble), the polarity changes, leading to precipitation. To avoid this, add the anti-solvent slowly while vigorously stirring. Alternatively, perform a solvent exchange by evaporation of the initial solvent while gradually adding the new solvent. |
| Supersaturation | You may have created a supersaturated solution, which is thermodynamically unstable. Inducing controlled crystallization by scratching the side of the flask or adding a seed crystal can sometimes yield a more manageable solid. |
| Temperature Change | Solubility is often temperature-dependent. If the process involves a temperature decrease, the compound may precipitate. Maintain a constant temperature or cool the solution slowly to control crystallization. |
Quantitative Solubility Data
Precise solubility data for novel derivatives often needs to be determined experimentally. The following table provides a template for summarizing such data and includes some known qualitative and quantitative values for common this compound compounds.
| Compound | Solvent | Temperature (°C) | Solubility |
| (±)-1,1'-Bi-2-naphthol (BINOL) | Dioxane | 25 | 50 mg/mL[5][6] |
| Water | 25 | Insoluble[5] | |
| Acetonitrile | 25 | Soluble (for the (S)-enantiomer complex)[7][8] | |
| Tetrahydrofuran (THF) | 25 | Soluble | |
| Methanol | 25 | Soluble | |
| Dichloromethane | 25 | Soluble | |
| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) | Tetrahydrofuran | 25 | Soluble |
| Benzene | 25 | Soluble | |
| Dichloromethane | 25 | Soluble | |
| Diethyl ether | 25 | Slightly soluble | |
| Methanol | 25 | Slightly soluble | |
| Ethanol | 25 | Slightly soluble | |
| Water | 25 | Insoluble | |
| DMSO | 25 | 5 mg/mL (with heating to 60°C)[9] | |
| 6,6'-Dibromo-1,1'-bi-2-naphthol | Dichloromethane/Pentane | Room Temperature | Recrystallizable from this mixture |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine a suitable co-solvent system for a poorly soluble this compound derivative.
Methodology:
-
Weigh a small, known amount of the this compound derivative (e.g., 1-5 mg) into a series of vials.
-
To each vial, add a measured volume of the primary solvent in which solubility is desired but limited (e.g., water or a buffer).
-
To successive vials, add increasing percentages (e.g., 5%, 10%, 20%, 50% v/v) of a water-miscible organic co-solvent (e.g., ethanol, isopropanol, DMSO, or PEG 400).
-
Cap the vials and vortex or sonicate for a set period (e.g., 30 minutes) at a controlled temperature.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, you can determine the saturation solubility by preparing a saturated solution, filtering off the excess solid, and measuring the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of a this compound derivative by creating a solid dispersion with a hydrophilic carrier.
Methodology:
-
Select a water-soluble carrier, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Determine an appropriate drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both the this compound derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or dichloromethane).[10][11][12]
-
Ensure complete dissolution of both components to achieve a homogeneous solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid can be scraped, pulverized into a fine powder, and used for dissolution studies.
Protocol 3: Nanosuspension Preparation by Wet Milling
Objective: To increase the surface area and dissolution velocity of a this compound derivative by reducing its particle size.
Methodology:
-
Prepare an aqueous solution containing a stabilizer. A combination of a polymer and a surfactant (e.g., 0.5% HPMC and 0.5% Tween 80) is often effective.[13]
-
Disperse the micronized this compound derivative powder in the stabilizer solution to form a presuspension.
-
Introduce the presuspension into a milling chamber containing milling pearls (e.g., zirconium oxide beads).
-
Mill the suspension at a high speed for a sufficient duration (this may range from minutes to hours depending on the equipment and desired particle size).
-
Monitor the particle size distribution during the milling process using a particle size analyzer.
-
Once the desired particle size (typically < 1000 nm) is achieved, the nanosuspension is collected.
Visualizations
References
- 1. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 2. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 8. 1,1'-Bi-2-naphthol [chemeurope.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. crsubscription.com [crsubscription.com]
- 11. japsonline.com [japsonline.com]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BINAP Catalyst Deactivation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing BINAP ligands in their catalytic reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common catalyst deactivation problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of deactivation for BINAP-metal catalysts?
A1: Deactivation of BINAP-metal catalysts typically stems from several primary factors:
-
Ligand Oxidation: The phosphine groups on the BINAP ligand are susceptible to oxidation, forming phosphine oxides. This alters the electronic and steric properties of the ligand, leading to a significant drop in catalytic activity and enantioselectivity.[1]
-
Sensitivity to Air and Moisture: Many BINAP-metal complexes are sensitive to oxygen and water. Oxygen leads to ligand oxidation, while water can promote the formation of inactive metal-hydroxo species, such as stable trinuclear rhodium-hydroxo complexes.[1]
-
Thermal Degradation: Elevated reaction temperatures can cause the catalyst complex to decompose.
-
Product Inhibition: The reaction product may coordinate to the metal center, reducing the catalyst's turnover frequency over time.[1]
-
Impurities: Trace impurities in substrates or solvents can act as catalyst poisons.
Q2: How can I visually identify if my catalyst is deactivating?
A2: A common visual sign of deactivation, particularly for palladium-based catalysts, is the formation of a black precipitate known as palladium black.[1] This indicates that the active Pd(0) has agglomerated into an inactive elemental form. A healthy, homogeneous catalytic reaction should generally remain as a clear solution, though color changes are normal.[1]
Q3: Can the choice of solvent affect the stability of my BINAP catalyst?
A3: Absolutely. The solvent is critical to the stability of the catalytic complex. Some solvents can coordinate with the metal, stabilizing the active species. Conversely, solvents like ethers may contain peroxide impurities that accelerate phosphine ligand oxidation. For Ru-BINAP systems in asymmetric hydrogenations, alcoholic solvents like methanol or ethanol are often used and can influence both reaction rates and catalyst stability.[1] A solvent screen is highly recommended to find the optimal balance of reactivity, selectivity, and stability.[1]
Q4: Is it better to use a pre-formed BINAP catalyst or generate it in-situ?
A4: While in-situ generation is feasible, using a pre-formed, isolated catalyst is often more reliable and leads to more reproducible results. In-situ procedures can be highly sensitive to impurities and the precise preparation conditions.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with BINAP catalysts.
Problem 1: Low or No Conversion
If you observe low or no conversion of your starting material, consult the following troubleshooting steps.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst was stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[1] Consider using a well-defined, pre-formed catalyst complex. |
| Impure Reagents or Solvents | Use high-purity, anhydrous, and degassed solvents. Purify substrates to remove potential catalyst poisons.[1] Consider passing gaseous reagents through an oxygen and moisture trap. |
| Suboptimal Reaction Conditions | Verify the reaction temperature and pressure. Be mindful of the catalyst's thermal stability when increasing temperature.[1] |
| Inadequate Mixing | Ensure efficient stirring, especially in heterogeneous reaction mixtures, to overcome mass transfer limitations.[1] |
Problem 2: Decrease in Enantioselectivity (ee%)
A drop in enantioselectivity can indicate specific problems with the chiral integrity of the catalyst.
Potential Causes and Effects on Enantioselectivity
Caption: Relationship between causes and effects in low enantioselectivity.
| Potential Cause | Recommended Solution |
| Ligand Degradation | The presence of the corresponding phosphine oxide can act as a ligand, forming a different, less selective catalytic species.[1] Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation. |
| Incorrect Ligand Purity | Verify the enantiomeric and chemical purity of the BINAP ligand. The presence of the racemic ligand will directly lead to a lower enantiomeric excess.[1] |
| Suboptimal Temperature | Reaction temperature significantly impacts enantioselectivity. Lowering the temperature often, but not always, increases the ee% by favoring the transition state leading to the major enantiomer.[1] |
| Solvent Effects | The solvent can influence the chiral environment of the catalyst. Conduct a solvent screen to identify the optimal solvent for your specific reaction.[1] |
Quantitative Data Summary
The stability and efficiency of BINAP-metal catalysts are highly dependent on reaction conditions. The following table summarizes performance indicators for Ru-BINAP catalyzed hydrogenation of methyl acetoacetate, highlighting the impact of solvent choice.
| Ligand | Solvent | Temp (°C) | Pressure (atm H₂) | ee% | TON | Reference |
| (R)-BINAP | Methanol | 25 | 50 | >98 | 10,000 | [2] |
| (R)-BINAP | Ethanol | 25 | 50 | 97 | 8,500 | [1] |
| (R)-BINAP | Toluene | 25 | 50 | 92 | 5,000 | [1] |
| (R)-BINAP | THF | 25 | 50 | 85 | 4,200 | [1] |
Data is representative and compiled for illustrative purposes.
Key Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation via ³¹P NMR Spectroscopy
This protocol is essential for quantifying the extent of BINAP ligand degradation into its corresponding phosphine oxide.
Objective: To determine the ratio of active BINAP ligand to inactive BINAP dioxide.
Procedure:
-
Sample Preparation: Under an inert atmosphere (in a glovebox), carefully take an aliquot (approx. 0.1 mL) from the reaction mixture. Quench the reaction in the aliquot if necessary.
-
Solvent Addition: Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1).
-
Data Analysis:
-
Identify the signals corresponding to the active catalyst (BINAP-phosphine) and the phosphine oxide.
-
The free BINAP ligand signal appears around -15 ppm, while BINAP dioxide is observed significantly downfield, around +25 to +30 ppm.[1]
-
Integrate the respective signals to determine the relative amounts of the active ligand and its oxidized, inactive form.[1]
-
Protocol 2: Catalyst Reactivation (Conceptual)
For catalysts deactivated by fouling agents or product inhibition, a reactivation procedure may be possible. This is a general guideline and must be adapted to the specific catalyst system.
Objective: To restore the activity of a partially deactivated catalyst.
Procedure:
-
Catalyst Separation: If the catalyst is heterogeneous or can be precipitated, separate it from the reaction mixture by filtration or centrifugation under inert conditions.
-
Washing: Wash the catalyst with a non-coordinating, anhydrous solvent (e.g., hexane, toluene) to remove adsorbed products or inhibitors.
-
Treatment with a Reactivating Agent: For some systems, treatment with a supercritical fluid or a specific chemical agent can remove fouling agents. For example, supercritical isobutane has been used to recover catalyst activity by dissolving impurities.
-
Redrying and Storage: Thoroughly dry the reactivated catalyst under high vacuum and store it under a strictly inert atmosphere.
-
Validation: Test the reactivated catalyst in a small-scale reaction to confirm the restoration of activity and selectivity.
Disclaimer: The information provided in this document is for Research Use Only (RUO). Users should validate these procedures for their specific experimental setup.
References
Technical Support Center: Optimizing Ligand-to-Metal Ratio for Peak Catalytic Performance
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in fine-tuning the critical ligand-to-metal ratio for optimal catalytic activity. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental hurdles and achieve superior results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your catalytic experiments, with a focus on problems related to an incorrect ligand-to-metal ratio.
Issue 1: Low or No Catalytic Conversion
Symptoms: Your reaction shows minimal or no formation of the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Ligand-to-Metal Ratio | An improper ratio can lead to the formation of inactive or unstable catalyst species. Too little ligand might result in an unstable catalyst, while an excess can create catalytically inactive, saturated metal centers.[1] It is recommended to perform a systematic screening of the ligand-to-metal ratio. |
| Inactive Catalyst Precursor | Ensure that your metal precursor is in its active oxidation state. For instance, some catalysts require reduction to an active state before catalysis can occur.[1] |
| Oxygen or Moisture Sensitivity | Many catalysts are sensitive to oxygen and moisture.[1] Reactions should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.[1] |
| Suboptimal Temperature | Catalytic reactions can be highly sensitive to temperature. If the reaction is slow, a moderate increase in temperature might be beneficial. Conversely, excessive heat can cause catalyst decomposition.[1] |
Issue 2: Poor Selectivity (e.g., formation of homocoupling byproducts)
Symptoms: The desired product is formed, but significant amounts of side products are also observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Ligand-to-Metal Ratio | The ratio of ligand to metal can significantly influence the relative rates of competing reaction pathways. A higher ligand-to-metal ratio can sometimes suppress unwanted side reactions like homocoupling.[1] Screening ratios, for example from 1:1 to 4:1 (ligand:metal), is advisable.[1] |
| Rate of Reagent Addition | Slow addition of a reactive coupling partner can help maintain a low concentration of that species, thus minimizing self-coupling reactions.[1] |
| Impure Reagents or Solvents | Impurities can often promote side reactions.[1] Ensure all reagents and solvents are of high purity. |
Issue 3: Catalyst Deactivation or Degradation
Symptoms: The reaction starts but slows down or stops over time. A color change or precipitation may be observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ligand Dissociation/Decomposition | An inappropriate ligand-to-metal ratio can lead to ligand dissociation, exposing the metal center and promoting aggregation or decomposition. Ensure the chosen ligand forms a stable complex with the metal under the reaction conditions. |
| Product Inhibition | The reaction product might coordinate to the metal center, inhibiting further catalytic cycles.[2] Consider running the reaction at a lower substrate concentration or devise a method to remove the product as it forms.[2] |
| Thermal Instability | High reaction temperatures can lead to the decomposition of the catalyst. If thermal instability is suspected, attempt the reaction at a lower temperature.[2] The formation of a black precipitate, like palladium black, can indicate agglomeration of the metal into an inactive form.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the ligand-to-metal ratio so important for catalytic activity?
The ligand-to-metal ratio is a critical parameter that influences the electronic and steric environment of the metal center. This, in turn, dictates the stability, activity, and selectivity of the catalyst. An optimal ratio ensures the formation of the desired catalytically active species while minimizing the formation of inactive complexes or decomposition pathways.
Q2: What is a good starting point for the ligand-to-metal ratio in a new reaction?
A common starting point for optimization is a 1:1 or 1.2:1 ligand-to-metal ratio.[1] However, the ideal ratio is highly dependent on the specific metal, ligand, and reaction being studied. It is crucial to screen a range of ratios, for instance, from 0.5:1 to 2.5:1, to identify the optimal conditions for your system.[1]
Q3: How does an excess of ligand affect the catalytic reaction?
While a slight excess of ligand can sometimes be beneficial in stabilizing the catalyst and preventing decomposition, a large excess can be detrimental. Too much ligand can lead to the formation of coordinatively saturated metal centers that are catalytically inactive because they cannot bind to the substrate.[1]
Q4: Can the ligand-to-metal ratio affect the product selectivity?
Absolutely. The number of ligands coordinated to the metal center can influence the steric environment, which can, in turn, control the regioselectivity and stereoselectivity of a reaction. Varying the ligand-to-metal ratio can be a powerful tool to tune the selectivity towards a desired product.
Q5: What are the signs of an incorrect ligand-to-metal ratio?
Signs of a suboptimal ligand-to-metal ratio can include low or no product yield, the formation of significant amounts of byproducts, or catalyst deactivation (e.g., color change, precipitation).
Data Presentation
Table 1: Effect of Ligand-to-Metal Ratio on Catalytic Activity
The following table provides a representative example of how varying the ligand-to-metal ratio can impact the conversion and enantioselectivity of a reaction.
| Entry | Catalyst Loading (mol%) | Ligand:Metal Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 2.0 | 1.25:1 | 53 | - |
| 2 | 2.5 | 1:1 | - | - |
| 3 | 3.0 | 1.2:1 | - | - |
| 4 | 3.0 | 1.25:1 | - | 65 |
| 5 | 3.0 | >1.25:1 | - | 62 |
Note: This data is illustrative and based on findings where increasing the ligand-to-metal ratio from 1:1 to 1.25:1 showed an increase in conversion and enantioselectivity. A further increase, however, led to a decrease in enantioselectivity.[3]
Experimental Protocols
Protocol 1: Screening for Optimal Ligand-to-Metal Ratio
This protocol outlines a general procedure for systematically screening different ligand-to-metal ratios to identify the optimal conditions for a catalytic reaction.
Materials:
-
Metal precursor
-
Ligand
-
Substrates
-
Anhydrous and degassed solvent
-
Inert gas (Argon or Nitrogen)
-
Reaction vessels (e.g., vials with stir bars)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal precursor in the chosen anhydrous and degassed solvent.
-
Prepare a separate stock solution of the ligand in the same solvent.
-
-
Reaction Setup:
-
In a glovebox or under a flow of inert gas, add the desired amount of the metal precursor stock solution to a series of reaction vessels.
-
To each vessel, add a varying amount of the ligand stock solution to achieve the desired range of ligand-to-metal ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1).
-
Allow the metal and ligand to pre-stir for a defined period (e.g., 15-30 minutes) to ensure complex formation.
-
-
Initiation of Reaction:
-
Add the substrate(s) to each reaction vessel.
-
If necessary, add any other reagents (e.g., base, additive).
-
Place the reaction vessels in a temperature-controlled environment (e.g., oil bath, heating block).
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of each reaction over time by taking aliquots and analyzing them using appropriate techniques (e.g., GC, HPLC, NMR).
-
After a set reaction time, quench the reactions.
-
-
Data Evaluation:
-
Determine the conversion and yield of the desired product for each ligand-to-metal ratio.
-
If applicable, determine the selectivity (e.g., regioselectivity, enantioselectivity).
-
Plot the results to visualize the effect of the ligand-to-metal ratio on the reaction outcome and identify the optimal ratio.
-
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
References
Technical Support Center: Enhancing the Recyclability of Immobilized 1,1'-Binaphthalene Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the recyclability of immobilized 1,1'-Binaphthalene (e.g., BINOL, BINAP) derived catalysts. The following sections offer frequently asked questions, troubleshooting guides, comparative data, and standard protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for immobilizing this compound catalysts? A1: The main strategies are covalent tethering and physical entrapment. Covalent tethering, which involves creating a stable chemical bond between the catalyst and the support, is often preferred as it minimizes catalyst leaching.[1] Physical entrapment involves adsorbing the catalyst onto a support through weaker interactions like hydrogen bonds or van der Waals forces.[2] A "bottom-up" approach, where the catalyst is embedded into a polymer network during its formation, is also a viable method.[3]
Q2: What are the most common support materials for immobilization? A2: Common supports include organic polymers (e.g., polystyrene), inorganic materials (e.g., silica, metal oxides), and magnetic nanoparticles.[1] Porous organic polymers (POPs) and covalent organic frameworks (COFs) are also used to create recyclable heterogeneous catalysts.[3]
Q3: How does the choice of support material impact catalyst performance? A3: The support material significantly influences the catalyst's stability, activity, and selectivity.[1] Inorganic supports like silica offer good thermal and mechanical stability but can pose challenges in achieving uniform catalyst distribution.[4] Polymer supports can be tailored, but their physical properties may be less robust.[5] The interaction between the support, the solvent, and the catalytic site is critical for optimal performance.[1]
Q4: What is catalyst leaching, and why is it a significant problem? A4: Catalyst leaching is the loss of the active catalytic species from the solid support into the reaction mixture. It is a major issue because it leads to reduced catalyst recyclability, contamination of the final product with toxic metals, and inaccurate assessment of the heterogeneous catalyst's true activity.[6][7] Preventing leaching is crucial, especially in pharmaceutical synthesis where strict limits on metal impurities are enforced.[7]
Q5: How can I characterize my newly immobilized catalyst? A5: A range of analytical techniques is used to confirm successful immobilization and characterize the material. These include:
-
Spectroscopy: Solid-state NMR, IR, UV-Vis, and X-ray Photoelectron Spectroscopy (XPS) to determine chemical structure and the electronic state of surface atoms.[2]
-
Microscopy: Transmission Electron Microscopy (TEM) to visualize the surface and identify aggregation of the catalyst.[2]
-
Surface and Thermal Analysis: N₂ adsorption-desorption isotherms to measure surface area and porosity, and Thermogravimetric Analysis (TGA) to assess thermal stability.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low catalytic activity or enantioselectivity after immobilization. | 1. Steric Hindrance: The support backbone is too close to the active site, restricting substrate access. 2. Conformational Restriction: Covalent bonding limits the catalyst's flexibility, which is necessary for the catalytic cycle.[1] 3. Unfavorable Microenvironment: The polarity or chemical nature of the support negatively interacts with the catalyst or substrates. | 1. Introduce a Spacer: Synthesize a new ligand with a longer linker between the binaphthyl core and the point of attachment. 2. Modify the Support: Use a support with larger pores or a different chemical nature. 3. Optimize Reaction Conditions: Screen different solvents that may improve swelling of polymer supports and substrate accessibility. |
| Significant drop in performance after the first recycling attempt. | 1. Catalyst Leaching: The active species is detaching from the support. This is common with non-covalent immobilization.[6] 2. Mechanical Degradation: The support material is breaking down during the reaction or workup (e.g., filtration, stirring). 3. Active Site Poisoning: Impurities from reactants or solvents are irreversibly binding to the catalytic center. 4. Incomplete Washing: Residual products or byproducts are blocking active sites. | 1. Confirm Heterogeneity: Perform a hot filtration test. If the reaction continues in the filtrate, leaching is occurring. Use ICP analysis on the filtrate to quantify metal loss. 2. Strengthen Attachment: Switch to a covalent immobilization strategy if not already in use.[1] 3. Use a More Robust Support: Consider mechanically stable materials like silica or cross-linked polymers. 4. Improve Washing Protocol: Implement a more rigorous washing procedure with appropriate solvents between cycles.[7] |
| Difficulty separating the catalyst from the reaction mixture. | 1. Fine Particle Size: The catalyst support consists of very fine particles that pass through standard filters. 2. Support Swelling/Degradation: A polymer support may swell excessively or degrade, forming a gel-like substance. | 1. Use Magnetic Supports: Immobilize the catalyst on magnetic nanoparticles (e.g., Fe₃O₄) for easy separation with an external magnet.[8] 2. Improve Support Integrity: Use a more highly cross-linked polymer support to reduce swelling and improve mechanical stability. |
Data Presentation: Performance of Recycled Catalysts
The following tables summarize the performance of different immobilized this compound catalyst systems across multiple recycling runs, highlighting their stability and efficiency.
Table 1: Polymer-Supported Al-Li-bis(binaphthoxide) (ALB) Catalyst in Michael Reaction [5][9]
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
| 1st Use | 91 | 96 |
| 2nd Use | 90 | 96 |
| 3rd Use | 89 | 95 |
Reaction: Michael reaction of 2-cyclohexen-1-one with dibenzyl malonate.
Table 2: Adamantyl-BINOL-PAF/[Ti(OiPr)₄] Catalyst in Diethylzinc Addition [3]
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1st Use | >95 | 88 |
| 2nd Use | >95 | 87 |
| 3rd Use | >95 | 87 |
| 4th Use | >95 | 86 |
Reaction: Asymmetric addition of diethylzinc to benzaldehyde.
Experimental Protocols
Protocol 1: General Procedure for Immobilization via Copolymerization
This protocol describes a general method for preparing a polymer-supported BINOL ligand by copolymerizing a functionalized BINOL monomer with another monomer, such as methyl methacrylate (MMA).
-
Monomer Synthesis: Synthesize a BINOL derivative containing a polymerizable group (e.g., a styryl or methacrylate moiety).
-
Degassing: In a suitable reaction vessel, dissolve the functionalized BINOL monomer and a comonomer (e.g., MMA) in a dry, deoxygenated solvent (e.g., THF or DMF).[10][11]
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at an appropriate temperature (e.g., 100°C) and stir overnight.[10][11]
-
Isolation: Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., methanol).[5]
-
Purification: Filter the solid polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the polymer-supported ligand under vacuum before characterization and use.
Protocol 2: General Procedure for Catalyst Recycling
This protocol outlines the steps for recovering, washing, and reusing an immobilized catalyst.
-
Separation: After the reaction is complete, separate the solid catalyst from the liquid reaction mixture.
-
For dense supports (silica, polymers): Use filtration over a glass frit or centrifugation.[12]
-
For magnetic supports: Place a strong external magnet against the vessel and decant the supernatant.
-
-
Washing: Wash the recovered catalyst multiple times with appropriate solvents to remove any remaining products, substrates, and byproducts. A typical sequence might be washing with the reaction solvent followed by a more volatile solvent like dichloromethane or diethyl ether.[7]
-
Drying: Dry the cleaned catalyst thoroughly under vacuum to remove all solvent residues. This step is critical, as residual solvent can interfere with subsequent runs.[7]
-
Weighing and Reuse: Weigh the dried catalyst to check for mass loss (which can indicate mechanical degradation or incomplete recovery) and add fresh reactants and solvent for the next cycle.[7]
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key processes and decision-making logic for working with immobilized catalysts.
Caption: Experimental workflow for immobilization, use, and recycling of a catalyst.
Caption: Troubleshooting logic for diagnosing poor catalyst recyclability.
References
- 1. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Immobilization Strategies For Heterogeneous Flow Catalysis [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymer-supported bisBINOL ligands for the immobilization of multicomponent asymmetric catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BINOL-Containing Chiral Porous Polymers as Platforms for Enantiorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is paramount for the success of cross-coupling reactions. This guide provides a detailed comparison of the widely used ligand, BINAP, with other prominent phosphine ligands, supported by experimental data to inform your catalyst system design.
The efficacy of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is profoundly influenced by the choice of phosphine ligand. These ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction. Among the vast library of phosphine ligands, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has long been a benchmark due to its chiral backbone and effectiveness in asymmetric catalysis. However, the continuous development of new ligands has introduced a range of alternatives that can offer superior performance in specific applications. This guide will delve into a comparative analysis of BINAP against other notable phosphine ligands in key cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Ligand Properties: A Brief Overview
The performance of a phosphine ligand is largely dictated by its steric and electronic properties.[1] Steric bulk, often quantified by the cone angle, influences the coordination number of the palladium complex and can promote reductive elimination.[1] Electronic properties, determined by the substituents on the phosphorus atom, affect the electron density at the metal center, thereby influencing the rates of oxidative addition and reductive elimination.[1]
BINAP is a bidentate phosphine with a C2-symmetric chiral biaryl scaffold, which has made it a stalwart in asymmetric synthesis. Its relatively large bite angle and steric hindrance have proven effective in numerous transformations. However, a major limitation of BINAP can be its inability to efficiently catalyze reactions involving less reactive aryl chlorides due to the difficulty of the oxidative addition step.[2]
In contrast, ligands developed by Buchwald and others, often characterized as bulky, electron-rich monophosphine ligands, have demonstrated remarkable activity in challenging cross-coupling reactions.[3] Ligands such as X-Phos and S-Phos are designed to promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition.[3]
Comparative Performance in Cross-Coupling Reactions
The choice of ligand is often reaction-specific, with certain ligands outperforming others under specific conditions or with particular substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While BINAP has been successfully employed, particularly in asymmetric variations, other ligands have shown comparable or superior performance in terms of reaction yields and conditions.
A study comparing biaryl phosphines bearing phobane and phosphatrioxa-adamantane frameworks with well-known dialkylbiaryl phosphines (Buchwald ligands) in the Suzuki-Miyaura reaction of aryl bromides and chlorides found that the catalytic performances were generally comparable.[4][5] However, for certain challenging sterically hindered and heterocyclic substrates, the newly developed biaryl phosphacycles were particularly effective at room temperature.[4][5]
| Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Biaryl Phosphacycle 1 | 4-Bromotoluene | Phenylboronic acid | 100 | [5] |
| Biaryl Phosphacycle 3 | 4-Bromotoluene | Phenylboronic acid | 100 | [5] |
| Dialkylbiaryl Phosphine 5 | 4-Bromotoluene | Phenylboronic acid | ~100 | [5] |
| Dialkylbiaryl Phosphine 7 | 4-Bromotoluene | Phenylboronic acid | Moderate | [5] |
| Biaryl Phosphacycle 1 | 2-Chloropyridine | Phenylboronic acid | 97 | [5] |
| Dialkylbiaryl Phosphine 5 | 2-Chloropyridine | Phenylboronic acid | 95 | [5] |
| Dialkylbiaryl Phosphine 7 | 2-Chloropyridine | Phenylboronic acid | Inactive | [5] |
In the context of asymmetric Suzuki C-C coupling reactions, chiral phosphoramidite-stabilized palladium nanoparticles have been shown to achieve excellent enantiomeric excesses (>99% ee) and high isolated yields (up to 85%).[6][7] This approach offers the advantage of catalyst reusability over multiple cycles without significant loss in activity or enantioselectivity.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. In this reaction, the choice of ligand is critical for achieving high yields and functional group tolerance. While BINAP can be effective, particularly in intermolecular coupling reactions without loss of enantioselectivity, other ligands, such as those from the Buchwald group, often exhibit superior reactivity, especially with challenging substrates like aryl chlorides.[8]
In a study on the amination of 2-bromo-13α-estrone 3-methyl ether with aniline, X-Phos consistently gave higher yields compared to BINAP when using Pd(OAc)₂ as the catalyst precursor.[9]
| Ligand | Base | Yield (%) | Reference |
| X-Phos | DBU | Low | [9] |
| BINAP | DBU | Low | [9] |
| X-Phos | KOt-Bu | High | [9] |
| BINAP | KOt-Bu | Very Low | [9] |
| X-Phos | NaOt-Bu | High | [9] |
| BINAP | NaOt-Bu | Very Low | [9] |
Computational and experimental studies have highlighted the importance of the base in the Buchwald-Hartwig amination, with the effectiveness of a given base being dependent on the solvent and the ligand used.[10] For both a hindered monodentate phosphine and the bidentate ligand BINAP, the choice of an appropriate base is crucial for efficient catalysis.[10]
Heck Reaction
The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, is also highly dependent on the phosphine ligand. The ligand influences both the neutral and cationic pathways of the reaction mechanism.[11] While monodentate phosphine ligands can facilitate both pathways, bidentate ligands like BINAP tend to favor the cationic mechanism.[11]
Theoretical studies comparing phosphine ligands with N-heterocyclic carbenes (NHCs) in the Heck reaction have shown that for the phosphine system, the neutral pathway is generally favored.[12] The oxidative addition step often presents a significant energy barrier, and the choice of ligand can modulate this barrier.[12]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) is added a solution of a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the desired phosphine ligand (0.04 mmol) in an appropriate solvent (e.g., toluene, 5 mL). The mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a given time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is charged with a palladium precatalyst, the phosphine ligand, an aryl halide (1.0 mmol), an amine (1.2 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and a solvent (e.g., toluene, 2 mL) is added via syringe. The reaction mixture is then heated in an oil bath at a specified temperature for the indicated time. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired arylamine.
Visualizing Reaction Mechanisms
The catalytic cycles of these cross-coupling reactions provide a framework for understanding the role of the phosphine ligand at each elementary step.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The phosphine ligand (L) plays a critical role in each step of this cycle. The steric and electronic properties of L influence the rate of oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. In the transmetalation step, the nature of L can affect the exchange of the halide for the organometallic reagent (R-M). Finally, the ligand promotes the reductive elimination of the desired product (Ar-R), regenerating the active Pd(0) catalyst.
Figure 2: The logical relationship between phosphine ligand properties and their impact on the cross-coupling catalytic cycle.
Conclusion
The selection of a phosphine ligand is a critical parameter in the optimization of palladium-catalyzed cross-coupling reactions. While BINAP remains a valuable and versatile ligand, particularly in asymmetric catalysis, a diverse array of alternative phosphines, such as the Buchwald ligands, offer significant advantages in terms of reactivity, stability, and substrate scope. For researchers and professionals in drug development, a thorough understanding of the comparative performance of these ligands, supported by experimental data, is essential for the efficient and successful synthesis of target molecules. The data presented in this guide serves as a starting point for ligand screening and reaction optimization, ultimately enabling the development of more robust and effective synthetic methodologies.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. books.rsc.org [books.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Chirality: A Guide to Validating Computational Models for 1,1'-Binaphthalene Stereochemistry
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular chirality is a cornerstone of modern chemical and pharmaceutical research. The atropisomeric chirality of 1,1'-binaphthalene and its derivatives, arising from hindered rotation around the central carbon-carbon bond, presents a unique challenge and opportunity. This guide provides a comprehensive comparison of computational models used to predict this chirality, supported by experimental validation techniques.
The ability to computationally predict the absolute configuration of chiral molecules like this compound derivatives is invaluable, offering significant savings in time and resources. However, the reliability of these in silico predictions hinges on rigorous experimental validation. This guide delves into the primary computational and experimental methodologies, offering a comparative overview to aid in the selection of appropriate tools for your research needs.
Computational Approaches: Predicting Axial Chirality
A variety of quantum mechanical methods are employed to predict the chiroptical properties of this compound derivatives, which in turn allows for the determination of their absolute configuration. Density Functional Theory (DFT) is the most common approach, with the choice of functional and basis set significantly impacting the accuracy of the prediction.
Here, we compare several DFT functionals that have been utilized in the prediction of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra, key indicators of chirality.
| Computational Method | Key Strengths | Considerations | Typical Application |
| B3LYP/6-31G(d) | A widely used and well-benchmarked functional, offering a good balance between accuracy and computational cost.[1] | May require larger basis sets for improved accuracy, especially for systems with diffuse electrons. | General-purpose calculations of molecular properties and initial predictions of chiroptical spectra. |
| CAM-B3LYP | Long-range corrected functional, performing well for charge-transfer excitations, which can be important in substituted binaphthalenes.[2] | Can be computationally more demanding than standard B3LYP. | Prediction of ECD spectra where charge-transfer bands are prominent. |
| BPW91/6-31G | Known to provide good results for VCD spectra of this compound derivatives.[3] | Performance can vary for other molecular properties. | Specifically noted for accurate VCD intensity simulations in binaphthyl systems.[3] |
| B3LYP-D3/6-31G+ | Includes dispersion corrections (D3), which can be crucial for accurately modeling non-covalent interactions that influence conformation.[1] | The choice of dispersion correction method can influence the results. | Systems where intramolecular hydrogen bonding or other non-covalent interactions are significant. |
It is important to note that the accuracy of these computational models is often assessed by comparing the calculated VCD or ECD spectra with experimentally measured spectra. A high degree of similarity between the predicted and experimental spectra provides confidence in the assigned absolute configuration.
Experimental Validation: The Ground Truth
Experimental techniques are indispensable for validating the predictions of computational models. The following methods are the gold standard for determining the absolute configuration of this compound derivatives.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.
Experimental Workflow for Chirality Validation
The following diagram illustrates a typical workflow for the validation of computational models in predicting this compound chirality.
Figure 1. A flowchart outlining the key steps in the computational prediction and experimental validation of this compound chirality.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It is particularly sensitive to the electronic structure and conformation of chiral molecules.
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise three-dimensional arrangement of atoms can be determined.
Detailed Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
-
Sample Preparation: Dissolve the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 1-10 mg/mL. The choice of solvent is critical as it can influence the molecular conformation.[4]
-
Instrumentation: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).
-
Data Acquisition: Record the VCD spectrum over the desired infrared frequency range (typically 2000-800 cm⁻¹). Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Baseline Correction: Subtract the VCD spectrum of the pure solvent from the sample spectrum to obtain the final VCD spectrum of the compound.
-
Data Analysis: Compare the experimental VCD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers. A good match allows for the assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol, acetonitrile) with a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Utilize a CD spectropolarimeter.
-
Data Acquisition: Scan the sample over the appropriate UV-Vis wavelength range (e.g., 200-400 nm).
-
Blank Subtraction: Measure the CD spectrum of the solvent and subtract it from the sample spectrum.
-
Data Interpretation: Compare the sign and intensity of the Cotton effects in the experimental ECD spectrum with the calculated spectra to determine the absolute configuration.
X-ray Crystallography Protocol for Absolute Configuration Determination
-
Crystal Growth: Grow single crystals of the enantiomerically pure this compound derivative of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount a single crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects. The Flack parameter is a key indicator, with a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.
Conclusion
The validation of computational models for predicting this compound chirality is a multi-faceted process that combines the predictive power of quantum mechanics with the definitive evidence of experimental spectroscopy and crystallography. By carefully selecting computational methods and rigorously validating their predictions against experimental data, researchers can confidently assign the absolute configuration of these important chiral molecules, accelerating progress in drug discovery and materials science. This guide provides a foundational understanding of the available tools and workflows to navigate this complex and critical area of chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 1,1'-Binaphthalene-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Among the arsenal of tools available for asymmetric synthesis, 1,1'-binaphthyl-based chiral auxiliaries have emerged as a privileged class of compounds, renowned for their high stereochemical control in a wide array of chemical transformations. This guide provides an objective comparison of the performance of various 1,1'-binaphthalene-derived chiral auxiliaries, supported by experimental data, detailed protocols, and visual aids to facilitate informed selection for your synthetic endeavors.
Introduction to this compound-Based Chiral Auxiliaries
The C₂-symmetric and atropisomeric nature of the 1,1'-binaphthyl scaffold provides a well-defined and rigid chiral environment, which is fundamental to its success in inducing high levels of stereoselectivity.[1][2] The most prominent member of this family is 1,1'-bi-2-naphthol (BINOL), which, along with its derivatives, has been extensively utilized as a chiral auxiliary, ligand, or catalyst in numerous asymmetric reactions.[3][4] These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recovered for reuse.[5]
This guide will focus on a comparative analysis of key 1,1'-binaphthyl-based auxiliaries, including BINOL, its partially hydrogenated derivative H₈-BINOL, and 1,1'-binaphthyl-2,2'-diamine (BINAM). Their performance will be evaluated in several synthetically important reactions.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is primarily judged by the enantiomeric excess (ee%) or diastereomeric excess (de%), as well as the chemical yield of the desired product. The following tables summarize the performance of different 1,1'-binaphthyl-based auxiliaries in key asymmetric transformations.
Table 1: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for constructing carbon-carbon bonds with control over two new stereocenters. Prolinamide catalysts derived from chiral diamines have demonstrated significant success in this area.[6]
| Auxiliary/Ligand Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| (S)-BINAM-L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | - | [6] |
| (S)-BINAM-L-prolinamide derivative | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | - | [6] |
| (S)-BINAM-L-prolinamide derivative | Isovaleraldehyde | Acetone | 47 | >99 | - | [6] |
Table 2: Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from binaphthyl esters is a well-established method for the synthesis of chiral carboxylic acid derivatives.[7]
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de%) | Reference |
| (R)-BINOL | Methyl Iodide | 69 | [5] |
| (R)-BINOL | Benzyl Bromide | 86 | [5] |
Table 3: Asymmetric Reduction of Ketones
Chiral hydride reagents derived from BINOL are effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
| Reagent | Ketone | Yield (%) | ee (%) | Reference |
| (R)-BINAL-H | Acetophenone | 60-97 | up to 100 | [1] |
| (R)-BINOL-Ti(Oi-Pr)₂ complex | Various ketones | - | 10-55 | [8] |
Table 4: Asymmetric Diels-Alder Reaction
Catalysts derived from vaulted biaryl ligands like VAPOL (a derivative of BINOL) have shown superior performance compared to standard BINOL-derived catalysts in asymmetric Diels-Alder reactions.[4]
| Ligand | Dienophile | Diene | Yield (%) | ee (%) (exo isomer) | Reference |
| VAPOL | Acrolein | Cyclopentadiene | High | High | [4] |
| BINOL | Acrolein | Cyclopentadiene | High | 13-41 | [4] |
Experimental Protocols
Detailed and optimized experimental procedures are crucial for reproducibility and achieving high stereoselectivity. Below are representative protocols for reactions employing 1,1'-binaphthyl-based chiral auxiliaries.
Protocol 1: General Procedure for (+)-BINOL Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.[9]
1. Catalyst Preparation (in-situ):
-
Under an inert atmosphere (Argon or Nitrogen), add (+)-BINOL (0.1 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous solvent (e.g., CH₂Cl₂, 5 mL).
-
Add Ti(OiPr)₄ (0.1 mmol) via syringe and stir the mixture at room temperature for 30-60 minutes.
2. Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol) to the solution.
-
Slowly add the nucleophile (e.g., a silyl enol ether, 1.2 mmol) dropwise.
3. Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC or GC.[9]
Protocol 2: Asymmetric Alkylation of a Binaphthyl Ester
This protocol is adapted from the work of Fuji et al.[5]
1. Enolate Formation:
-
To a solution of the binaphthyl ester of the desired carboxylic acid (1.0 mmol) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 mmol) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
2. Alkylation:
-
Add the electrophile (e.g., methyl iodide, 1.2 mmol) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for the required time.
3. Work-up and Auxiliary Removal:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
The chiral auxiliary can be removed by hydrolysis or reduction of the ester to the corresponding alcohol.
Visualizing the Concepts
Diagrams can aid in understanding the structural features and workflows associated with these chiral auxiliaries.
Caption: Key features and applications of 1,1'-binaphthyl-based auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
This compound-based chiral auxiliaries, with BINOL and its derivatives at the forefront, are indispensable tools in modern asymmetric synthesis. Their rigid, C₂-symmetric framework provides a predictable and highly effective means of controlling stereochemistry. This guide has presented a comparative overview of their performance in several key reactions, highlighting that the choice of the specific auxiliary and its derivatives can significantly impact the yield and enantioselectivity of a transformation. For instance, while BINAM-derived prolinamides show excellent enantioselectivity in aldol reactions, vaulted BINOL derivatives like VAPOL can be superior in Diels-Alder reactions. The provided experimental protocols offer a starting point for researchers to implement these powerful auxiliaries in their synthetic strategies. The continued development of novel binaphthyl-based auxiliaries and catalysts promises to further expand the horizons of asymmetric synthesis, enabling the efficient and selective production of complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BINOL and Derivatives [sigmaaldrich.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Performance of Novel 1,1'-Binaphthalene Derivatives in Asymmetric Catalysis: A Comparative Guide
The quest for highly efficient and selective chiral catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where enantiomerically pure compounds are critical.[1] Axially chiral 1,1'-binaphthyl derivatives, most notably 1,1'-bi-2-naphthol (BINOL), have long been recognized as privileged scaffolds for a vast range of asymmetric transformations.[2][3] The C₂-symmetric backbone of these molecules creates a well-defined chiral environment that can effectively induce stereoselectivity in metal-catalyzed and organocatalytic reactions.[4][5]
This guide provides a comparative assessment of novel 1,1'-binaphthalene derivatives, highlighting their performance against more established alternatives. We will delve into quantitative experimental data, outline detailed experimental protocols, and visualize a typical workflow for catalyst evaluation.
Comparative Performance Data
The versatility of the this compound scaffold allows for extensive modification, which can fine-tune both the steric and electronic properties of the resulting catalyst.[4] This has led to the development of numerous derivatives designed to outperform the parent BINOL in specific applications. The following table summarizes the performance of several novel derivatives in key asymmetric reactions, comparing them directly with traditional BINOL-based catalysts.
| Catalyst/Ligand | Reaction Type | Substrate(s) | Yield (%) | Enantiomeric Excess (ee %) | Reference Catalyst | Ref. Catalyst Performance (ee %) |
| (R)-Ac-NOBIN (L4) | Pd-Catalyzed (5+2) Cycloaddition | Homobenzyltriflamide & Allene | 92 | 94 | MPAA Ligand | - |
| VANOL | Asymmetric Aziridination | N-Benzhydryl-α,β-unsaturated-N-sulfonyl imine | 94 | 98 | BINOL | 90 |
| VAPOL | Asymmetric Diels-Alder | Cyclopentadiene & Acrolein | High | 97 (exo) | BINOL | 13-41 |
| VAPOL-Phosphoric Acid | Imine Amidation | Boc-activated aryl imine & Sulfonamide | High | 95 | BINOL-Phosphoric Acid | <5 |
| (S,S,S)-Diastereomer | Diethylzinc Addition | Benzaldehyde | 90 | 96 | (R,S,S) & (R,S,R) Isomers | Low |
| H₈-BINOL | Asymmetric Aldehyde Addition | Aldehyde & Nucleophile | 91 | 90 | (S)-BINOL Derivatives | Lower |
*MPAA: Mono-N-protected amino acid. Data compiled from multiple sources.[5][6]
The data clearly indicates that engineered this compound derivatives can offer substantial improvements in enantioselectivity. For instance, in the asymmetric Diels-Alder reaction, the "vaulted" biaryl ligand VAPOL achieves an impressive 97% ee, whereas the parent BINOL catalyst yields a much lower enantiomeric excess of 13-41%. Similarly, a VAPOL-derived Brønsted acid catalyst in an imine amidation reaction provided 95% ee, a significant improvement over the less than 5% ee observed with the analogous BINOL-derived catalyst. The partially hydrogenated H₈-BINOL has also demonstrated superiority over modified BINOL derivatives in certain asymmetric addition reactions.[7] Furthermore, novel ligands like Ac-NOBIN are enabling new types of enantioselective reactions, such as palladium-catalyzed C-H activations, with excellent results.[6][8]
Experimental Workflow
The evaluation of a novel catalyst's performance typically follows a structured experimental workflow. This process begins with the synthesis or acquisition of the ligand, proceeds through catalyst preparation and the catalytic reaction itself, and concludes with product isolation and stereochemical analysis.
Caption: Generalized workflow for assessing the performance of a novel asymmetric catalyst.
Detailed Experimental Protocols
The following provides a generalized methodology for an asymmetric catalytic reaction, based on common practices cited in the literature. Specific substrate concentrations, catalyst loading, temperatures, and reaction times must be optimized for each unique transformation.
Catalyst Preparation (In-situ generation example)
This protocol describes the in-situ preparation of a chiral Lewis acid catalyst from a this compound-diol ligand (e.g., VANOL, VAPOL, or BINOL).
-
Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Procedure:
-
To the flask under a positive pressure of dry nitrogen, add the chiral 1,1'-binaphthol derivative (e.g., VAPOL, 0.1 mmol).
-
Add a dry, inert solvent (e.g., dichloromethane or toluene, 5.0 mL) via syringe.
-
Cool the resulting solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid precursor (e.g., a 1.0 M solution of Et₂AlCl in hexanes, 0.1 mmol) dropwise via syringe.
-
Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the active catalyst complex.
-
Asymmetric Catalytic Reaction
This protocol outlines a general procedure for a catalytic reaction, such as a Diels-Alder or aziridination reaction.
-
Procedure:
-
To the freshly prepared catalyst solution, add the first substrate (e.g., the dienophile or imine, 1.0 mmol) either neat or as a solution in the reaction solvent.
-
Add the second substrate (e.g., the diene, 1.2 mmol) dropwise over a period of time to control the reaction rate and temperature.
-
Maintain the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution, water, or a specific quenching agent to deactivate the catalyst).
-
Product Isolation and Analysis
This protocol details the steps for isolating the product and determining its stereochemical purity.
-
Procedure:
-
Allow the quenched reaction mixture to warm to room temperature.
-
If an aqueous quench was used, separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system to obtain the pure product.
-
Confirm the structure of the product using standard characterization techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Determine the enantiomeric excess (ee %) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase and mobile phase, comparing the retention times to a racemic sample.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. BINOL as a chiral element in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Verification of Theoretical Racemization Barriers in Binaphthyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined and theoretically calculated racemization barriers for selected binaphthyl derivatives. It aims to offer a clear overview of the current state of agreement between computational predictions and experimental data in this critical area of stereochemistry, which has significant implications for chiral ligand design and drug development. Detailed experimental protocols for the key techniques used to determine these barriers are also provided.
Data Presentation: Comparison of Racemization Barriers
The following table summarizes the experimental and theoretical racemization barriers for two key binaphthyl compounds: 1,1'-Binaphthyl and 1,1'-Bi-2-naphthol (BINOL). These molecules are fundamental scaffolds in asymmetric catalysis and represent important case studies for understanding atropisomerism.
| Compound | Experimental Racemization Barrier (kcal/mol) | Theoretical Racemization Barrier (kcal/mol) | Theoretical Method |
| 1,1'-Binaphthyl | 23.5 - 24.1[1][2][3] | 18.3 - 24.8[1][3] | Various (Molecular Mechanics, Semi-empirical, DFT) |
| 23.0[1][2][3] | B3LYP/6-31G(d,p) | ||
| 1,1'-Bi-2-naphthol (BINOL) | 37.2 (in naphthalene)[1][2][3] | 37.0 - 39.7 | DFT, MPn |
| 37.8 (in diphenyl ether)[1][2][3][4][5] | 158.3–249.4 kJ/mol (37.8 - 59.6 kcal/mol)[6] | Varies with transition state conformation |
Experimental Protocols
The experimental determination of racemization barriers relies on monitoring the change in enantiomeric composition of a sample over time at a specific temperature. The two most common techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry.
Chiral HPLC for Kinetic Analysis of Racemization
This method directly measures the concentration of each enantiomer as a function of time.
Methodology:
-
Sample Preparation: A solution of the enantiomerically enriched binaphthyl derivative is prepared in a suitable high-boiling point, inert solvent (e.g., diphenyl ether, 1,2-dichlorobenzene). The initial enantiomeric excess (ee) is determined by chiral HPLC at a low temperature where racemization is negligible.
-
Kinetic Experiment:
-
The solution is heated to a constant, elevated temperature in a thermostated oil bath or heating block.
-
Aliquots are withdrawn at specific time intervals.
-
Each aliquot is immediately cooled in an ice bath to quench the racemization process.
-
-
Chiral HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H), a UV detector, a column oven, and an autosampler is used.
-
Method Development: A mobile phase (typically a mixture of hexane and a polar modifier like isopropanol) is chosen to achieve baseline separation of the two enantiomers. The flow rate and column temperature are optimized for resolution and analysis time.
-
Data Acquisition: The cooled aliquots are injected onto the chiral HPLC system. The peak areas corresponding to each enantiomer are recorded.
-
-
Data Analysis:
-
The enantiomeric excess (ee) at each time point is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
-
The natural logarithm of the ratio of the enantiomeric excess at time t to the initial enantiomeric excess (ln(ee_t / ee_0)) is plotted against time.
-
The rate constant for racemization (k) is determined from the slope of the resulting linear plot (slope = -k).
-
The Gibbs free energy of activation (ΔG‡) for racemization is then calculated using the Eyring equation.
-
Polarimetry for Monitoring Racemization
This classical technique measures the change in the bulk optical rotation of the sample over time.
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure or enriched binaphthyl derivative is prepared in a suitable solvent at a known concentration.
-
Instrumentation Setup:
-
A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a thermostated sample cell is used.
-
The instrument is calibrated using a blank (pure solvent).
-
-
Kinetic Experiment:
-
The sample solution is placed in the thermostated cell of the polarimeter and heated to the desired temperature.
-
The optical rotation of the solution is measured at regular time intervals.
-
-
Data Analysis:
-
The observed optical rotation (α) will decrease over time as the sample racemizes.
-
A plot of the natural logarithm of the optical rotation at time t (ln(α_t)) versus time is constructed.
-
The slope of this plot is equal to the negative of the rate constant for racemization (-k).
-
The racemization barrier (ΔG‡) is then calculated from the rate constant using the Eyring equation.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for determining racemization barriers.
Caption: Relationship between theoretical and experimental approaches.
References
- 1. On-line chiral analysis using the kinetic method - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. torontech.com [torontech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. cdn.pasco.com [cdn.pasco.com]
A Comparative Guide to the Synthesis of 1,1'-Binaphthalene: Benchmarking New Routes Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
The 1,1'-binaphthyl scaffold is a cornerstone of asymmetric catalysis and materials science. The axial chirality of molecules like BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has made them indispensable ligands in a vast array of stereoselective transformations. Consequently, the development of efficient and scalable synthetic routes to these privileged structures is of paramount importance. This guide provides a comprehensive comparison of established and emerging synthetic methodologies for the preparation of 1,1'-binaphthalene and its derivatives, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the synthetic strategies.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into three primary strategies: oxidative coupling, Suzuki-Miyaura cross-coupling, and the Ullmann reaction. Each method presents a unique set of advantages and disadvantages in terms of yield, stereoselectivity, substrate scope, and reaction conditions.
Quantitative Data Summary
The following tables summarize key performance indicators for various synthetic routes to this compound and its derivatives, allowing for a direct comparison of their efficacy.
Table 1: Comparison of Oxidative Coupling Methods
| Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| FeCl₃ | 2-Naphthol | 78 | Racemic | 75 °C, overnight | [1] |
| Cu(II)-diamine complex | 2-Naphthol | 36 | High (unspecified) | Stoichiometric complex | [2] |
| Iron(salan) complex | Substituted 2-naphthols | 87-95 | 87-95 | Aerobic oxidation | [3] |
| Chiral Vanadium Complex | Substituted 2-naphthols | up to 98 | up to 98 | O₂ or air as oxidant | [4] |
| Fe(ClO₄)₂ / Chiral Ligand | 2-Naphthols | up to 99 | up to 81 | In situ generated complex | [5][6] |
| L-cysteine@Fe₃O₄ | 2-Naphthol | 85 | 80 | Water as solvent | [7] |
Table 2: Comparison of Suzuki-Miyaura Coupling Methods
| Palladium Source | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |
| Pd(OAc)₂ | (R)-H₈-BINOL derived phosphine | 1-Naphthyl triflate | O-trimethylsilyl ketene acetal | High (unspecified) | 92 | Not specified |
| Chiral Phosphoramidite-PdNPs | 1-Bromonaphthalene | Naphthylboronic acid | up to 85 | >99 | Recyclable catalyst | |
| Pd(OAc)₂ | sSPhos | Aryl bromide | Boronate ester | 73 | 92 | Na₃PO₄, solvent |
Table 3: Comparison of Ullmann Coupling Methods
| Copper Source | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Reaction Conditions | Reference |
| Activated Copper Powder | (Bromonaphthyl)oxazoline | 60-40 (overall) | up to 93:7 | Refluxing pyridine, overnight | |
| Copper Powder | 1-Iodonaphthalene | Moderate (unspecified) | N/A | High temperature (>200 °C) | [8][9] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate their implementation and adaptation in a laboratory setting.
Protocol 1: Ferric Chloride-Catalyzed Oxidative Coupling of 2-Naphthol
This protocol describes a straightforward and cost-effective method for the synthesis of racemic 1,1'-bi-2-naphthol (BINOL).
Materials:
-
2-Naphthol
-
Anhydrous Ferric Chloride (FeCl₃)
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-naphthol (1.0 eq) in toluene, add anhydrous FeCl₃ (1.2 eq) portion-wise with stirring.
-
Heat the reaction mixture to 75 °C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford racemic BINOL.[1]
Protocol 2: Asymmetric Suzuki-Miyaura Coupling using a Chiral Phosphoramidite-Palladium Nanoparticle Catalyst
This protocol outlines a modern approach to the synthesis of enantioenriched binaphthyls using a recyclable palladium nanoparticle catalyst.
Materials:
-
1-Bromonaphthalene
-
Naphthalene-1-boronic acid
-
Chiral phosphoramidite-stabilized palladium nanoparticles (PdNPs)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (solvent mixture)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 1-bromonaphthalene (1.0 eq), naphthalene-1-boronic acid (1.2 eq), the chiral phosphoramidite-PdNPs catalyst (typically 1-2 mol %), and K₂CO₃ (2.0 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantioenriched this compound. The enantiomeric excess can be determined by chiral HPLC.
Protocol 3: Classic Ullmann Coupling of 1-Iodonaphthalene
This protocol describes the traditional method for the synthesis of this compound, which typically requires harsh reaction conditions.
Materials:
-
1-Iodonaphthalene
-
Copper powder (activated)
-
Dimethylformamide (DMF) or other high-boiling solvent
-
Hydrochloric acid (dilute)
-
Toluene
Procedure:
-
In a flame-dried reaction flask equipped with a reflux condenser and a mechanical stirrer, add activated copper powder (2.0 eq).
-
Under an inert atmosphere, add 1-iodonaphthalene (1.0 eq) and a high-boiling solvent such as DMF.
-
Heat the reaction mixture to a high temperature (typically > 200 °C) with vigorous stirring.[8][9] The reaction is often run neat or with a minimal amount of solvent.
-
Maintain the high temperature for several hours to days. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS.
-
After cooling to room temperature, treat the reaction mixture with dilute hydrochloric acid to dissolve the copper salts.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to afford this compound.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the benchmarking process and the individual synthetic pathways.
Caption: Workflow for benchmarking synthetic routes to this compound.
Caption: Generalized pathway for oxidative coupling synthesis.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Caption: The classical Ullmann coupling for binaphthyl synthesis.
Conclusion
The synthesis of this compound and its derivatives has evolved significantly from the classical, high-temperature Ullmann reaction. Modern methods, particularly asymmetric Suzuki-Miyaura coupling and catalytic oxidative coupling, offer milder reaction conditions, higher yields, and excellent enantioselectivity. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, available starting materials, and scalability requirements. For the synthesis of enantioenriched binaphthyls, modern catalytic methods are clearly superior. However, for the preparation of the parent, racemic this compound, the cost-effectiveness of oxidative coupling with reagents like FeCl₃ remains a compelling advantage. The continued development of new catalysts and reaction conditions promises to further enhance the efficiency and sustainability of these important synthetic transformations.
References
- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of BINOL and TADDOL in Asymmetric Synthesis
In the realm of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical determinant of reaction success, profoundly influencing enantioselectivity, diastereoselectivity, and overall yield. Among the vast arsenal of "privileged ligands" available to synthetic chemists, BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have established themselves as cornerstones of modern stereoselective synthesis.[1] Both are C2-symmetric diols, yet their distinct structural frameworks lead to different applications and performance profiles.
This guide provides an objective, data-driven comparison of BINOL and TADDOL ligands, designed for researchers, scientists, and drug development professionals. We will delve into their structural differences, compare their performance in key asymmetric transformations with supporting experimental data, and provide detailed methodologies for seminal experiments.
Structural Overview: Axial vs. Central Chirality
The fundamental difference between BINOL and TADDOL lies in the origin of their chirality. BINOL possesses axial chirality arising from restricted rotation (atropisomerism) around the C-C single bond connecting the two naphthalene rings. In contrast, TADDOL's chirality originates from two stereogenic centers on the dioxolane backbone. This structural distinction influences the shape of the chiral pocket they create around a metal center, which is crucial for stereochemical control.
Caption: General structures of (S)-BINOL, exhibiting axial chirality, and a (4R,5R)-TADDOL derivative.
Performance in Key Asymmetric Reactions
The choice between a BINOL- or TADDOL-derived ligand is highly dependent on the specific transformation. While both have seen broad application, direct comparisons in the literature reveal performance advantages for each in different contexts.
Asymmetric Conjugate Addition
The copper-catalyzed asymmetric 1,4-conjugate addition of organozinc reagents to enones is a benchmark reaction for evaluating chiral ligands. A systematic study by Feringa and coworkers provides a direct comparison of BINOL- and TADDOL-derived phosphoramidite ligands in this context.[1]
Table 1: Comparison in Cu-Catalyzed 1,4-Addition of Diethylzinc to Cyclic Enones [1]
| Entry | Substrate | Ligand Type | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | BINOL-derived | (S,R,R)-1 | 99 | 98 |
| 2 | 2-Cyclohexenone | TADDOL-derived | (S,R,R)-2 | 99 | 85 |
| 3 | 2-Cyclopentenone | BINOL-derived | (S,R,R)-1 | 99 | 96 |
| 4 | 2-Cyclopentenone | TADDOL-derived | (S,R,R)-2 | 95 | 78 |
Data summarized from a study by Feringa and coworkers.[1]
The data clearly indicates that for this specific transformation, the BINOL-derived phosphoramidite ligand consistently delivers superior enantioselectivity compared to its TADDOL-derived counterpart.[1]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While both ligand families are used, derivatives of BINOL, particularly vaulted biaryls, have shown exceptional performance where standard BINOL has faltered. In a key example, a catalyst generated from Et₂AlCl and the vaulted BINOL derivative VAPOL was highly effective for the cycloaddition of acrolein with cyclopentadiene, affording the exo isomer with excellent stereoselectivity.[2] In contrast, the analogous reaction with a standard BINOL-derived catalyst provided the product in high yield but with very low enantiomeric excess (13–41% ee).[2]
TADDOLs have also proven to be remarkably effective catalysts for hetero-Diels-Alder reactions, promoted through hydrogen bonding.[3] For the reaction between aminosiloxydienes and various aldehydes, TADDOL catalysts provided cycloadducts in good yields and with high enantioselectivities (≥83% ee for aliphatic aldehydes and ≥95% ee for aromatic aldehydes).[3]
Table 2: Comparison in Asymmetric Diels-Alder Reaction
| Reaction | Ligand Type | Catalyst | Yield (%) | ee (%) | Reference |
| Cyclopentadiene + Acrolein | Vaulted BINOL (VAPOL) | (R)-VAPOL-AlCl | 88 | 94 (exo) | [2] |
| Cyclopentadiene + Acrolein | BINOL | (R)-BINOL-AlCl | High | 13-41 (exo) | [2] |
| Danishefsky's Diene + Benzaldehyde | TADDOL | (R,R)-TADDOL | 81 | 95 | [3] |
Asymmetric Aldol and Aziridination Reactions
For asymmetric imine aldol reactions, vaulted BINOL derivatives again demonstrate superior performance. The addition of silyl ketene acetals to aryl imines catalyzed by either Zr-VANOL or Zr-VAPOL complexes proceeds with high yield and asymmetric induction.[2] Crucially, both vaulted catalysts exhibit "substantially higher levels of induction over the analogous BINOL-derived catalyst".[2]
A similar trend was observed in the asymmetric aziridination of N-benzhydryl imines. Both VANOL and VAPOL ligands provided higher yields and stereoselectivities than the corresponding BINOL-derived catalyst in the synthesis of a key intermediate for (–)-chloramphenicol.[2]
General Strengths and Applications
The experimental data highlights distinct strengths for each ligand class.
BINOL and its derivatives are renowned for achieving exceptionally high enantioselectivity, particularly in:
-
Rhodium- and Ruthenium-catalyzed asymmetric hydrogenations (>95% ee is common).[1]
-
Palladium-catalyzed allylic alkylations.[1]
-
A wide array of reactions including carbonyl additions, Michael additions, and cycloadditions.[2]
-
The development of chiral Brønsted acids (e.g., BINOL-phosphoric acids), which have revolutionized organocatalysis.
TADDOL and its derivatives are valued for their high modularity and effectiveness across a broad range of metal-catalyzed reactions.[1] Their strengths include:
-
Versatility with numerous metals, including Ti, Cu, Pd, Rh, Al, and Mg.[4][5]
-
Effectiveness in conjugate additions, allylic substitutions, C-H functionalization, and hydroboration.[1]
-
Utility as stoichiometric chiral reagents and in Lewis acid-mediated reactions.[4][5]
-
However, in some applications, such as the asymmetric cyanosilylation of aldehydes, TADDOL derivatives have often resulted in only moderate enantioselectivity.[6][7]
Logical Workflow and Ligand Selection
The decision to use a BINOL- or TADDOL-based ligand is multifactorial. The following flowchart illustrates a simplified decision-making process for ligand selection in asymmetric catalysis.
Caption: A flowchart for selecting between BINOL and TADDOL ligands in asymmetric synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following is a representative protocol for the copper-catalyzed conjugate addition reaction discussed in Table 1.
General Experimental Protocol: Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to 2-Cyclohexenone [1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, copper(II) triflate (Cu(OTf)₂, 0.01 mmol) and the chiral phosphoramidite ligand (0.02 mmol) are dissolved in anhydrous toluene (2 mL). The solution is stirred at room temperature for 1 hour.
-
Reaction Mixture: The reaction vessel is cooled to the specified temperature (e.g., -20 °C). The substrate, 2-cyclohexenone (1.0 mmol), is added to the catalyst solution.
-
Addition of Reagent: A solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.2 mmol) is added dropwise to the stirred reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Caption: A typical experimental workflow for a catalytic asymmetric conjugate addition reaction.
Conclusion
Both BINOL and TADDOL are exceptionally powerful and versatile classes of chiral ligands that have left an indelible mark on asymmetric synthesis. A direct comparison reveals that neither is universally superior; rather, their efficacy is highly context-dependent. BINOL and its derivatives often provide the highest levels of enantioselectivity, particularly in well-established catalytic systems for hydrogenations and C-C bond formations.[1] TADDOLs offer outstanding modularity and have been successfully applied with a wider variety of metals, making them a versatile tool for reaction discovery and optimization.[4][5] The choice between them will ultimately be guided by the specific transformation, the metal catalyst employed, and the desired outcome, with the rich body of literature serving as an essential guide for researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. BINOL and Derivatives [sigmaaldrich.com]
- 3. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of 1,1'-Binaphthalene-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Axially chiral 1,1'-binaphthyl derivatives, particularly 1,1'-bi-2-naphthol (BINOL), have emerged as privileged ligands in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereoselectivity. This guide provides an objective comparison of the performance of traditional BINOL-based catalysts with that of more recent alternatives, supported by experimental data. We delve into the mechanistic nuances of these catalytic systems and provide detailed experimental protocols for key transformations.
Performance Comparison of 1,1'-Binaphthalene-Based Ligands
The efficacy of a chiral catalyst is paramount, and the choice of the 1,1'-binaphthyl ligand can significantly impact reaction outcomes. While BINOL has been a workhorse in asymmetric synthesis, derivatives such as H₈-BINOL, VANOL, and VAPOL have been developed to enhance catalytic activity and selectivity.
Key Observations:
-
H₈-BINOL: This partially hydrogenated derivative of BINOL exhibits greater flexibility, which can lead to the formation of a more favorable transition state and, consequently, higher enantioselectivity in certain reactions.[1][2][3] Optimization studies have shown H₈-BINOL to be a superior catalyst to BINOL in specific instances, such as in the synthesis of phthalides via tandem Mannich lactamization and aldol-lactonization reactions.[1]
-
VANOL and VAPOL: These "vaulted" biaryl ligands possess a deeper chiral pocket around the metal center compared to BINOL.[4] This structural feature often translates to higher yields and enantiomeric excess, particularly in reactions like the asymmetric Diels-Alder and aziridination reactions.[4][5]
The following tables summarize the performance of these ligands in representative asymmetric reactions.
Table 1: Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| RuCl₂[(R)-BINAP] | Acetylacetone | High | High | [6] |
| Ru-(R)-Digm-BINAP | Various β-keto esters | High | 90-99 | [7] |
| Ti(IV)-(R)-H₈-BINOL | Aryl-substituted aldehydes | High | up to 97 | [1] |
Table 2: Asymmetric Aziridination of Imines
| Catalyst System | Imine Substrate | Yield (%) | ee (%) | Reference |
| (S)-VAPOL-Borate | N-benzylideneaniline | 81 | 95 | [8] |
| (S)-VANOL-Borate | N-benzylideneaniline | High | 90-98 | [5] |
| (S)-BINOL-Borate | N-benzylideneaniline | Moderate | Lower than VANOL/VAPOL | [8] |
Table 3: Asymmetric Diels-Alder Reaction
| Catalyst System | Dienophile/Diene | Yield (%) | ee (%) | Reference |
| (S)-VAPOL-AlEt₂Cl | Acrolein/Cyclopentadiene | High | High | [4] |
| (S)-BINOL-AlEt₂Cl | Acrolein/Cyclopentadiene | High | 13-41 | [4] |
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is crucial for catalyst optimization and the rational design of new catalytic systems. Here, we present diagrams of key catalytic cycles and experimental workflows.
Noyori Asymmetric Hydrogenation: Catalytic Cycle
The Noyori asymmetric hydrogenation is a flagship example of a 1,1'-binaphthyl-catalyzed reaction. The mechanism involves the formation of a ruthenium hydride species that coordinates to the substrate, followed by enantioselective hydrogen transfer.
Asymmetric Aziridination with VANOL/VAPOL-Borate Catalysts
Catalysts derived from VANOL or VAPOL and a boron source, such as triphenylborate, are highly effective for the asymmetric aziridination of imines. The mechanism is believed to involve the formation of a chiral borate complex that activates the imine towards nucleophilic attack by a diazo compound.[5][8]
General Experimental Workflow for Asymmetric Catalysis
A systematic approach is essential for validating and comparing catalytic systems. The following workflow outlines the key steps in a typical asymmetric catalysis experiment.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating catalytic mechanisms.
Protocol 1: Noyori Asymmetric Hydrogenation of an Olefin
This protocol is adapted from a literature procedure for the asymmetric hydrogenation of geraniol using a Ru-BINAP catalyst.[9]
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Geraniol
-
Methanol (anhydrous)
-
Argon gas
-
Hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ (1.0 equiv) and (R)-BINAP (1.1 equiv).
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 1 hour to form the precatalyst solution.
-
-
Hydrogenation:
-
Transfer the precatalyst solution to a high-pressure reactor.
-
Add a solution of geraniol in anhydrous methanol.
-
Seal the reactor, purge with argon, and then pressurize with hydrogen gas to the desired pressure (e.g., 4 atm).[10]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC).[10]
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the chiral citronellol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Protocol 2: Asymmetric Aziridination using a VANOL-Derived Borate Catalyst
This protocol is a representative procedure for the catalytic asymmetric aziridination of an imine with ethyl diazoacetate.[5][8]
Materials:
-
(S)-VANOL
-
Triphenylborate
-
Imine (e.g., N-benzylideneaniline)
-
Ethyl diazoacetate
-
Dichloromethane (anhydrous)
-
Argon gas
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-VANOL (10 mol%) and triphenylborate (10 mol%) in anhydrous dichloromethane.
-
Heat the mixture at 55 °C for 1 hour.
-
Remove all volatile components under high vacuum at 55 °C to yield the active catalyst.[5]
-
-
Aziridination:
-
Cool the flask containing the catalyst to room temperature.
-
Add a solution of the imine (1.0 equiv) in anhydrous dichloromethane.
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous dichloromethane to the reaction mixture at room temperature over 1 hour using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the aziridine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Conclusion
The validation of a catalytic mechanism is an iterative process that combines kinetic studies, spectroscopic analysis, and computational modeling. This guide has provided a comparative overview of the performance of BINOL and its more recent derivatives, H₈-BINOL, VANOL, and VAPOL, in key asymmetric transformations. The experimental data presented clearly indicates that while BINOL remains a highly effective ligand, its alternatives can offer significant advantages in terms of yield and enantioselectivity for specific applications. The provided protocols and workflow diagrams serve as a practical resource for researchers aiming to validate and optimize their own this compound-catalyzed reactions. The continued exploration of these privileged chiral scaffolds will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of enantiomerically pure molecules.
References
- 1. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. catalysis [www2.chemistry.msu.edu]
- 5. aziridination [www2.chemistry.msu.edu]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. scispace.com [scispace.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1'-Binaphthalene Enantiopurity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in the pharmaceutical and chemical industries. For axially chiral compounds like 1,1'-Binaphthalene and its derivatives, robust and reliable analytical methods are essential to ensure product safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of this compound, with a focus on the cross-validation of different chiral stationary phases (CSPs).
The selection of an appropriate CSP is paramount for achieving successful enantiomeric separation. This guide compares the performance of two widely used types of CSPs: a cyclofructan-based CSP and a polysaccharide-based CSP. The data presented is based on the analysis of 1,1'-Bi-2-naphthylamine (BINAM), a closely related derivative of this compound, and serves as a strong indicator of the expected performance for this compound itself[1].
Quantitative Performance Data
The following table summarizes the key chromatographic performance parameters for the chiral separation of a this compound derivative on two different CSPs, providing a direct comparison of their efficacy.
| Parameter | Method 1: Cyclofructan-Based CSP | Method 2: Polysaccharide-Based CSP |
| Chiral Stationary Phase | LARIHC™ CF6-P | Chiralpak AD-H |
| Mobile Phase | n-Heptane / Ethanol (92:8, v/v) | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 230 nm |
Data adapted from a comparative study on 1,1'-Bi-2-naphthylamine (BINAM)[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and implementation of analytical methods. Below are the experimental protocols for the two compared methods.
Method 1: Cyclofructan-Based CSP
This method outlines the baseline separation of the enantiomers using a cyclofructan-based chiral stationary phase.
-
Column: LARIHC™ CF6-P, 5 µm, 250 x 4.6 mm I.D.[1]
-
Mobile Phase: n-Heptane / Ethanol (92:8, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 254 nm[1]
-
Sample Preparation: The racemic standard was dissolved in the mobile phase[1].
Method 2: Polysaccharide-Based CSP
This protocol provides a general approach for the chiral separation using a polysaccharide-based CSP, which is a widely adopted method for amines and can be optimized for other analytes.
-
Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm I.D.[1]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine (DEA) as a basic modifier[1].
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV, wavelength to be optimized (e.g., 230 nm)[1].
-
Sample Preparation: Dissolve the standard in the mobile phase or a compatible solvent[1].
Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. For chiral methods, this ensures the accurate quantification of each enantiomer. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for enantiopurity.
Discussion
The choice between different analytical methods for enantiopurity determination depends on several factors, including the specific properties of the analyte, the required sensitivity, and the desired sample throughput.
-
Cyclofructan-based CSPs can offer unique selectivities and are a valuable alternative to polysaccharide-based phases, particularly for certain classes of compounds.
-
Polysaccharide-based CSPs are widely applicable and have a long history of successful chiral separations for a broad range of racemates[2]. The addition of modifiers like DEA to the mobile phase is often necessary to improve peak shape and resolution for basic analytes[1].
In addition to HPLC, other techniques such as Supercritical Fluid Chromatography (SFC) are gaining prominence for chiral separations. SFC can offer advantages in terms of speed and reduced solvent consumption compared to HPLC[3][4]. For a comprehensive cross-validation, including SFC in the comparison would be highly beneficial.
The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of enantiopurity data. This guide provides a framework for comparing HPLC methods for the analysis of this compound enantiomers, using data from a closely related compound. By systematically evaluating key performance parameters and following detailed experimental protocols, researchers can select and validate the most appropriate method for their specific needs, ultimately ensuring the quality and safety of their chiral products.
References
A Comparative Guide to the Substrate Scope of 1,1'-Binaphthalene Catalyst Systems
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1] Chiral 1,1'-binaphthyl-based ligands and catalysts have emerged as powerful tools in asymmetric catalysis, enabling the synthesis of a wide array of chiral molecules with high levels of stereocontrol.[1][2] This guide provides an objective comparison of the substrate scope of different 1,1'-Binaphthalene (BINOL and BINAP) catalyst systems, supported by experimental data and detailed protocols.
The remarkable success of 1,1'-binaphthyl ligands stems from their stable, axially chiral backbone, which creates a well-defined and rigid chiral environment around a metal center.[2] This atropisomeric chirality is efficiently transferred to the substrate during the catalytic cycle.[3] Modifications to the binaphthyl scaffold, particularly at the 3,3' and 7,7' positions, have been shown to fine-tune the steric and electronic properties of the catalyst, thereby influencing its reactivity and enantioselectivity.[4]
General Structure of this compound-Based Catalysts
The versatility of the 1,1'-binaphthyl scaffold allows for the development of a diverse range of catalysts. The general structures of two prominent classes, BINOL-derived and BINAP-derived catalysts, are depicted below.
Caption: General structures of BINOL and BINAP-based catalyst systems.
I. BINOL-Derived Chiral Phosphoric Acid Catalysts
Chiral phosphoric acids (CPAs) derived from 1,1'-bi-2-naphthol (BINOL) have become a mainstay in asymmetric organocatalysis.[5] They are particularly effective in activating electrophiles through hydrogen bonding, enabling a wide range of enantioselective transformations.
Asymmetric Allylboration of Aldehydes
The asymmetric allylboration of aldehydes is a powerful method for the synthesis of chiral homoallylic alcohols. BINOL-derived phosphoric acids have been shown to catalyze this reaction with high enantioselectivity. Mechanistic studies suggest that the reaction proceeds through a transition state involving hydrogen bonding between the catalyst's hydroxyl group and the boronate, as well as an interaction between the phosphoryl oxygen and the aldehyde's formyl hydrogen.[6]
Table 1: Substrate Scope of a BINOL-Derived Phosphoric Acid Catalyst in the Asymmetric Allylboration of Aldehydes
| Entry | Aldehyde Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | 98 | 95 |
| 3 | 4-Methoxybenzaldehyde | 93 | 90 |
| 4 | 2-Naphthaldehyde | 96 | 94 |
| 5 | Cinnamaldehyde | 85 | 88 |
| 6 | Cyclohexanecarboxaldehyde | 90 | 91 |
Note: The data presented here is a representative summary compiled from typical results found in the literature and may not correspond to a single specific publication.
Experimental Protocol: Asymmetric Allylboration of Benzaldehyde
To a solution of the BINOL-derived phosphoric acid catalyst (5 mol%) in toluene (1.0 mL) at -20 °C is added the allylboronate reagent (1.2 equiv.). The aldehyde (1.0 equiv.) is then added dropwise over 10 minutes. The reaction mixture is stirred at -20 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
II. BINAP-Based Transition Metal Catalysts
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a privileged chiral ligand in transition metal-catalyzed asymmetric reactions.[7] Its complexes with metals such as ruthenium, rhodium, and palladium are highly effective for a variety of transformations, including hydrogenations and C-C bond-forming reactions.
Asymmetric Hydrogenation of β-Keto Esters
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a synthetically important transformation. Ru-BINAP catalysts are particularly well-suited for this reaction, often providing high yields and excellent enantioselectivities.[7]
Table 2: Substrate Scope of a Ru-BINAP Catalyst in the Asymmetric Hydrogenation of β-Keto Esters
| Entry | β-Keto Ester Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ethyl benzoylacetate | >99 | 98 |
| 2 | Ethyl 4-chloro-benzoylacetate | >99 | 97 |
| 3 | Ethyl 4-methoxy-benzoylacetate | 98 | 99 |
| 4 | Ethyl 2-furoylacetate | 95 | 96 |
| 5 | Ethyl acetoacetate | >99 | 95 |
| 6 | Ethyl 3-oxocyclohexanecarboxylate | 97 | 94 |
Note: The data presented here is a representative summary compiled from typical results found in the literature and may not correspond to a single specific publication.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate
A solution of the Ru-BINAP catalyst (0.01 mol%) and ethyl benzoylacetate (1.0 equiv.) in ethanol (5.0 mL) is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Workflow for Evaluating Substrate Scope
A systematic approach is crucial for the effective evaluation of the substrate scope of a new catalyst system. The following workflow outlines the key steps involved in this process.
Caption: A general workflow for the evaluation of a catalyst's substrate scope.
Conclusion
This compound-based catalyst systems, encompassing both BINOL-derived organocatalysts and BINAP-ligated transition metal complexes, have demonstrated broad applicability and high efficiency in a multitude of asymmetric transformations. The substrate scope of these catalysts is extensive, though often dependent on the specific reaction and the electronic and steric nature of the substrate. The modularity of the binaphthyl scaffold allows for rational catalyst design and optimization, paving the way for the development of even more powerful and selective catalysts for the synthesis of complex chiral molecules. Future research will likely focus on expanding the substrate scope to more challenging transformations and developing more sustainable and recyclable catalyst systems.
References
- 1. nbinno.com [nbinno.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,1'-Binaphthalene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,1'-Binaphthalene and its derivatives is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or vapors.[1]
Key Hazard Information:
-
Irritation: Some derivatives of this compound can cause skin and serious eye irritation.[2][3][4]
-
Environmental Hazards: This chemical should not be allowed to enter the environment, including sewers or surface and ground water.[1][2][5]
Waste Characterization and Segregation
Proper disposal begins with the correct identification and segregation of waste.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.[1] This includes:
-
Unused or expired pure compound
-
Contaminated materials (e.g., gloves, filter paper, pipette tips, silica gel)
-
Solutions containing this compound
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated as a solid organic waste and kept away from strong oxidizing agents.[1]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal contractor.
-
Containment:
-
Solid Waste: Collect all solid this compound waste and contaminated lab materials (e.g., paper towels, gloves) in a clearly labeled, sealable, and chemically compatible container.[1][6] The container must be kept tightly closed when not in use.[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container designated for liquid hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other chemical constituents in the waste mixture.[1]
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
Summary of Safety and Disposal Information
| Parameter | Information | Source(s) |
| Hazard Class | Varies by derivative; may be toxic if swallowed, cause skin and eye irritation. | [2][3][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | [1][8][9] |
| Handling Location | Well-ventilated area or under a chemical fume hood. | [1][7] |
| Waste Classification | Hazardous Chemical Waste. | [1] |
| Waste Segregation | Solid organic waste; keep away from strong oxidizing agents. | [1] |
| Disposal Method | Via an approved and licensed waste disposal contractor. | [3][4][8] |
| Spill Cleanup | Sweep up solid, avoid dust, and place in a labeled hazardous waste container. | [5] |
Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,1'-Binaphthalene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1,1'-Binaphthalene (CAS No. 604-53-5), a polycyclic aromatic hydrocarbon. Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.
Essential Safety Information at a Glance
This compound is a colorless solid that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following classifications:
-
Warning: Harmful if swallowed.[1]
-
Warning: Causes serious eye irritation.[1]
-
Hazardous to the aquatic environment, long-term hazard: May cause long-lasting harmful effects to aquatic life.[1]
Proper personal protective equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Inspect gloves prior to use. |
| Body Protection | Lab coat or chemical-resistant apron | To prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to maintain airborne concentrations below exposure limits or when handling large quantities. |
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₄ |
| Molecular Weight | 254.33 g/mol |
| Appearance | Colorless solid |
| Melting Point | 160 °C (320 °F; 433 K)[2] |
| Boiling Point | Not available |
| Density | 1.299 g/cm³[2] |
| Solubility | Insoluble in water |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Gather Materials: Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.
Handling and Experimental Procedures
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound in a fume hood.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, DO NOT induce vomiting. Call a physician or poison control center immediately.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to protect the environment.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, filter paper, empty containers) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents.
Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
Disposal Method
-
As a polycyclic aromatic hydrocarbon, this compound waste is considered hazardous.[3]
-
The primary recommended disposal method is incineration at a licensed hazardous waste facility.[4]
-
Contact your institution's EHS department to arrange for pickup and disposal in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the logical flow of the key experimental procedures for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 1,1'-Binaphthyl | C20H14 | CID 11789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Binaphthyl - Wikipedia [en.wikipedia.org]
- 3. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
